Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMWRCPPPDEVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504126 | |
| Record name | Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76308-26-4 | |
| Record name | Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
This guide provides a comprehensive technical overview of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key intermediate in modern pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, analytical characterization, synthesis methodologies, and its significant applications in medicinal chemistry.
Compound Profile and Core Properties
This compound is a substituted cycloalkane derivative that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules.[1] Its structure, featuring a cyclohexane ring with an amino group and an ethyl acetate substituent in a specific stereochemical arrangement, makes it a valuable precursor for various active pharmaceutical ingredients (APIs).
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 76308-26-4 | [1][2] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [1][2] |
| Molecular Weight | 221.72 g/mol | [1][2] |
| IUPAC Name | ethyl 2-(trans-4-aminocyclohexyl)acetate;hydrochloride | [2] |
| Appearance | Solid | [3] |
| Melting Point | 173-177 °C | [4] |
| Solubility | Slightly soluble in Methanol | [1] |
| Storage | Inert atmosphere, room temperature or under inert gas (nitrogen or Argon) at 2-8°C. | [1][3] |
Analytical Characterization: A Spectroscopic Overview
Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra are proprietary to manufacturers, a general interpretation based on the compound's structure is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the cyclohexane ring, the methylene protons adjacent to the carbonyl group, and the proton of the amino group. The trans-configuration influences the chemical shifts and coupling constants of the cyclohexane protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon adjacent to the carbonyl, and the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:
-
A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
N-H stretching vibrations for the primary amine hydrochloride, typically appearing as a broad band in the range of 3000-2500 cm⁻¹.
-
C-H stretching vibrations for the aliphatic cyclohexane and ethyl groups, observed below 3000 cm⁻¹.
-
C-O stretching of the ester group in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl trans-2-(4-aminocyclohexyl)acetate, the molecular ion peak of the free base (C₁₀H₁₉NO₂) would be observed at m/z 185.14.[5] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃).
Synthesis and Manufacturing: From Precursor to Product
The synthesis of this compound is a critical process, with several methodologies reported in the literature and patents. The most prevalent industrial route involves the hydrogenation of a substituted aromatic precursor followed by esterification.
Predominant Synthetic Pathway: Hydrogenation and Esterification
A widely adopted method starts with 4-nitrophenylacetic acid.[4][6][7] This process is favored for its scalability and control over the desired trans-stereoisomer.
Step-by-Step Methodology:
-
Hydrogenation of 4-Nitrophenylacetic Acid: 4-nitrophenylacetic acid is subjected to catalytic hydrogenation. This is typically a two-stage process:
-
Reduction of the Nitro Group: The nitro group is first reduced to an amino group using a catalyst like Palladium on carbon (Pd/C) under mild hydrogen pressure and temperature.[4][6]
-
Reduction of the Aromatic Ring: The aromatic ring is then hydrogenated to a cyclohexane ring under higher hydrogen pressure.[4][6] The reaction conditions are optimized to favor the formation of the trans-isomer.
-
-
Esterification: The resulting trans-4-aminocyclohexaneacetic acid is then esterified. This is commonly achieved by reacting the acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, which also serves to form the hydrochloride salt of the amino group.[4][6]
-
Purification and Isolation: The final product, this compound, is isolated and purified, often by crystallization from a suitable solvent like acetonitrile, which selectively precipitates the trans-isomer, leading to high diastereomeric purity.[4][6]
Causality in Experimental Choices:
-
The use of a heterogeneous catalyst like Pd/C allows for easy removal from the reaction mixture, which is advantageous in industrial processes.
-
The two-stage hydrogenation with varying pressures and temperatures provides better control over the reduction process, minimizing side reactions and maximizing the yield of the desired product.
-
The use of ethanolic hydrochloric acid for esterification is efficient as it both catalyzes the reaction and forms the stable hydrochloride salt in a single step.
-
Acetonitrile is an effective solvent for purification as it exploits the differential solubility between the cis and trans isomers of the hydrochloride salt.
Applications in Drug Development and Medicinal Chemistry
This compound is a cornerstone intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of the antipsychotic drug, Cariprazine.[1][8]
Key Intermediate in the Synthesis of Cariprazine
Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a higher affinity for the D₃ receptor. It is used in the treatment of schizophrenia and bipolar disorder. The trans-stereochemistry of the 4-aminocyclohexylacetate moiety is crucial for the pharmacological activity of Cariprazine. This compound serves as the starting material for the construction of the key cyclohexyl-containing fragment of the Cariprazine molecule.[9][10]
Broader Utility in Medicinal Chemistry
The 4-aminocyclohexylacetate scaffold is a privileged structure in medicinal chemistry. The cyclohexane ring acts as a rigid, non-aromatic spacer that can orient functional groups in a well-defined three-dimensional space. The primary amino group and the ester functionality provide convenient handles for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery programs. Derivatives of 4-aminocyclohexylacetic acid have been explored for their potential as ligands for various receptors and enzymes.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential to ensure safety and maintain the integrity of the compound.
Hazard Identification
Based on available safety data sheets, this compound is associated with the following hazards:
-
Harmful if swallowed [2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area.[9]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[9] It is often recommended to store under an inert atmosphere (nitrogen or argon) at either room temperature or refrigerated conditions (2-8°C) to prevent degradation.[1][3]
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined stereochemistry and versatile functional groups make it an indispensable building block for the synthesis of complex molecules, most notably the antipsychotic drug Cariprazine. A thorough understanding of its chemical properties, analytical characterization, and synthetic methodologies is crucial for its effective and safe utilization in research and development.
References
-
LookChem. Cas 76308-26-4, this compound. [Link]
-
Tóth, B., Varga, E., Galla, Z. et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Commun Chem 7, 72 (2024). [Link]
- Google Patents.
-
Molkem. Ethyl trans 2-(4-aminocyclohexyl)acetate hydrochloride. [Link]
- Google Patents. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. The preparation method of 2-(4-aminocyclohexyl)
-
PubChem. This compound. [Link]
-
apicule. This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. [Link]
- Google Patents.
- Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
-
iChemical. This compound, CAS No. 76308-26-4. [Link]
-
Pharmaffiliates. 76308-26-4| Chemical Name : this compound. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
PubChemLite. This compound. [Link]
-
New Journal of Chemistry. 4-Aminocoumarin derivatives: synthesis and applications. [Link]
-
National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
PubMed. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]
-
National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
National Institutes of Health. Click Reactions in Medicinal Chemistry. [Link]
-
PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Process For Preparation Of Cariprazine And Intermediates Thereof [quickcompany.in]
- 4. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 8. molkem.com [molkem.com]
- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
A Comprehensive Guide to the Structural Elucidation of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
A Senior Application Scientist's Field-Proven Approach for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous structural determination of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] This guide provides an in-depth technical walkthrough for the structural elucidation of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key intermediate in the synthesis of antipsychotic drugs like Cariprazine.[4] Drawing upon extensive field experience, this document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Foundational Understanding: Initial Characterization and Physicochemical Properties
Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the molecule's physical and chemical properties is essential. This initial phase provides the first layer of data and informs the selection and parameterization of subsequent experiments.
This compound (CAS No: 76308-26-4) is an organic salt with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol .[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [5] |
| Molecular Weight | 221.72 g/mol | [4][5] |
| Melting Point | 173-177 °C | [6][7] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Slightly soluble in Methanol | [6] |
| IUPAC Name | ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | [4][5] |
This initial data, particularly the molecular formula, is critical for cross-validation with high-resolution mass spectrometry results.
The Strategic Workflow for Structure Elucidation
A robust structure elucidation strategy is not a linear path but an iterative process where data from multiple orthogonal techniques are integrated to build a cohesive and irrefutable structural assignment. The chosen workflow is designed to first identify the molecular framework and functional groups, then establish connectivity, and finally confirm the three-dimensional arrangement of atoms.
Caption: A strategic workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry (MS) is the initial and one of the most critical steps, providing the molecular weight and elemental composition of the analyte.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.[8]
-
Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Data and Interpretation
The target molecule is the hydrochloride salt. In the ESI source, we expect to see the free base, ethyl trans-2-(4-aminocyclohexyl)acetate, as the protonated molecular ion [M+H]⁺.
-
Molecular Formula of Free Base: C₁₀H₁₉NO₂
-
Exact Mass of Free Base: 185.1416
-
Expected [M+H]⁺: 186.1494
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [C₁₀H₂₀NO₂]⁺ | 186.1494 | 186.1491 | -1.6 |
A low mass error (< 5 ppm) provides high confidence in the elemental composition. Further fragmentation analysis (MS/MS) can reveal structural motifs. Key fragmentation pathways for aminocyclohexane derivatives often involve alpha-cleavage adjacent to the nitrogen atom and loss of small neutral molecules.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract atmospheric and instrument contributions.
Expected Data and Interpretation
The structure of this compound contains an ester, an amine (as an ammonium salt), and a cyclohexane ring. The expected IR absorptions are summarized below.
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3000-2800 | Strong | N-H stretch (ammonium) | The broad, strong absorption indicates the presence of an ammonium salt. |
| ~2925, ~2855 | Strong | C-H stretch (aliphatic) | Characteristic of the cyclohexane and ethyl groups. |
| ~1735 | Strong | C=O stretch (ester) | A strong, sharp peak in this region is a hallmark of the ester carbonyl group.[12][13][14] |
| ~1200 | Strong | C-O stretch (ester) | Another key indicator for the ester functional group.[13][14] |
The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), due to its good solubility for amine salts.
-
Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings (³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
Predicted ¹H and ¹³C NMR Data and Interpretation
Based on the known structure, a detailed prediction of the NMR spectra can be made. The trans stereochemistry of the cyclohexane ring will influence the chemical shifts and coupling constants of the ring protons.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CD₃OD)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration |
| 1 | ~174 | - | - | - |
| 2 | ~40 | ~2.20 | d | 2H |
| 3 | ~35 | ~1.85 | m | 1H |
| 4, 8 | ~33 | ~2.05 (ax), ~1.25 (eq) | m | 4H |
| 5, 7 | ~30 | ~2.05 (ax), ~1.25 (eq) | m | 4H |
| 6 | ~45 | ~3.00 | tt | 1H |
| 9 | ~61 | ~4.10 | q | 2H |
| 10 | ~14 | ~1.25 | t | 3H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The combination of 2D NMR experiments allows for the complete assembly of the molecular structure.
Sources
- 1. fda.gov [fda.gov]
- 2. youtube.com [youtube.com]
- 3. fda.gov [fda.gov]
- 4. apicule.com [apicule.com]
- 5. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 7. This compound | 76308-26-4 [chemicalbook.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. IR Spectrum: Esters [quimicaorganica.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. jchps.com [jchps.com]
An In-Depth Technical Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS No: 76308-26-4), a pivotal intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis methodologies, and critical applications, with a focus on the rationale behind its use in modern medicinal chemistry.
Core Molecular Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a cyclohexane ring substituted with an amino group and an ethyl acetate moiety in a trans configuration. This specific stereochemistry is often crucial for its role as a building block in targeted therapies. The hydrochloride salt form enhances its stability and handling characteristics as a solid.
Caption: Chemical Structure of this compound.
The compound's key properties are summarized below, providing a foundational dataset for its application in experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₂₀ClNO₂[1][2][3][4] or C₁₀H₁₉NO₂·HCl |
| Molecular Weight | 221.72 g/mol [1][2][3][4][5] |
| CAS Number | 76308-26-4[1][2][3][5][6][7][8][9] |
| IUPAC Name | ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride[2] |
| Synonyms | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride, trans-4-Aminocyclohexaneacetic acid ethyl ester hydrochloride[2][3][4][10] |
| Melting Point | 173-177 °C[7] |
| Solubility | Slightly soluble in Methanol |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
Synthesis Pathway and Mechanistic Rationale
The predominant industrial synthesis of this compound begins with 4-nitrophenyl-acetic acid. This method is favored due to the availability of the starting material and the robustness of the catalytic hydrogenation process.
The synthesis involves two primary transformations:
-
Catalytic Hydrogenation : This is a critical step where the aromatic nitro group is first reduced to an amine, followed by the saturation of the benzene ring to form the aminocyclohexyl ring. A Palladium on Carbon (Pd/C) catalyst is typically employed due to its high activity and selectivity.[7] The reaction is often performed in stages with increasing hydrogen pressure to first reduce the nitro group at a lower pressure before hydrogenating the aromatic ring at a higher pressure.[7][11] This staged approach provides better control over the reaction and maximizes the yield of the desired trans-isomer.
-
Esterification and Salt Formation : The resulting trans-4-aminocyclohexyl-acetic acid is then esterified using ethanol in the presence of an acid catalyst. The introduction of hydrochloric acid not only catalyzes the esterification but also converts the amine into its stable hydrochloride salt, facilitating isolation and purification.[7]
Caption: Key stages in the synthesis of the target compound.
Experimental Protocol: Synthesis from 4-Nitrophenyl-acetic Acid
This protocol is a self-validating system, adapted from established industrial processes.[7] It is intended for qualified chemists in a controlled laboratory setting.
A. Catalytic Hydrogenation
-
Vessel Preparation : Charge a suitable high-pressure enamelled autoclave with deionized water and 4-nitrophenyl-acetic acid under a nitrogen atmosphere.
-
Catalyst Addition : Add a suspension of 10% Palladium on Carbon (Pd/C) in deionized water to the reaction vessel.
-
Initial Hydrogenation (Nitro Reduction) : Purge the vessel with hydrogen gas. Carry out the hydrogenation at 44-46°C under a slight overpressure (e.g., up to 0.6 bar) until hydrogen uptake slows, indicating the reduction of the nitro group.
-
Second Hydrogenation (Ring Saturation) : Increase the temperature to 55-58°C and the hydrogen pressure to a maximum of 4.0 bar. Continue the reaction until hydrogen uptake ceases.
-
Work-up : Cool the mixture, purge with nitrogen, and filter off the catalyst.
B. Esterification and Isolation
-
Solvent Exchange : Combine the aqueous filtrates and distill off the water under vacuum. Add ethanol and perform a second distillation to remove residual water.
-
Reaction : Cool the residue and add absolute ethanol, followed by 30% hydrochloric acid in ethanol. Heat the mixture to reflux for approximately 2 hours to complete the esterification.
-
Crystallization : Distill off the ethanol under vacuum. Add acetonitrile to the residue, cool the solution to 0 to -5°C to induce crystallization.
-
Purification : Centrifuge the crystals, wash with cold acetonitrile, and dry under vacuum at up to 60°C to yield the final product.
Core Applications in Drug Development
The structural features of this compound make it a valuable synthon in pharmaceutical research.[9] Its primary amine allows for the construction of ureas, amides, and sulfonamides, while the ethyl ester can be hydrolyzed or used in further transformations.
Key Application: Synthesis of Cariprazine This intermediate is a crucial raw material for the synthesis of Cariprazine, an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder.[8][11] The trans-cyclohexyl scaffold is a core component of the final active pharmaceutical ingredient (API), highlighting the compound's importance in the pharmaceutical supply chain.
Caption: Role as a key precursor in antipsychotic drug synthesis.
Beyond Cariprazine, this molecule serves as a building block for other dopamine receptor ligands and in the development of novel compounds in peptide chemistry.[8][11][12]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate precautions.
| Hazard Class (GHS) | Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3] |
Recommended Practices:
-
Handling : Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][6] Avoid dust formation and inhalation.[3]
-
Storage : Store in a tightly closed container in a cool, well-ventilated place.[6][10] For long-term stability, store under an inert gas atmosphere (nitrogen or argon) at 2-8°C.
-
First Aid : In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[3][6] If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[3][6]
Conclusion
This compound is more than a simple chemical intermediate; it is a foundational component in the development of complex and life-changing pharmaceuticals. Its specific stereochemistry and bifunctional nature provide medicinal chemists with a reliable scaffold for creating targeted therapies. A thorough understanding of its properties, synthesis, and handling is paramount for any research or development professional utilizing this versatile compound to advance the frontiers of science.
References
-
This compound. LookChem.[Link]
-
This compound. Pharmaffiliates.[Link]
-
This compound. Autech.[Link]
-
This compound. PubChem, National Center for Biotechnology Information.[Link]
-
MSDS of this compound. Capot Chemical.[Link]
-
This compound (CAS No: 76308-26-4) API Intermediate. Apicule.[Link]
-
This compound: A Foundation for Advanced Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
This compound. PharmaCompass.[Link]
- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. CAS#:76308-26-4 | this compound | Chemsrc [chemsrc.com]
- 7. This compound | 76308-26-4 [chemicalbook.com]
- 8. apicule.com [apicule.com]
- 9. nbinno.com [nbinno.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 12. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride CAS number 76308-26-4
An In-Depth Technical Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in pharmaceutical research and organic synthesis. We will delve into its chemical properties, synthesis methodologies, applications, analytical protocols, and safety considerations, offering field-proven insights beyond standard data sheets.
Introduction and Strategic Importance
This compound (CAS No: 76308-26-4) is a bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and process development.[1][2] Its structure, featuring a trans-substituted cyclohexyl ring, a primary amine, and an ethyl ester, provides a unique and stereochemically defined scaffold. This specific arrangement is not merely incidental; the trans-conformation is often crucial for achieving the desired spatial orientation required for molecular recognition and binding to biological targets.
Its most notable application is as a key starting material in the synthesis of Cariprazine, an atypical antipsychotic agent used for treating schizophrenia and bipolar disorder.[3][4] The molecule's inherent properties make it an invaluable precursor for constructing complex active pharmaceutical ingredients (APIs), where its amine and ester functionalities offer versatile handles for subsequent chemical modifications.[1][3]
Physicochemical and Structural Characteristics
The compound's physical and chemical properties dictate its handling, reactivity, and analytical characterization. A summary of these key parameters is presented below.
| Property | Value | Source(s) |
| CAS Number | 76308-26-4 | [3][5] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [3][5] |
| Molecular Weight | 221.72 g/mol | [3][5] |
| IUPAC Name | ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 173-177 °C | [1][7][8] |
| Solubility | Soluble in water, slightly soluble in methanol. | [1][6] |
| SMILES | CCOC(=O)CC1CCC(CC1)N.Cl | [5][9] |
| InChIKey | KBMWRCPPPDEVSJ-UHFFFAOYSA-N | [5][9] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1][8][10] |
The hydrochloride salt form enhances the compound's stability and water solubility, which is advantageous for handling and for certain reaction conditions.[6]
Synthesis and Process Chemistry Insights
The industrial-scale synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high stereoselectivity for the trans-isomer, which is critical for its use in pharmaceuticals. The most established route begins with 4-nitrophenylacetic acid.[1][7][11]
Causality of the Synthetic Strategy: The choice of 4-nitrophenylacetic acid as a starting material is strategic. The aromatic ring provides a rigid plane for the initial reduction of the nitro group, which is followed by the more demanding hydrogenation of the benzene ring. This sequential reduction is key to controlling the final stereochemistry.
Key Synthesis Steps:
-
Catalytic Hydrogenation (Two-Stage): The process begins with the catalytic hydrogenation of 4-nitrophenylacetic acid in a protic solvent like water.[11]
-
Stage 1 (Nitro Reduction): A catalyst, typically Palladium on carbon (Pd/C), is used under mild conditions (e.g., 40-50°C, low hydrogen pressure) to selectively reduce the nitro group to a primary amine.[11]
-
Stage 2 (Ring Saturation): The temperature and hydrogen pressure are then increased (e.g., 50-60°C, up to 4 bar) to facilitate the hydrogenation of the aromatic ring to a cyclohexyl ring.[7][11] This step is crucial for establishing the cis/trans isomer ratio. The reaction conditions are optimized to favor the formation of the thermodynamically more stable trans-isomer.
-
-
Esterification and Salt Formation: The resulting trans-4-aminocyclohexylacetic acid is then esterified. This is typically achieved by heating the intermediate in ethanol that contains dissolved hydrogen chloride (hydrochloric ethanol).[1][11] This step serves two purposes: the ethanol acts as the reagent to form the ethyl ester, and the hydrochloric acid catalyzes the reaction and concurrently forms the final hydrochloride salt.
-
Crystallization and Purification: The final product is isolated by cooling the reaction mixture and precipitating the crystalline solid. Acetonitrile is often used as an anti-solvent or for washing to remove impurities and enrich the desired trans-isomer.[7][8]
Caption: Synthesis workflow for Ethyl trans-2-(4-aminocyclohexyl)acetate HCl.
Core Applications in Drug Development
The utility of this molecule stems from its identity as a versatile pharmaceutical intermediate.[1][2]
-
Scaffold for API Synthesis: Its primary role is as a foundational scaffold. The primary amine serves as a nucleophile, readily participating in amide bond formation, reductive amination, or urea formation. The ester group can be hydrolyzed to the corresponding carboxylic acid or used in other ester-based transformations.
-
Key Intermediate for Cariprazine: As previously mentioned, it is a non-negotiable precursor for the antipsychotic drug Cariprazine.[3] The trans-cyclohexyl moiety acts as a rigid spacer that correctly positions the pharmacophoric elements of the final drug molecule for optimal interaction with dopamine D2 and D3 receptors.[4]
-
Unnatural Amino Acid Derivatives: In the field of peptide chemistry, it is considered an unnatural alicyclic amino acid derivative.[12] Its incorporation into peptide chains can induce specific secondary structures or enhance metabolic stability compared to natural amino acid counterparts.
Caption: Role as a bifunctional building block in API synthesis.
Analytical and Quality Control Protocols
Ensuring the identity, purity, and stereochemical integrity of this intermediate is paramount. A multi-technique approach is required for a self-validating quality control system.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive technique for structural elucidation and confirmation of the trans stereochemistry through analysis of coupling constants in the ¹H NMR spectrum.[13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13][15]
-
Infrared (IR) Spectroscopy: Verifies the presence of key functional groups, such as the amine (N-H stretch), the ester carbonyl (C=O stretch), and C-H bonds.[13]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting any process-related impurities or the presence of the undesired cis-isomer.[15]
-
Protocol: Sample Preparation for ¹H NMR Analysis
This protocol ensures reproducible and high-quality data for structural verification.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated methanol (Methanol-d₄) or Deuterated water (D₂O) are common choices.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the vial for 30-60 seconds to ensure the sample is completely dissolved. A clear, particulate-free solution should be obtained.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H NMR spectrum according to standard instrument operating procedures. The resulting spectrum should be compared against a reference standard to confirm identity.
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazard profile.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][16][17]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[18] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[16][18][19]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[16][18]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[16][19]
-
Inhalation: Move the person to fresh air.[18]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[16]
-
In all cases of exposure, seek immediate medical attention.[16][18]
-
-
Storage and Stability: Store in a tightly closed container in a refrigerator (2-8°C) under an inert atmosphere.[1][8][10] Avoid contact with strong oxidizing agents.[18]
Caption: Safe handling and storage lifecycle for the chemical intermediate.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the development of complex and life-saving pharmaceuticals. Its strategic importance, particularly in the synthesis of Cariprazine, underscores the need for a deep understanding of its properties, synthesis, and handling. By adhering to rigorous analytical and safety protocols, researchers and drug development professionals can effectively leverage this versatile intermediate to advance their scientific and therapeutic goals.
References
-
Cas 76308-26-4, this compound. lookchem. [Link]
-
This compound | C10H20ClNO2 | CID 12603945. PubChem. [Link]
-
76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride. Inorganic Salts. [Link]
-
MSDS of this compound. Capot Chemical. [Link]
-
This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. apicule. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
76308-26-4| Chemical Name : this compound. Pharmaffiliates. [Link]
-
This compound, CAS No. 76308-26-4. iChemical. [Link]
- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
This compound: A Foundation for Advanced Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
Sources
- 1. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. apicule.com [apicule.com]
- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 5. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 76308-26-4: (trans-4-Aminocyclohexyl)acetic acid ethyl… [cymitquimica.com]
- 7. This compound | 76308-26-4 [chemicalbook.com]
- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 12. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. This compound(76308-26-4) 1H NMR spectrum [chemicalbook.com]
- 14. This compound, CAS No. 76308-26-4 - iChemical [ichemical.com]
- 15. 76308-26-4|Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 16. capotchem.com [capotchem.com]
- 17. Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | 76308-26-4 [sigmaaldrich.com]
- 18. CAS#:76308-26-4 | this compound | Chemsrc [chemsrc.com]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Biological Activity of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride Derivatives
Introduction
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a pivotal chemical entity, recognized primarily as a key intermediate in the synthesis of Cariprazine, a third-generation atypical antipsychotic.[1][2] Cariprazine's unique pharmacological profile, characterized by partial agonism at dopamine D3/D2 receptors with a preference for the D3 subtype, highlights the therapeutic potential inherent in the trans-4-aminocyclohexylacetate scaffold.[3][4] This guide moves beyond the role of the parent compound as a mere building block, positing that its derivatives represent a rich, yet underexplored, territory for the discovery of novel therapeutic agents.
For researchers, medicinal chemists, and drug development professionals, the strategic modification of this core structure offers pathways to new chemical entities with tailored biological activities. This document provides a comprehensive exploration of the known and potential biological activities of these derivatives, grounded in established pharmacological principles. We will delve into the dopaminergic activity that forms the cornerstone of this chemical class, explore plausible secondary activities including antimicrobial and cytotoxic effects, and provide detailed, field-proven experimental protocols to empower researchers in their investigations. The narrative is structured to not only inform but also to inspire, explaining the causal logic behind experimental design and providing the technical foundation for the synthesis and evaluation of novel derivatives.
Section 1: Primary Biological Target: Dopamine Receptor Modulation
The most pronounced and clinically relevant biological activity associated with the ethyl trans-2-(4-aminocyclohexyl)acetate scaffold is the modulation of dopamine receptors. This is directly evidenced by the pharmacological action of Cariprazine, which is synthesized from this core intermediate.
Mechanism of Action: D3/D2 Partial Agonism
Cariprazine is a potent dopamine D3 and D2 receptor partial agonist, with a 3- to 10-fold greater selectivity for the D3 receptor.[1] Its therapeutic effect in schizophrenia and bipolar disorder is thought to be mediated by this dual action, combined with partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[5] The two major metabolites of Cariprazine, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), also retain a similar receptor binding profile, demonstrating high affinity for D3 and D2 receptors and contributing significantly to the drug's overall clinical efficacy.[6][7]
This established activity strongly suggests that novel derivatives of the ethyl trans-2-(4-aminocyclohexyl)acetate core are prime candidates for new central nervous system (CNS) agents targeting the dopaminergic system.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a broad library of ethyl trans-2-(4-aminocyclohexyl)acetate derivatives are not extensively published, valuable insights can be drawn from the development of Cariprazine and other D2/D3 receptor ligands.[8][9]
-
The trans-Cyclohexyl Ring: The stereochemistry of the cyclohexane ring is crucial. The trans configuration correctly orients the amine and the acetate side chains for optimal interaction with the receptor binding pockets.[1]
-
The Amine Group: The primary amine of the parent molecule is the key point for derivatization. In Cariprazine, this amine forms part of a linker to a 2,3-dichlorophenyl)piperazine moiety, which is critical for high-affinity binding. This suggests that exploring a wide variety of substituents on this nitrogen is a viable strategy for modulating potency and selectivity.
-
The Ethyl Acetate Group: While this group is modified during the synthesis of Cariprazine, its presence in the core intermediate offers another handle for derivatization. Studies on other scaffolds have shown that ester functionalities can influence pharmacokinetic properties and may interact with secondary binding pockets within the receptor.
The logical relationship for derivatization and screening is clear: modifications to the amine and acetate groups of the core scaffold can lead to novel ligands with varied affinities and functional activities at dopamine and other CNS receptors.
Caption: Derivatization strategy for the core scaffold.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (pKi) of Cariprazine and its major metabolites, which share the core aminocyclohexyl structure. This data serves as a benchmark for evaluating newly synthesized derivatives.
| Compound | Human D3 (pKi) | Human D2L (pKi) | Human 5-HT1A (pKi) | Human 5-HT2B (pKi) |
| Cariprazine | 10.07 | 9.16 | 8.59 | 9.24 |
| Desmethyl-cariprazine (DCAR) | >10.07 | ~9.16 | ~8.59 | ~9.24 |
| Didesmethyl-cariprazine (DDCAR) | >10.07 | ~9.16 | ~8.59 | ~9.24 |
| Data compiled from literature.[6][10] |
Section 2: Exploratory Biological Activities
While the primary focus is on dopaminergic activity, the chemical nature of the aminocyclohexylacetate scaffold suggests potential for other biological effects. The development of resistance to existing drugs necessitates the exploration of novel chemical scaffolds for new antimicrobial and anticancer agents.[11]
Antimicrobial Potential
Cyclohexane derivatives have been reported to possess antimicrobial properties against a range of pathogens.[11] The presence of a lipophilic cyclohexane ring and a cationic amine group in the core structure provides a molecular framework similar to that of some antimicrobial peptides and synthetic antibacterial agents. These features can facilitate interaction with and disruption of bacterial cell membranes. Derivatization of the primary amine with various functional groups could enhance these properties, potentially leading to compounds with significant activity against Gram-positive and Gram-negative bacteria.
Cytotoxic Potential
Similarly, various cyclohexane derivatives have been investigated for their cytotoxic effects against cancer cell lines. The mechanism of action for such compounds can be diverse, but often involves the induction of apoptosis or cell cycle arrest. Screening novel derivatives of ethyl trans-2-(4-aminocyclohexyl)acetate against a panel of cancer cell lines is a rational exploratory step to identify potential anticancer leads.
Section 3: Experimental Protocols
To facilitate the investigation of novel derivatives, this section provides detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data generation.
Protocol: Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors. It is a competitive binding assay using a radiolabeled ligand.
A. Materials
-
HEK293 cells stably expressing human D2L or D3 receptors
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (a common high-affinity ligand for D2-like receptors)
-
Non-specific binding control: Haloperidol (10 µM final concentration)
-
Test compounds (novel derivatives) dissolved in 100% DMSO
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
B. Workflow Diagram
Caption: Workflow for the radioligand binding assay.
C. Step-by-Step Methodology
-
Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold lysis buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer. Determine the protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of radioligand solution (at a final concentration near its Kd, e.g., 0.2-0.5 nM [³H]-Methylspiperone).
-
100 µL of diluted cell membranes (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for screening compound cytotoxicity.
A. Materials
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom cell culture plates.
-
Test compounds dissolved in DMSO.
-
Microplate reader (capable of measuring absorbance at ~570 nm).
B. Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of untreated control) x 100.
-
Plot the percentage of viability against the log concentration of the test compound.
-
Determine the IC50 value (the concentration that causes 50% reduction in cell viability) using non-linear regression.
-
Protocol: Broth Microdilution Antimicrobial Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
A. Materials
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well round-bottom microtiter plates.
-
Test compounds dissolved in DMSO.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer.
-
0.5 McFarland turbidity standard.
B. Step-by-Step Methodology
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of a 2x concentrated stock of the test compound to the first column, creating a 100 µL volume. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final 1x test concentrations.
-
Controls:
-
Growth Control: Wells containing 100 µL of inoculum in MHB without any compound.
-
Sterility Control: Wells containing 100 µL of MHB only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by reading the optical density (OD) at 600 nm.
Conclusion
The this compound scaffold is a validated starting point for the development of potent dopamine D3/D2 receptor partial agonists. The success of Cariprazine provides a powerful rationale for the continued exploration of derivatives targeting the central nervous system. This guide has outlined the foundational biological activities and provided the necessary experimental frameworks to empower researchers in this endeavor. Furthermore, the potential for this chemical class to yield novel antimicrobial and cytotoxic agents should not be overlooked. A systematic approach to derivatization, coupled with the robust screening protocols detailed herein, offers a promising strategy for identifying new lead compounds with significant therapeutic potential. The convergence of a privileged scaffold with rational drug design and comprehensive biological evaluation will undoubtedly pave the way for the next generation of therapeutics derived from this versatile core.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencegate.app [sciencegate.app]
- 3. The Novel Antipsychotic Cariprazine (RGH-188): State-of-the-Art in the Treatment of Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors [mdpi.com]
An In-depth Technical Guide on the Synthetic Utility and Mechanism of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
This guide provides an in-depth analysis of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS No: 76308-26-4), a pivotal intermediate in modern organic synthesis and pharmaceutical development. We will move beyond a simple recitation of properties to explore the compound's core mechanistic principles, offering field-proven insights into its application. This document is intended for researchers, chemists, and drug development professionals who utilize complex building blocks to construct novel molecular architectures.
Introduction: A Versatile Cyclohexane Building Block
This compound is a bifunctional organic molecule valued for its unique structural features: a reactive primary amine and an ethyl ester, stereochemically locked in a trans configuration on a cyclohexane scaffold.[1][2] This specific arrangement is not accidental; it provides a rigid, non-planar framework that is crucial in the synthesis of pharmacologically active agents where three-dimensional structure dictates biological activity.
Supplied as a stable hydrochloride salt, this compound is easier to handle and store than its freebase counterpart. In synthetic applications, its primary role is that of a nucleophilic building block, instrumental in constructing larger, more complex molecules.[3] Its most notable application is as a key precursor in the synthesis of the D2/D3 partial agonist antipsychotic drug, Cariprazine, highlighting its importance in the pharmaceutical industry.[2][4]
Physicochemical Properties
A clear understanding of a reagent's physical properties is foundational to its effective use in synthesis. The table below summarizes the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 76308-26-4 | [2][4] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [2][4] |
| Molecular Weight | 221.72 g/mol | [2][4] |
| Appearance | Crystalline Solid | N/A |
| Melting Point | 177°C | [4] |
| IUPAC Name | ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | [2] |
Core Mechanism of Action: The Activated Nucleophile
The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its primary amine group. The term "mechanism of action" in this context refers to the step-by-step pathway through which this amine participates in bond-forming reactions. The process can be dissected into two critical stages: Activation and Nucleophilic Attack .
Activation: Deprotonation of the Amine Salt
The compound is supplied as a hydrochloride salt, meaning the primary amine exists in its protonated, non-nucleophilic ammonium form (R-NH₃⁺). This salt form enhances stability and solubility in certain solvents but renders the amine chemically inert for nucleophilic reactions.
The essential first step in any synthesis utilizing this reagent is the in-situ neutralization of the ammonium salt with a suitable base. This deprotonation liberates the lone pair of electrons on the nitrogen atom, transforming it into a potent nucleophile (R-NH₂).
Causality of Base Selection: The choice of base is critical and depends on the reaction conditions and the electrophile's sensitivity.
-
Tertiary Amines (e.g., Triethylamine, DIPEA): These are non-nucleophilic organic bases commonly used. They are strong enough to deprotonate the ammonium salt but are sterically hindered, preventing them from competing with the primary amine in attacking the electrophile.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often used in biphasic or polar aprotic systems. They are cost-effective but can lead to heterogeneity and require careful phase management.
Nucleophilic Attack: The Path to Amide Bond Formation
Once activated, the free primary amine is a strong nucleophile. A cornerstone reaction for this building block is nucleophilic acyl substitution , typically to form a robust amide bond.[5][6] This reaction is central to building the complex molecular frameworks found in many pharmaceuticals.
The mechanism proceeds via a well-established addition-elimination pathway when reacting with an acyl halide (e.g., an acid chloride):
-
Nucleophilic Addition: The electron-rich nitrogen of the deprotonated amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral intermediate.[7][8]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, ejects the most stable leaving group—in this case, the chloride ion.[7][8]
-
Final Deprotonation: The resulting product is a protonated amide. The base used in the initial activation step (or a second equivalent) removes this final proton to yield the neutral amide product and the ammonium salt of the base.
This sequence is a reliable and high-yielding method for coupling this building block to carboxylic acid derivatives.
Caption: Mechanism of Amide Formation.
Experimental Protocol: Synthesis of a Model Amide
To translate theory into practice, this section provides a self-validating, step-by-step protocol for a representative acylation reaction. This workflow exemplifies the core principles discussed above.
Objective: To synthesize ethyl trans-2-(4-(benzamido)cyclohexyl)acetate via nucleophilic acyl substitution.
Reagent Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Ethyl trans-2-(4-aminocyclohexyl)acetate HCl | 221.72 | 1.0 | 2.22 g (10 mmol) |
| Benzoyl Chloride | 140.57 | 1.05 | 1.48 g (10.5 mmol) |
| Triethylamine (Et₃N) | 101.19 | 2.2 | 2.23 g (22 mmol) |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.22 g, 10 mmol).
-
Dissolution & Inerting: Add dichloromethane (50 mL) and stir to form a suspension. Purge the flask with an inert gas (Nitrogen or Argon).
-
Activation: Cool the flask to 0°C using an ice bath. Add triethylamine (2.23 g, 22 mmol) dropwise via syringe. Stir for 15 minutes. The suspension should become a clear solution as the free amine is formed. Scientist's Insight: Two equivalents of base are used; the first neutralizes the HCl salt, and the second scavenges the HCl generated during the acylation.
-
Acylation: While maintaining the temperature at 0°C, add a solution of benzoyl chloride (1.48 g, 10.5 mmol) in 5 mL of DCM dropwise over 10 minutes. A white precipitate (triethylammonium chloride) will form immediately.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.
Sources
- 1. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 2. apicule.com [apicule.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 8. m.youtube.com [m.youtube.com]
Potential applications of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient lead generation and optimization. These molecular frameworks exhibit the inherent ability to bind to multiple biological targets with high affinity, offering a fertile ground for the development of novel therapeutics. This technical guide delves into the medicinal chemistry applications of one such promising scaffold: Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. Primarily recognized as a key building block in the synthesis of the antipsychotic drug Cariprazine, the potential of this cycloalkylamine derivative extends far beyond its current applications.[1] This document will explore the synthetic versatility, structure-activity relationships (SAR), and latent therapeutic potential of the (4-aminocyclohexyl)acetate core, positioning it as a valuable tool for medicinal chemists engaged in the pursuit of next-generation therapies for central nervous system (CNS) disorders and beyond.
The (4-Aminocyclohexyl)acetate Scaffold: Physicochemical Properties and Strategic Importance
This compound (CAS No: 76308-26-4) is a bifunctional molecule featuring a rigid cyclohexane ring that enforces a defined spatial arrangement of its substituents.[1] The trans stereochemistry of the amine and the ethyl acetate groups is a critical feature, influencing the vectoral projection of these functionalities and, consequently, their interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |
| Molecular Weight | 221.72 g/mol | [1] |
| CAS Number | 76308-26-4 | [1] |
| Appearance | White to off-white crystalline solid | Generic MSDS |
| Solubility | Soluble in water and alcohols | Generic MSDS |
The strategic importance of this scaffold in medicinal chemistry can be attributed to several key features:
-
Three-Dimensionality: The non-planar nature of the cyclohexane ring provides access to chemical space that is often underexplored by flat, aromatic systems, a desirable trait for disrupting protein-protein interactions and enhancing selectivity.
-
Synthetic Tractability: The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, including amidation, reductive amination, and urea formation, allowing for the facile generation of diverse chemical libraries.
-
Bioisosteric Potential: The cycloalkylamine motif can be considered a bioisostere of other cyclic amines, such as piperidine and piperazine, which are ubiquitous in CNS-active drugs. This allows for the modulation of physicochemical properties like pKa, lipophilicity, and metabolic stability while potentially retaining or improving biological activity.[2][3]
-
"Privileged Scaffold" Character: While not formally designated as such in all literature, its presence in a successful CNS drug, Cariprazine, and its inherent properties align with the concept of a privileged scaffold – a molecular framework that can be decorated with various functionalities to interact with a range of biological targets.[4][5]
Established Application: The Cornerstone of Cariprazine
The most prominent application of this compound is in the synthesis of Cariprazine, a dopamine D₃-preferring D₃/D₂ receptor partial agonist approved for the treatment of schizophrenia and bipolar disorder.[6][7] In the structure of Cariprazine, the (4-aminocyclohexyl)acetate moiety is N-acylated and further elaborated to connect to the phenylpiperazine pharmacophore.
The (4-aminocyclohexyl)acetate core in Cariprazine serves several critical functions:
-
Structural Rigidity: It acts as a rigid linker, positioning the terminal urea moiety and the piperazine group at an optimal distance and orientation for interaction with the dopamine receptors.
-
Modulation of Physicochemical Properties: It contributes to the overall lipophilicity and membrane permeability of the drug, influencing its pharmacokinetic profile.
-
Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation compared to more labile linkers.
The pharmacological profile of Cariprazine is not solely dependent on the parent drug. Its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), also exhibit high affinity for dopamine and serotonin receptors and contribute significantly to its clinical efficacy.[1][6][7] This underscores the importance of the core scaffold in maintaining biological activity even after metabolic transformations.
Table 2: In Vitro Receptor Binding Profile (Ki, nM) of Cariprazine and its Active Metabolites
| Receptor | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) |
| Dopamine D₂ | 0.49 | 0.41 | 0.94 |
| Dopamine D₃ | 0.085 | 0.057 | 0.17 |
| Serotonin 5-HT₁A | 2.6 | 1.8 | 3.0 |
| Serotonin 5-HT₂B | 0.58 | 0.45 | 1.1 |
Data compiled from publicly available pharmacological studies.
Potential Applications in CNS Drug Discovery
The success of Cariprazine provides a strong rationale for exploring the (4-aminocyclohexyl)acetate scaffold for other CNS targets. The structural features that make it suitable for dopamine receptor modulation can be extrapolated to other G-protein coupled receptors (GPCRs) and transporters.
As a Privileged Scaffold for GPCR Ligands
GPCRs are a major class of drug targets, and ligands that modulate their function often possess a combination of a rigid core and flexible side chains that can engage with specific binding pockets.[8][9] The (4-aminocyclohexyl)acetate scaffold is an excellent starting point for the design of novel GPCR ligands.
Figure 1: Conceptual workflow for leveraging the (4-aminocyclohexyl)acetate scaffold in GPCR ligand design.
By systematically modifying the primary amine, researchers can generate libraries of compounds to screen against a panel of CNS targets. For instance, acylation with different aromatic or heterocyclic carboxylic acids could yield ligands for serotonin or opioid receptors. Reductive amination with various aldehydes could introduce new pharmacophoric elements targeting adrenergic or other aminergic receptors.
Bioisosteric Replacement of Piperazine and Piperidine
The piperazine moiety is a common feature in many CNS drugs, but it can be associated with metabolic liabilities and off-target effects.[2] The (4-aminocyclohexyl)acetate scaffold can serve as a non-basic, more rigid bioisostere for the piperazine ring. This substitution can lead to improved metabolic stability, altered receptor selectivity, and a more favorable pharmacokinetic profile.
Figure 3: Synthetic route to this compound.
Step-by-Step Protocol:
-
Hydrogenation: To a solution of 4-nitrophenylacetic acid in a suitable solvent (e.g., water or a lower alcohol) is added a catalytic amount of palladium on carbon (10% Pd/C). The mixture is subjected to hydrogenation under a hydrogen atmosphere at elevated temperature and pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration.
-
Esterification: The resulting solution of trans-4-aminocyclohexylacetic acid is concentrated, and absolute ethanol is added. The solution is saturated with dry hydrogen chloride gas and refluxed for several hours.
-
Isolation: The reaction mixture is cooled, and the product is precipitated, collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a white solid.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, pressure, and reaction times, should be optimized for each scale.
Derivatization via Amide Coupling
The primary amine of this compound can be readily acylated to form a diverse library of amides.
Step-by-Step Protocol for the Synthesis of an Exemplary Amide Derivative:
-
Free-Basing: this compound is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt and generate the free amine.
-
Coupling: To the solution of the free amine is added a carboxylic acid of interest, a coupling agent (e.g., HATU, HBTU, or EDC), and an amine base (e.g., triethylamine or diisopropylethylamine). The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
Conclusion and Future Perspectives
This compound represents a valuable and underutilized scaffold in medicinal chemistry. Its role as a key intermediate in the synthesis of Cariprazine has firmly established its utility in the development of CNS-active agents. However, its favorable physicochemical properties, synthetic tractability, and potential as a bioisostere for other cyclic amines suggest that its applications could be significantly broader.
Future research efforts should focus on:
-
Systematic Library Synthesis and Screening: The generation of diverse libraries based on the (4-aminocyclohexyl)acetate core and their screening against a wide range of biological targets will be crucial to unlocking its full potential.
-
Exploration of Stereoisomers: While the trans isomer is predominantly used, the synthesis and evaluation of the cis isomer and its derivatives could lead to novel pharmacological profiles.
-
Application in Other Therapeutic Areas: A concerted effort to explore the utility of this scaffold beyond CNS disorders is warranted.
By embracing the principles of privileged scaffold-based drug design and bioisosterism, medicinal chemists can leverage the (4-aminocyclohexyl)acetate moiety to accelerate the discovery of novel therapeutics with improved efficacy, safety, and pharmacokinetic properties.
References
-
Apicule. (n.d.). This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved from [Link]
- Stahl, S. M., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Neuropsychopharmacology, 44(8), 1362-1371.
- Nakamura, T., et al. (2016). Population Pharmacokinetics of Cariprazine and Its Major Metabolites. Clinical Pharmacokinetics, 55(11), 1419-1430.
- Zheng, Y., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 256, 115414.
- Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 101, 129654.
- Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Morita, Y. (2012). Application of Bioisosteres in Drug Design.
-
Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]
- Roth, B. L. (2015). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology, 88(4), 597-600.
-
ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]
- Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 247-254.
- Sadybekov, A., et al. (2017). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology, 8, 73.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. tandfonline.com [tandfonline.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 5. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride: A Versatile Scaffold for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a bifunctional building block of significant interest in medicinal chemistry. Its unique structure, featuring a conformationally rigid trans-cyclohexyl scaffold, a primary amine, and an ethyl ester, provides a versatile platform for synthesizing diverse and complex molecules. This guide delves into the strategic value, physicochemical properties, and synthetic utility of this compound. It provides an in-depth analysis of its application in constructing novel bioactive agents, supported by detailed experimental insights and protocols, positioning it as a cornerstone for innovation in drug discovery.[1]
Introduction: The Strategic Value of the 4-Aminocyclohexylacetate Scaffold
The design of novel therapeutics often hinges on the selection of appropriate molecular scaffolds that can orient functional groups in three-dimensional space to achieve optimal target engagement. The ethyl trans-2-(4-aminocyclohexyl)acetate moiety has emerged as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one single biological target.
1.1 The Role of the Cyclohexyl Ring in Medicinal Chemistry
The saturated cyclohexyl ring is a critical design element in modern drug discovery. Unlike flat aromatic rings, the chair conformation of the cyclohexane ring provides a rigid, three-dimensional structure. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, replacing a phenyl group with a cyclohexyl group increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with improved physicochemical properties and a higher probability of clinical success.[2] The cyclohexyl group can also enhance lipophilicity, which may be modulated to improve pharmacokinetic profiles.[2]
1.2 Introducing this compound: Key Features
This building block is characterized by several key features that make it synthetically attractive:
-
Defined Stereochemistry: The trans configuration is crucial. It places the amino and ethyl acetate groups in a diequatorial position on the cyclohexane ring, minimizing steric hindrance and providing a predictable spatial relationship for further functionalization.
-
Orthogonal Reactivity: The primary amine and the ethyl ester are two distinct reactive handles. The amine serves as a potent nucleophile for N-acylation, N-alkylation, and reductive amination, while the ester can be hydrolyzed to a carboxylic acid for amide bond formation or reduced to an alcohol. This orthogonality allows for sequential and controlled derivatization.
-
Salt Form: Supplied as a hydrochloride salt, the amine is protected as an ammonium ion, enhancing stability and improving handling characteristics. A simple basic workup is typically sufficient to liberate the free amine for reaction.
1.3 Therapeutic Areas of Interest
Derivatives of 4-aminocyclohexylacetic acid have been explored in various therapeutic areas. The scaffold is present in molecules targeting conditions ranging from central nervous system disorders to cardiovascular diseases.[3][4] For instance, it serves as a key intermediate in the synthesis of the antipsychotic drug Cariprazine, highlighting its industrial relevance and proven value in developing marketed pharmaceuticals.[5]
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is essential for its effective use.
2.1 Core Chemical Data
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | [6] |
| CAS Number | 76308-26-4 | |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [6] |
| Molecular Weight | 221.72 g/mol | [6] |
| Melting Point | 177 °C | |
| Solubility | Slightly soluble in Methanol | |
| Appearance | White to off-white solid | N/A |
2.2 Stability and Storage
This compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation. The hydrochloride salt form is generally stable, but the free base is susceptible to oxidation and should be generated in situ or used promptly after isolation.
2.3 Safety and Hazards
According to its GHS classification, the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Synthesis and Derivatization Strategies
3.1 Established Synthetic Route to the Core Building Block
The industrial synthesis of this compound often starts from 4-nitrophenylacetic acid. A common route involves a two-stage hydrogenation process.[7][8]
-
Aromatic Nitro Reduction: The nitro group of 4-nitrophenylacetic acid is first reduced to an amine, typically using a palladium on carbon (Pd/C) catalyst under mild hydrogen pressure, to yield 4-aminophenylacetic acid.[8]
-
Aromatic Ring Hydrogenation: The resulting 4-aminophenylacetic acid is then hydrogenated under more forcing conditions, often with a rhodium or ruthenium catalyst, to saturate the aromatic ring and produce a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid.
-
Esterification and Isomer Separation: The mixture is esterified, for example, by heating with ethanol and a catalytic amount of acid.[7] The desired trans isomer is then separated from the cis isomer, often via fractional crystallization of the hydrochloride salt.[7]
An alternative patented approach uses 1,4-cyclohexanedione as a starting material, proceeding through Wittig and condensation reactions followed by catalytic hydrogenation to afford the final product.[9]
3.2 Key Reaction Chemistries
The true power of this building block lies in the diverse reactions that can be performed on its two functional groups.
Caption: Synthetic utility of the core building block.
Case Study: Step-by-Step Synthesis of a Novel Bioactive Compound
To illustrate its practical application, this section details a representative, multi-step synthesis of a hypothetical inhibitor targeting a serine protease, where the cyclohexyl scaffold orients key pharmacophoric elements.
4.1 Rationale and Molecular Design
The design objective is to synthesize a molecule where the primary amine is functionalized to interact with the S1 pocket of the enzyme, and the carboxylic acid (derived from the ester) is coupled with a second fragment to bind in the S2/S3 pockets. The trans-cyclohexylmethanamine core ensures a rigid and optimal vector for these interactions.
4.2 Detailed Synthetic Protocol
Step 1: Liberation of the Free Amine
-
Procedure: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g). Add saturated aqueous sodium bicarbonate solution (10 mL/g) and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Causality: The basic bicarbonate solution neutralizes the hydrochloride salt, deprotonating the ammonium ion to yield the free primary amine, which is more soluble in the organic solvent. This step is critical for ensuring the nucleophilicity of the amine for the subsequent reaction.
Step 2: N-Acylation with a Heterocyclic Acid Chloride
-
Procedure: To a cooled (0 °C) solution of the free amine (1.0 eq) and triethylamine (1.5 eq) in DCM, add a solution of 2-chlorobenzoyl chloride (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water. Separate the layers, wash the organic phase with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the N-acylated product.
Step 3: Saponification of the Ethyl Ester
-
Procedure: Dissolve the N-acylated intermediate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 6 hours.
-
Causality: Lithium hydroxide is a strong base that saponifies the ethyl ester to the corresponding carboxylate salt. The use of a THF/water mixture ensures solubility for both the organic substrate and the inorganic base.
-
Workup: Acidify the reaction mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the carboxylic acid.
Step 4: Amide Coupling
-
Procedure: To a solution of the carboxylic acid (1.0 eq), benzylamine (1.1 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in dimethylformamide (DMF), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir at room temperature overnight.
-
Causality: EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid by forming an O-acylisourea intermediate. HOBt traps this highly reactive intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine (benzylamine) to form the final amide product.
-
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with water and brine to remove DMF and excess reagents. Dry and purify by column chromatography.
4.3 Workflow Visualization
Caption: Synthetic workflow for a novel bioactive compound.
Future Perspectives and Emerging Applications
The utility of this compound is not limited to traditional small-molecule inhibitors. Its bifunctional nature makes it an attractive scaffold for more complex therapeutic modalities.
-
PROTACs and Molecular Glues: The scaffold can be used to link a target-binding warhead to an E3 ligase-binding moiety, creating Proteolysis Targeting Chimeras (PROTACs). The rigid cyclohexyl spacer can provide precise control over the distance and orientation between the two ends of the PROTAC, which is critical for efficient ternary complex formation.
-
Scaffold Hopping and Fragment-Based Design: This building block can serve as a replacement for less desirable scaffolds (e.g., planar aromatic rings) in a process known as scaffold hopping, which aims to improve properties like solubility or metabolic stability while retaining biological activity.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its defined stereochemistry, conformational rigidity, and versatile reactive handles provide medicinal chemists with a reliable and powerful platform for the synthesis of novel compounds.[1] From foundational roles in approved drugs to potential applications in cutting-edge modalities like PROTACs, this building block is set to remain a valuable component in the drug discovery toolkit.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 76308-26-4, this compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). This compound: A Foundation for Advanced Chemical Research. Retrieved from [Link]
-
Boström, J., et al. (2016). Stacking with No Planarity? ACS Medicinal Chemistry Letters, 7(5), 524-528. Retrieved from [Link]
-
Scott, A. D., et al. (2021). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. Journal of Medicinal Chemistry, 64(23), 17351-17370. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
ResearchGate. (2013). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Kumaresan, S., et al. (2021). Scaffold Hopping in Drug Discovery. Current Drug Discovery Technologies, 18(4), 464-480. Retrieved from [Link]
-
ScienceOpen. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]
-
Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. Retrieved from [Link]
- Google Patents. (n.d.). Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs - Google Patents [patents.google.com]
- 5. apicule.com [apicule.com]
- 6. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 76308-26-4 [chemicalbook.com]
- 8. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 9. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
A Spectroscopic Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4), a key intermediate in pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the data itself, but on the underlying principles and experimental logic that enable confident structural elucidation.
The molecule , with a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol , possesses several key structural features: a trans-substituted cyclohexane ring, a primary amine (present as an ammonium chloride salt), and an ethyl ester group.[3][4] Each of these moieties imparts a distinct signature on the spectroscopic data, and understanding these signatures is paramount for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can piece together the molecular framework, including stereochemical relationships.
Experimental Protocol: NMR Spectroscopy
A robust NMR analysis begins with a well-defined experimental setup. The following protocol is standard for acquiring high-quality data for a small molecule like this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the presence of exchangeable protons.[5]
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).
Diagram: General NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The trans-stereochemistry of the cyclohexane ring is a critical feature that can be confirmed through the analysis of coupling constants.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.1 | Broad s | 3H | -NH₃⁺ | The acidic protons of the ammonium group are deshielded and often appear as a broad singlet due to exchange and quadrupolar broadening. |
| ~4.05 | q | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded to ~3.7-4.1 ppm.[6] The quartet multiplicity arises from coupling to the adjacent methyl group. |
| ~2.90 | m | 1H | CH -NH₃⁺ | The proton on the carbon bearing the ammonium group (C4) is deshielded. Its multiplicity will be complex due to coupling with four neighboring protons. |
| ~2.15 | d | 2H | -CH₂ -COO- | Protons alpha to the carbonyl group are deshielded and typically appear in the 2-2.2 ppm region.[6] They are coupled to the adjacent methine proton on the ring. |
| ~1.85 | m | 2H | Cyclohexyl (axial) | Axial protons on the cyclohexane ring. |
| ~1.70 | m | 1H | CH -CH₂COO- | The methine proton at the point of attachment of the acetate group (C1). |
| ~1.25 | m | 4H | Cyclohexyl (axial & eq.) | Overlapping signals from the remaining cyclohexane ring protons. |
| ~1.18 | t | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group, appearing as a triplet due to coupling with the adjacent methylene group. |
| ~1.05 | m | 2H | Cyclohexyl (equatorial) | Equatorial protons on the cyclohexane ring. |
Note: The exact chemical shifts and multiplicities of the cyclohexane protons can be complex due to overlapping signals and second-order coupling effects. The trans-diaxial relationship between protons on adjacent carbons in a cyclohexane chair conformation typically results in large coupling constants (J ≈ 10-13 Hz), which could be resolved with 2D NMR techniques.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~172.5 | C =O | The carbonyl carbon of the ethyl ester is significantly deshielded and appears in the characteristic range for esters (160-185 ppm).[7] |
| ~59.5 | -O-CH₂ -CH₃ | The carbon atom directly attached to the ester oxygen is found in the typical 50-90 ppm range.[7] |
| ~48.0 | C -NH₃⁺ | The carbon atom bonded to the electron-withdrawing ammonium group is deshielded relative to other aliphatic carbons. |
| ~40.5 | -CH₂ -COO- | The carbon alpha to the ester carbonyl. |
| ~35.0 | C H-CH₂COO- | The methine carbon at the point of substitution on the cyclohexane ring. |
| ~30.0 | Cyclohexyl CH₂ | Carbons of the cyclohexane ring adjacent to the C-NH₃⁺ group. |
| ~28.5 | Cyclohexyl CH₂ | The remaining carbons of the cyclohexane ring. |
| ~14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectrum Collection: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum of this compound will be dominated by absorptions from the ammonium, ester, and alkane moieties.
Table 3: Expected IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | | :--- | :--- | :--- | :--- | | ~3200-2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) | The stretching vibrations of the N-H bonds in the primary ammonium salt result in a very broad and intense envelope, a hallmark of this functional group.[8] | | ~2935 & ~2860 | Strong | C-H Stretch | Alkane (Cyclohexyl & Ethyl) | Asymmetric and symmetric stretching of the sp³ C-H bonds. These peaks may appear as shoulders on the broader -NH₃⁺ absorption.[8] | | ~1735 | Strong, Sharp | C=O Stretch | Ester | This is a highly characteristic and strong absorption for the carbonyl group in an aliphatic ester.[6] | | ~1610 & ~1500 | Medium | N-H Bend | Ammonium (-NH₃⁺) | Asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group.[8] | | ~1200 | Strong | C-O Stretch | Ester | The stretching vibration of the C-O single bond in the ester group is typically strong and appears in this region.[6] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Methodology:
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, which will primarily generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Analyze the ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument, to separate them based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): For structural confirmation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze these fragments to probe the molecular structure.
Diagram: Predicted ESI-MS Fragmentation
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Mass Spectrum Interpretation
For ESI-MS, we analyze the free base form, which has a monoisotopic mass of 185.14 Da.[9] The hydrochloride salt will dissociate in solution, and the amine will be protonated.
Table 4: Expected ESI-MS Data
| m/z (Mass/Charge) | Ion | Rationale |
|---|---|---|
| 186.15 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₀H₁₉NO₂). This is expected to be the base peak in the full scan spectrum.[9] |
| 208.13 | [M+Na]⁺ | An adduct of the free base with a sodium ion, which is a common observation in ESI-MS.[9] |
| 169.12 | [M+H - NH₃]⁺ | Loss of a neutral ammonia molecule from the protonated parent ion, a characteristic fragmentation for primary amines. |
| 140.10 | [M+H - C₂H₅OH]⁺ | Loss of a neutral ethanol molecule from the ester group. |
| 99.12 | [C₆H₁₂N]⁺ | Cleavage of the bond between the cyclohexane ring and the acetate side chain, resulting in the aminocyclohexyl cation. |
Conclusion
The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the trans-stereochemistry of the cyclohexane ring. IR spectroscopy unequivocally identifies the key functional groups: the ammonium salt and the ethyl ester. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. Together, these techniques offer a complete and authoritative spectroscopic profile of this important pharmaceutical intermediate.
References
-
iChemical. (n.d.). This compound, CAS No. 76308-26-4. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
ChemSrc. (2024, January 3). CAS#:76308-26-4 | this compound. Retrieved January 5, 2026, from [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 5, 2026, from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved January 5, 2026, from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved January 5, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
CAS. (n.d.). (trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride. CAS Common Chemistry. Retrieved January 5, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 76308-26-4| Chemical Name : this compound. Retrieved January 5, 2026, from [Link]
-
apicule. (n.d.). This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
Sources
- 1. apicule.com [apicule.com]
- 2. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 3. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 76308-26-4 [chemicalbook.com]
- 5. This compound(76308-26-4) 1H NMR [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Cyclohexaneacetic acid, 4-amino-, ethyl ester, hydrochloride, trans- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. CAS 76308-26-4: (trans-4-Aminocyclohexyl)acetic acid ethyl… [cymitquimica.com]
- 9. PubChemLite - this compound (C10H19NO2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note & Protocol: A Streamlined Synthetic Pathway to Cariprazine Utilizing Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
Abstract
This document provides a detailed protocol for the synthesis of Cariprazine, an atypical antipsychotic agent. The described pathway leverages Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key starting material, and outlines an efficient, scalable process suitable for research and drug development laboratories. The protocol emphasizes improved reaction conditions that shorten synthesis time and enhance product purity, moving beyond older, more time-consuming methods. We will detail the multi-step synthesis, including the formation of a critical amine intermediate followed by a final acylation step. This guide includes comprehensive experimental procedures, safety protocols, analytical methods for quality control, and the scientific rationale behind key procedural choices.
Introduction to Cariprazine
Cariprazine is a third-generation atypical antipsychotic approved for the treatment of schizophrenia, bipolar I disorder (manic, mixed, and depressive episodes), and as an adjunctive therapy for major depressive disorder.[1][2] Its therapeutic efficacy stems from a unique pharmacological profile, acting as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors.[3][4][5] Notably, Cariprazine exhibits a high affinity for the D₃ receptor, which is believed to contribute to its effectiveness against the negative and cognitive symptoms of schizophrenia.[1][6]
The selection of an appropriate starting material is paramount for an efficient and economically viable synthesis. This compound (CAS: 76308-26-4) serves as an ideal precursor.[7][8][9] Its trans-stereochemistry is crucial for the final bioactivity of Cariprazine, and its structure provides a direct scaffold for building the final molecule, making it a vital building block in pharmaceutical synthesis.[7][8][10]
Overview of the Synthetic Pathway
The synthesis of Cariprazine from this compound is a multi-step process. The core strategy involves first constructing a key intermediate, trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine (henceforth referred to as the "Amine Intermediate"), and then acylating this intermediate to form the final urea moiety of Cariprazine.
This pathway is designed for efficiency and scalability, avoiding hazardous reagents like triphosgene used in some earlier synthetic routes.[11][12]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Supplier Suggestion | Notes |
| Ethyl trans-2-(4-aminocyclohexyl)acetate HCl | 76308-26-4 | Apicule, Benchchem | Key starting material.[7][8] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | Standard suppliers | Amine protecting group. |
| Diisobutylaluminium hydride (DIBAL-H) | 1191-15-7 | Standard suppliers | Ester reducing agent. Handle with care. |
| 1-(2,3-Dichlorophenyl)piperazine HCl | 119532-26-2 | MedChemExpress | Key coupling partner.[13] |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | Standard suppliers | Reducing agent for amination. |
| N,N-Dimethylcarbamoyl chloride | 79-44-7 | Standard suppliers | Acylating agent. Caution: Carcinogen. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Standard suppliers | Inorganic base for acylation. |
| Dichloromethane (DCM) | 75-09-2 | Standard suppliers | Reaction and extraction solvent. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Standard suppliers | Solvent for reduction step. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Standard suppliers | For deprotection and salt formation. |
| n-Heptane | 142-82-5 | Standard suppliers | Anti-solvent for crystallization.[14] |
| Triethylamine (TEA) | 121-44-8 | Standard suppliers | Organic base. |
Equipment
-
Glass reaction vessels (various sizes) with overhead stirrers
-
Temperature control system (heating mantles, cooling baths)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Addition funnels
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocols
Protocol 1: Synthesis of the Amine Intermediate
This protocol is adapted from procedures outlined in synthetic patents, such as WO2019106490A1, which detail a logical sequence from the protected starting material.[15]
Step 1.1: N-Boc Protection of the Starting Material
-
Rationale: The primary amine of the starting material must be protected to prevent side reactions during the subsequent ester reduction. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions.
-
Procedure:
-
Suspend this compound (1.0 eq) in Dichloromethane (DCM, 10 vol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add Triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base.
-
In a separate vessel, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 vol).
-
Add the (Boc)₂O solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC for completion.
-
Upon completion, wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-protected ester as an oil or solid.
-
Step 1.2: Reduction to N-Protected Aldehyde
-
Rationale: The ethyl ester is selectively reduced to an aldehyde, which is the required functional group for the subsequent reductive amination. DIBAL-H is a powerful reducing agent that can achieve this partial reduction at low temperatures.
-
Procedure:
-
Dissolve the N-protected ester from Step 1.1 in anhydrous Tetrahydrofuran (THF, 10 vol) under an inert atmosphere (N₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir at -78 °C for 2-3 hours. Monitor reaction progress carefully.
-
Quench the reaction by slowly adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-protected aldehyde. Use immediately in the next step.
-
Step 1.3: Reductive Amination
-
Rationale: This step forms the crucial C-N bond, coupling the cyclohexyl moiety to the dichlorophenylpiperazine fragment. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation, minimizing over-reduction.
-
Procedure:
-
Dissolve the crude N-protected aldehyde from Step 1.2 in DCM (10 vol).
-
Add 1-(2,3-Dichlorophenyl)piperazine (or its hydrochloride salt with an additional equivalent of base, 1.0 eq).
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 12-18 hours. Monitor by HPLC.
-
Upon completion, quench by adding a saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude N-protected coupled intermediate.
-
Step 1.4: Boc Deprotection
-
Rationale: The Boc protecting group is removed to liberate the primary amine, making it available for the final acylation step. This is cleanly achieved with a strong acid.
-
Procedure:
-
Dissolve the crude intermediate from Step 1.3 in Ethyl Acetate (5 vol).
-
Cool to 0 °C and slowly add a solution of HCl in Ethyl Acetate (or bubble HCl gas).
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by HPLC).
-
The product hydrochloride salt will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethyl acetate and dry under vacuum to yield the Amine Intermediate as a hydrochloride salt.
-
Protocol 2: Final Synthesis of Cariprazine
This final step is based on improved methods described in patents EP3845523A1 and WO2020042876A1, which utilize a biphasic system to accelerate the reaction and improve purity.[14][16]
-
Rationale: The traditional acylation of the amine intermediate in a single organic phase with an organic base is often slow (up to 48 hours) and can lead to impurities.[14][17] The use of an aqueous inorganic base creates a two-phase system. The base in the aqueous phase neutralizes the hydrochloride salt of the Amine Intermediate, liberating the free amine which can then react with the dimethylcarbamoyl chloride in the organic phase (DCM). This dynamic extraction and reaction process significantly reduces reaction time to a few hours and minimizes the formation of double-condensation byproducts.[14][18]
-
Procedure:
-
To a reaction vessel, add the Amine Intermediate hydrochloride salt (1.0 eq), DCM (10 vol), and an aqueous solution of Sodium Carbonate (Na₂CO₃, 10-15% w/w, 2.5 eq).
-
Stir the biphasic mixture vigorously for 30 minutes at room temperature.
-
Add N,N-Dimethylcarbamoyl chloride (1.2 eq) dropwise to the mixture.
-
Continue vigorous stirring at room temperature for 2-5 hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Once complete, stop stirring and allow the layers to separate.
-
Remove the aqueous layer. Wash the organic layer with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate partially under reduced pressure.
-
Add n-Heptane (an anti-solvent) to the concentrated DCM solution to precipitate the Cariprazine free base.[14]
-
Cool the mixture to 0-5 °C and stir for 1 hour to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry under vacuum to yield pure Cariprazine .
-
Quality Control & Analytical Characterization
In-process and final product quality should be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
HPLC Method Parameters
| Parameter | Condition | Reference(s) |
| Column | C18 Column (e.g., BDS Hypersil™ C18, 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Methanol | [19] |
| Gradient | Isocratic or Gradient (e.g., 70:30 Methanol:Ammonium Acetate Buffer) | |
| Flow Rate | 1.0 mL/min | [19] |
| Detection | UV at 217 nm, 248 nm, or 253 nm | [19][20] |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | |
| Retention Time | ~3.8 - 6.9 minutes (highly method-dependent) | [19] |
| LOD / LOQ | Method-dependent, reported as low as 44.80 ng/mL / 135.60 ng/mL | [19] |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
General Precautions: Avoid inhalation, ingestion, and contact with skin and eyes.[21]
-
1-(2,3-Dichlorophenyl)piperazine: May cause skin, eye, and respiratory irritation.[13][22] Handle with gloves, safety goggles, and a lab coat.[23]
-
N,N-Dimethylcarbamoyl chloride: Potent carcinogen and lachrymator. Extreme caution must be exercised. Always handle in a certified chemical fume hood with appropriate PPE, including double gloves.
-
DIBAL-H: Pyrophoric reagent. Reacts violently with water. Must be handled under an inert atmosphere using anhydrous solvents and proper quenching procedures.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Experimental Workflow Visualization
References
-
The Mechanism of Action of Cariprazine in Schizophrenia. Bepharco. [Link]
-
HPLC-MS Method for Analysis of Cariprazine on Primesep B Column. SIELC Technologies. [Link]
-
The role of dopamine D3 receptors in the mechanism of action of cariprazine. PubMed. [Link]
-
A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. [Link]
-
What is the mechanism of Cariprazine hydrochloride? Patsnap Synapse. [Link]
-
Mechanism of action of cariprazine. CNS Spectrums, Cambridge Core. [Link]
-
Analytical Approach Driven by Quality by Design (QBD) for the Development and Validation of an RP-HPLC Method of Cariprazine. ResearchGate. [Link]
-
Development of RP-HPLC based analytical method for determination of cariprazine hydrochloride in bulk drug and pharmaceutical dosage form using box-behnken statistical design. Taylor & Francis Online. [Link]
-
Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma. ResearchGate. [Link]
-
This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. apicule. [Link]
-
A Review: Method Development and Validation of Antipsychotic Drug by HPLC Method. IJNRD. [Link]
-
Cas 76308-26-4,this compound. lookchem. [Link]
- EP3845523A1 - Synthesis method for cariprazine.
-
A Process For Preparation Of Cariprazine And Intermediates Thereof. Quick Company. [Link]
- US11274087B2 - Industrial process for the preparation of cariprazine.
-
SYNTHESIS METHOD FOR CARIPRAZINE - European Patent Office - EP 3845523 B1. European Patent Office. [Link]
-
This compound: A Foundation for Advanced Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
synthesis method for cariprazine. Justia Patents. [Link]
- WO2020042876A1 - Synthesis method for cariprazine.
-
Material Safety Data Sheet - 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Pi Chemicals. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
- WO2019106490A1 - A process for the preparation of cariprazine hydrochloride.
- WO2018007986A1 - Industrial process for the preparation of cariprazine.
- HK40079847A - Industrial process for the preparation of cariprazine.
Sources
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. ijnrd.org [ijnrd.org]
- 3. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 4. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
- 6. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. apicule.com [apicule.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 12. HK40079847A - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. EP3845523A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 15. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]
- 16. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 17. patents.justia.com [patents.justia.com]
- 18. data.epo.org [data.epo.org]
- 19. tandfonline.com [tandfonline.com]
- 20. japtronline.com [japtronline.com]
- 21. biosynth.com [biosynth.com]
- 22. pipharm.com [pipharm.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
Application Note: A Practical Guide to Amine Protection Strategies for Ethyl trans-2-(4-aminocyclohexyl)acetate
Abstract
Ethyl trans-2-(4-aminocyclohexyl)acetate is a valuable bifunctional building block in pharmaceutical and chemical synthesis, featuring a primary aliphatic amine and an ethyl ester.[1][2] The successful use of this intermediate in multi-step syntheses often hinges on the selective protection of its nucleophilic amine to prevent undesired side reactions.[3][4] This guide provides a detailed analysis and field-tested protocols for the protection of this amine using common carbamate protecting groups: Boc and Cbz. We offer a comparative analysis of these strategies, focusing on their compatibility with the molecule's ester functionality. Furthermore, we discuss the potential incompatibility of the Fmoc group as a cautionary example to illustrate the importance of selecting an orthogonal protection strategy. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for manipulating this versatile chemical scaffold.
Substrate Analysis: Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
The target molecule presents two key functionalities that dictate the choice of synthetic strategy:
-
A Primary Aliphatic Amine: Located on a cyclohexane ring, this group is nucleophilic and basic. The starting material is typically supplied as a hydrochloride salt, meaning the amine is protonated (-NH₃⁺Cl⁻). This necessitates the use of a stoichiometric amount of base during the protection reaction to liberate the free amine.
-
An Ethyl Ester: This group is susceptible to hydrolysis under harsh basic conditions (saponification) or aminolysis. Therefore, any protection or deprotection step must be performed under conditions that preserve the ester's integrity.
Caption: Structure and key functional groups of the target molecule.
The Imperative of Orthogonal Protection
In a molecule with multiple reactive sites, an orthogonal protection strategy is essential.[5][6][7] This approach utilizes protecting groups that can be removed under distinct sets of conditions, allowing for the selective deprotection of one group without affecting others.[8][9] For Ethyl trans-2-(4-aminocyclohexyl)acetate, the chosen amine protecting group must be removable under conditions that do not cleave the ethyl ester.
Caption: Selection process for an amine protecting group compatible with an ethyl ester.
Recommended Protocols and Mechanistic Insights
The most common and effective protecting groups for amines are carbamates, which decrease the nucleophilicity and basicity of the nitrogen atom.[10] We present detailed protocols for the two most suitable carbamate protections—Boc and Cbz—and a discussion on the unsuitability of Fmoc.
tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a workhorse in organic synthesis due to its straightforward installation and its stability to a wide range of conditions, except for strong acids.[11][12] Its removal under acidic conditions is perfectly orthogonal to the ethyl ester moiety.
Protection Protocol
-
Principle: The free amine, generated in situ, acts as a nucleophile, attacking the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O). The resulting intermediate collapses to form the stable carbamate.[13][14]
Caption: General workflow for Boc protection.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve or suspend it in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (TEA, 1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either as a solid or dissolved in a small amount of DCM.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Deprotection Protocol
-
Principle: Strong acid protonates the carbamate, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.
Step-by-Step Methodology (TFA):
-
Setup: Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Effervescence (CO₂ evolution) should be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product is typically obtained as the TFA salt. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of solvent (e.g., ether) and add a solution of HCl in dioxane or ether.
Carbobenzyloxy (Cbz) Group: Hydrogenolysis-Labile Protection
The Cbz group, introduced by Bergmann and Zervas, is stable to both acidic and basic conditions, making it an excellent orthogonal partner to many other protecting groups.[10][15] Its removal via catalytic hydrogenolysis is exceptionally clean, producing only volatile byproducts (toluene and CO₂), and is fully compatible with the ethyl ester.[16][17]
Protection Protocol
-
Principle: This reaction is typically performed under Schotten-Baumann conditions, where an aqueous basic solution neutralizes the starting material and the HCl generated during the reaction. The amine attacks the highly reactive benzyl chloroformate (Cbz-Cl).[16][18]
Caption: General workflow for Cbz protection.
Step-by-Step Methodology:
-
Setup: Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water (approx. 0.3 M).
-
Base Addition: Cool to 0 °C and add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if needed.
Deprotection Protocol
-
Principle: In the presence of a palladium catalyst, molecular hydrogen reductively cleaves the benzylic C-O bond of the carbamate. The resulting carbamic acid decarboxylates to give the deprotected amine.[16][19]
Step-by-Step Methodology:
-
Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected substrate (1.0 eq) in a solvent like methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric when dry.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or at 1-3 atm pressure).
-
Reaction: Stir the suspension vigorously at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Fluorenylmethyloxycarbonyl (Fmoc) Group: A Cautionary Tale
The Fmoc group is a cornerstone of modern peptide synthesis due to its lability under mild basic conditions, typically using piperidine.[20][21] However, these same conditions render it unsuitable for our specific substrate.
-
Incompatibility Analysis: The deprotection of the Fmoc group requires a secondary amine base like piperidine.[22][23] Piperidine is also a potent nucleophile. Exposing the ethyl ester of our substrate to piperidine, especially for the time required for complete deprotection, poses a significant risk of a competing side reaction: the aminolysis of the ester to form the corresponding piperidide amide. This would result in a complex product mixture and loss of the desired material. Therefore, the Fmoc group is not recommended for protecting Ethyl trans-2-(4-aminocyclohexyl)acetate when the integrity of the ethyl ester is required.
Comparative Summary of Protection Strategies
| Feature | Boc Protection | Cbz Protection | Fmoc Protection (Not Recommended) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl Chloroformate (Cbz-Cl) | Fmoc-Cl or Fmoc-OSu |
| Protection Conditions | Mild base (e.g., TEA, NaHCO₃) in organic solvent | Aqueous base (Schotten-Baumann) | Mild base (e.g., NaHCO₃) |
| Stability | Stable to base, hydrogenolysis, nucleophiles | Stable to acid, base, nucleophiles | Stable to acid, hydrogenolysis |
| Deprotection Reagent | Strong Acid (TFA, HCl)[24] | H₂ with Pd/C Catalyst[16] | Secondary Amine Base (e.g., 20% Piperidine in DMF)[20][21] |
| Compatibility with Ester | Excellent. Acidic deprotection is fully orthogonal. | Excellent. Hydrogenolysis is mild and does not affect the ester. | Poor. Deprotection conditions risk ester aminolysis/hydrolysis. |
| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene-piperidine adduct |
Conclusion
For the successful chemical manipulation of Ethyl trans-2-(4-aminocyclohexyl)acetate, the strategic protection of the primary amine is paramount. Based on the need to preserve the base-sensitive ethyl ester, the Boc and Cbz protecting groups are the most authoritative and reliable choices. They offer robust protection and can be removed cleanly and selectively under acidic or hydrogenolytic conditions, respectively, without compromising the ester functionality. The selection between Boc and Cbz will depend on the specific downstream reaction conditions planned for the synthetic route. The Fmoc group, due to its base-labile nature, should be avoided in this context to prevent undesirable and irreversible side reactions.
References
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
University of Bath. (n.d.). Protecting Groups. Retrieved from [Link]
-
Haihong, H., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. Retrieved from [Link]
-
Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
LookChem. (n.d.). Cas 76308-26-4, this compound. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Amine protection. Retrieved from [Link]
-
SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
Sources
- 1. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 2. This compound | 76308-26-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. genscript.com [genscript.com]
- 21. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 22. total-synthesis.com [total-synthesis.com]
- 23. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for Coupling Reactions Involving Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Introduction: The Strategic Value of the 4-Aminocyclohexylacetate Scaffold
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a primary aliphatic amine on a rigid trans-cyclohexane ring coupled with an ethyl ester, provides a unique three-dimensional scaffold. This motif is instrumental in the synthesis of complex molecules, most notably as a key intermediate in the production of antipsychotic drugs such as Cariprazine.[1] The trans stereochemistry of the cyclohexane ring imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions by reducing the entropic penalty of binding.
The primary amine serves as a versatile synthetic handle for a variety of essential coupling reactions, allowing for the introduction of diverse functional groups and the construction of amides, ureas, sulfonamides, and N-alkylated derivatives.[4] The ethyl ester moiety offers an additional point for future modification, such as hydrolysis to the corresponding carboxylic acid, enabling further derivatization.
This guide provides detailed protocols and technical insights for several key coupling reactions involving this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind the procedural steps to empower researchers to adapt and troubleshoot their synthetic strategies effectively.
Critical Prerequisite: In Situ Neutralization
A crucial first step in utilizing this compound is the neutralization of the amine. The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated ammonium salt is not nucleophilic and will not participate in coupling reactions. Therefore, the free base must be generated in situ by the addition of a suitable non-nucleophilic base.
Commonly Used Bases:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Triethylamine (TEA)
Typically, at least one equivalent of the base is required to neutralize the hydrochloride salt. In many protocols, an excess of the base (2-4 equivalents) is used to both neutralize the starting material and drive the subsequent coupling reaction forward.[5][6]
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is the most frequently performed reaction in pharmaceutical research.[7][8] Coupling Ethyl trans-2-(4-aminocyclohexyl)acetate with a carboxylic acid introduces a new substituent via a stable, planar amide linkage. The direct reaction between an amine and a carboxylic acid is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[5] Consequently, the carboxylic acid must first be "activated" using a coupling reagent.
Mechanism Overview: Carbodiimide vs. Uronium/Phosphonium Reagents
Modern amide coupling strategies primarily rely on two classes of reagents that generate highly reactive acyl intermediates.[9]
-
Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. To mitigate the risk of racemization and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[5][10] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which is less prone to racemization.[10]
-
Uronium/Aminium & Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are considered more efficient and lead to less racemization.[9][10] For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with a carboxylate anion to form a highly reactive OAt-active ester, which is then readily coupled with the amine.[6][11] The pyridine nitrogen atom in the HOAt byproduct is believed to stabilize the transition state, accelerating the reaction.[11]
Workflow Visualization: General Amide Coupling
Caption: General workflow for amide coupling reactions.
Protocol 1.1: HATU-Mediated Amide Coupling
This protocol provides a robust method for coupling a generic carboxylic acid with this compound using HATU, a highly efficient uronium salt-based coupling reagent.[6][11]
Materials:
-
This compound (MW: 221.72 g/mol )
-
Carboxylic Acid of interest
-
HATU (MW: 380.23 g/mol )
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
-
Activation:
-
Add DIPEA (3.0 eq.) to the mixture. The first equivalent neutralizes the amine hydrochloride, and the subsequent two equivalents facilitate the activation and coupling steps.
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive OAt-active ester.[6][12]
-
-
Coupling:
-
Add this compound (1.05 eq.) to the activated mixture. A slight excess of the amine can help drive the reaction to completion.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Data Summary Table: Reagent Stoichiometry for HATU Coupling
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| Ethyl trans-2-(4-aminocyclohexyl)acetate HCl | 1.05 | Nucleophile; slight excess to ensure full consumption of the acid |
| HATU | 1.1 | Coupling reagent to form the active ester |
| DIPEA | 3.0 | 1 eq. to neutralize HCl salt, 2 eq. to facilitate the coupling reaction |
Sulfonamide Synthesis: A Key Amide Bioisostere
Sulfonamides are important functional groups in medicinal chemistry, often used as bioisosteres for amides.[7][8] They exhibit similar geometry to amides but possess distinct electronic properties, improved metabolic stability, and an additional hydrogen bond acceptor.[8] The most common method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride.
Protocol 2.1: Sulfonamide Formation via Sulfonyl Chloride
This protocol details the reaction between Ethyl trans-2-(4-aminocyclohexyl)acetate and an arylsulfonyl chloride.
Materials:
-
This compound
-
Arylsulfonyl Chloride of interest (e.g., p-Toluenesulfonyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1N HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add TEA (2.5 eq.). The first equivalent neutralizes the HCl salt, while the excess acts as an acid scavenger for the HCl generated during the reaction.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling:
-
To the cooled amine solution, add the arylsulfonyl chloride (1.1 eq.) dropwise or in portions, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with water, 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
-
Urea and Thiourea Synthesis
Ureas and their thio-analogs are prevalent motifs in pharmacologically active compounds. They are excellent hydrogen bond donors and acceptors. They can be readily synthesized from the reaction of an amine with an isocyanate or isothiocyanate.
Protocol 3.1: Urea Formation via Isocyanate
This protocol describes the synthesis of a disubstituted urea.
Materials:
-
This compound
-
Isocyanate of interest (e.g., Phenyl isocyanate)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or DCM
Procedure:
-
Reactant Preparation:
-
Suspend this compound (1.0 eq.) in anhydrous THF.
-
Add TEA (1.2 eq.) to generate the free amine in situ. Stir for 15 minutes at room temperature.
-
-
Coupling:
-
Add the isocyanate (1.0 eq.) dropwise to the amine solution. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-3 hours. The product often precipitates from the solution. Monitor completion by TLC.
-
-
Workup and Purification:
-
If a precipitate has formed, collect the solid by filtration, wash with cold THF or diethyl ether, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography if necessary.
-
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary amines from primary amines.[13][14] The process involves the initial formation of an imine or iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, followed by its immediate reduction by a mild reducing agent present in the reaction mixture.[15]
A key advantage of this method over direct alkylation with alkyl halides is that it avoids over-alkylation.[14] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they readily reduce the protonated iminium ion but are slow to reduce the starting aldehyde or ketone.[14]
Workflow Visualization: Reductive Amination
Caption: Step-wise workflow for reductive amination.
Protocol 4.1: N-Alkylation with an Aldehyde
This protocol describes the N-alkylation of Ethyl trans-2-(4-aminocyclohexyl)acetate using an aldehyde and sodium cyanoborohydride.
Materials:
-
This compound
-
Aldehyde of interest (e.g., Benzaldehyde)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid (glacial)
-
Saturated NaHCO₃ (aq.)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in methanol.
-
Adjust the pH of the solution to ~5-6 by the dropwise addition of glacial acetic acid. This mildly acidic condition is optimal for imine formation.[13]
-
-
Reduction:
-
Add sodium cyanoborohydride (1.2 eq.) in portions to the stirring solution. Gas evolution (hydrogen) may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS until the starting amine is consumed.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify the resulting secondary amine by flash column chromatography.
-
Analytical Characterization
Successful synthesis must be confirmed by rigorous analytical characterization. The following techniques are recommended for the products derived from Ethyl trans-2-(4-aminocyclohexyl)acetate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. In ¹H NMR, the disappearance of the primary amine N-H signal and the appearance of new signals corresponding to the introduced moiety (e.g., amide N-H, aromatic protons) are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance of a strong amide C=O stretch (~1650 cm⁻¹) or sulfonamide S=O stretches (~1350 and 1160 cm⁻¹).
Troubleshooting common analytical issues, such as broad NMR peaks due to slow conformational exchange of the cyclohexyl ring, may require acquiring spectra at elevated temperatures.[16]
References
- 1. apicule.com [apicule.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Incorporation of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride in Advanced Peptide Synthesis
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug discovery and materials science, the reliance on the 20 canonical amino acids has given way to a broader exploration of "unnatural" amino acids (UAAs). These novel building blocks are instrumental in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced therapeutic properties such as improved stability, greater potency, and better bioavailability.[1][2] Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a non-proteinogenic amino acid derivative, represents a significant tool in this expanding chemical toolbox. Its unique alicyclic structure provides a rigid scaffold that can be used to introduce conformational constraints into a peptide backbone, a key strategy for modulating biological activity and resistance to proteolytic degradation.
This guide provides a comprehensive overview of the chemical properties, strategic applications, and detailed protocols for the effective use of this compound in peptide synthesis. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural attributes of this compound to create novel peptidomimetics and other complex organic molecules.
Compound Profile and Physicochemical Properties
This compound is a versatile intermediate characterized by a cyclohexane ring, which imparts a defined three-dimensional geometry.[3] The primary amine serves as a nucleophile for standard peptide coupling reactions, while the ethyl ester provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid.
| Property | Value | Source |
| CAS Number | 76308-26-4 | [4] |
| Molecular Formula | C10H20ClNO2 | [5] |
| Molecular Weight | 221.72 g/mol | [3][5] |
| Melting Point | 177 °C | [6] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in Methanol | [6] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [6] |
Strategic Rationale for Use in Peptide Synthesis
The incorporation of this compound into a peptide sequence is motivated by several key considerations:
-
Conformational Rigidity: The cyclohexane ring restricts the rotational freedom of the peptide backbone, which can help to lock the peptide into a bioactive conformation, thereby enhancing binding affinity to a target receptor or enzyme.
-
Increased Lipophilicity: The alicyclic nature of the compound increases the overall lipophilicity of the resulting peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Proteolytic Stability: The non-natural structure of the amino acid analog can render the adjacent peptide bonds resistant to cleavage by proteases, thus extending the in vivo half-life of the peptide therapeutic.
-
Scaffold for Further Derivatization: The ethyl ester can be selectively hydrolyzed to a carboxylic acid, providing a point of attachment for other molecules, such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
Core Experimental Workflow: A Conceptual Overview
The integration of this compound into a growing peptide chain follows the fundamental principles of either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The workflow diagram below illustrates the key stages of SPPS, which is the more common method for peptide synthesis.
Detailed Protocols
Protocol 1: N-Terminal Fmoc Protection of Ethyl trans-2-(4-aminocyclohexyl)acetate
For incorporation using standard Fmoc-based SPPS, the primary amine of this compound must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with 1 M HCl (2x), water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-Fmoc protected product.
Protocol 2: Incorporation of N-Fmoc-trans-2-(4-aminocyclohexyl)acetate Ethyl Ester into a Peptide Sequence via SPPS
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)
-
N-Fmoc-trans-2-(4-aminocyclohexyl)acetate ethyl ester (prepared as in Protocol 1)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.[7]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Activation of the Unnatural Amino Acid: In a separate vial, dissolve N-Fmoc-trans-2-(4-aminocyclohexyl)acetate ethyl ester (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Continuation of Synthesis: Repeat the deprotection and coupling steps to elongate the peptide chain with subsequent amino acids.
-
Final Cleavage and Deprotection: Once the desired sequence is assembled, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.[8]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. Using the ribosome to synthesize peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. apicule.com [apicule.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Protocol for N-acylation of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
An Application Note and Protocol for the N-Acylation of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the N-acylation of this compound, a critical building block in pharmaceutical synthesis, notably as a precursor for drugs like Cariprazine.[1] We delve into the underlying chemical principles of this transformation, present a detailed, field-proven laboratory protocol, and offer in-depth guidance on product characterization and troubleshooting. This application note is designed for researchers, medicinal chemists, and process development scientists seeking a robust and reproducible method for synthesizing N-acylated cyclohexane derivatives.
Introduction: The Significance of N-Acylated Cyclohexylamines
N-acylated aminocyclohexane scaffolds are privileged structures in modern medicinal chemistry. The cyclohexane ring serves as a rigid, three-dimensional bioisostere for phenyl rings, offering improved pharmacokinetic properties such as enhanced solubility and metabolic stability. The amide functionality introduced via N-acylation is a cornerstone of drug design, capable of forming key hydrogen bond interactions with biological targets.
Ethyl trans-2-(4-aminocyclohexyl)acetate itself is a versatile intermediate.[2][3] Its N-acylation is a fundamental step in the synthesis of a diverse array of biologically active molecules, allowing for the introduction of various functional groups that modulate a compound's potency, selectivity, and overall drug-like properties.[4][5]
Mechanistic Framework: The Nucleophilic Acyl Substitution
The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The reaction is most effectively performed using highly reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, as the acylating agents.[6] A widely employed set of conditions for this transformation is the Schotten-Baumann reaction, which utilizes a base to facilitate the acylation.[7][8][9]
The Causality Behind Experimental Choices:
-
Liberation of the Nucleophile: The starting material, this compound, is an ammonium salt. The primary amine is protonated and therefore non-nucleophilic. A base is required to neutralize the hydrochloride salt, deprotonating the ammonium ion to liberate the free, nucleophilic primary amine in situ.
-
Driving the Equilibrium: When using an acyl chloride, one equivalent of hydrochloric acid (HCl) is generated as a byproduct. This acid would readily react with any available free amine, quenching the nucleophile and halting the reaction. The added base serves a second critical role by neutralizing this byproduct, driving the reaction to completion.[10]
-
The Mechanism: The liberated amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate.[8][11] The intermediate then collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion). A final deprotonation step, facilitated by the base, yields the neutral amide product.
Caption: Figure 1: General Mechanism of N-Acylation
Experimental Protocol: N-Acetylation of this compound
This protocol details the N-acetylation using acetyl chloride as a representative acylating agent. The principles can be readily adapted for other acyl chlorides or anhydrides.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Key Properties |
| Ethyl trans-2-(4-aminocyclohexyl)acetate HCl | 76308-26-4 | 221.72 | Starting material, solid.[1][12] |
| Acetyl Chloride | 75-36-5 | 78.50 | Acylating agent, liquid, moisture-sensitive, corrosive. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Organic base, liquid, stench. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous solvent, volatile. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Aqueous solution for work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution for work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent, solid. |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary phase for chromatography. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.22 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the resulting suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Liberation of Free Amine:
-
Slowly add triethylamine (TEA) (3.08 mL, 22.0 mmol, 2.2 equiv.) to the suspension via syringe. The addition of two equivalents is crucial: one to neutralize the hydrochloride salt and the second to quench the HCl generated during the acylation.
-
Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clearer solution as the free amine is formed.
-
-
N-Acylation:
-
In a separate dry vial, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (5 mL).
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes using a dropping funnel or syringe. Causality: This slow addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 50% ethyl acetate in hexanes). The product spot should be less polar than the starting free amine.
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) - to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) - to remove any remaining acidic species.
-
Brine (1 x 20 mL) - to break any emulsions and begin the drying process.
-
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., 20% ethyl acetate/hexanes).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the N-acylated product as a solid or viscous oil.
-
Caption: Figure 2: Experimental Workflow
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized N-acyl derivative.
| Technique | Expected Observations for Ethyl trans-2-(4-acetamidocyclohexyl)acetate |
| ¹H NMR | Appearance of a singlet for the acetyl methyl group (~2.0 ppm). A broad singlet or doublet for the amide N-H proton (typically downfield, ~5.5-7.0 ppm). A downfield shift of the CH -N proton on the cyclohexane ring compared to the starting amine. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the amide (~170 ppm). Appearance of a methyl carbon signal for the acetyl group (~23 ppm). |
| IR Spectroscopy | A strong C=O stretching band for the amide functional group (typically 1640-1680 cm⁻¹). An N-H stretching band (around 3300 cm⁻¹). The ester C=O stretch will also be present (~1730 cm⁻¹).[13][14] |
| Mass Spec. (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product (C₁₂H₂₁NO₃, MW: 227.30). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base (only 1 equiv. used).2. Inactive/hydrolyzed acylating agent.3. Insufficient reaction time. | 1. Ensure at least 2 equivalents of base are used.2. Use a fresh bottle of acyl chloride/anhydride.3. Extend reaction time and continue monitoring by TLC. |
| Low Yield | 1. Premature hydrolysis of the acylating agent.2. Product loss during aqueous work-up.3. Inefficient purification. | 1. Use anhydrous solvents and maintain an inert atmosphere.2. Ensure the pH of the aqueous layers is correct during washes. Perform back-extraction of aqueous layers if necessary.3. Optimize the eluent system for chromatography to ensure good separation. |
| Formation of Side Products | 1. Reaction temperature was too high.2. Use of a stronger, more hindered base causing elimination or other side reactions. | 1. Maintain cooling at 0 °C during the addition of the acylating agent.2. Triethylamine is generally suitable. Avoid stronger bases unless specifically required. |
References
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Popik, V. V., et al. (2001). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters. Retrieved from [Link]
-
Flynn, D. L. (n.d.). Acylation under weak base conditions. Retrieved from [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
LookChem. (n.d.). Cas 76308-26-4, this compound. Retrieved from [Link]
-
White, L. V., et al. (2023). Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2. Molecules. Retrieved from [Link]
-
Nemes, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2. Molecules. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Chemoselective Acylation of Nucleosides. Chemistry. Retrieved from [Link]
-
Hossain, M. A. (2016). Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. Graduate Theses and Dissertations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification and activity assays of N-terminal acetyltransferase D. Retrieved from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Purification of N-Acetylgalactosaminidase by Isoelectric Focusing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved from [Link]
-
PubMed. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Purification of N-Acetylgalactosaminidase by Isoelectric Focusing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ARKAT USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 3. This compound | 76308-26-4 [chemicalbook.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride in Solid-Phase Synthesis: A Guide to Scaffolding and Library Generation
Abstract
This technical guide details the versatile application of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride as a bifunctional scaffold in solid-phase organic synthesis (SPOS). By leveraging its distinct amine and ester functionalities, this molecule serves as an excellent starting point for the generation of diverse chemical libraries. This document provides in-depth mechanistic insights and detailed, field-proven protocols for the immobilization of the scaffold onto 2-chlorotrityl chloride resin, subsequent chemical modifications, and final cleavage of the synthesized products. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of tools for combinatorial chemistry and novel molecule synthesis.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
This compound is a unique bifunctional molecule featuring a primary amine and an ethyl ester, anchored to a rigid cyclohexane ring.[1][2] This distinct architecture makes it an ideal candidate for solid-phase organic synthesis, where it can be employed as a scaffold to build molecular diversity. The primary amine allows for straightforward immobilization onto a solid support, while the ester functionality provides a handle for subsequent chemical transformations or can act as a precursor for cyclization reactions.[3]
The trans-conformation of the cyclohexane ring provides a well-defined three-dimensional orientation for the substituents, which is highly advantageous in drug discovery for exploring specific pharmacophores. This guide will focus on the practical application of this molecule, from initial resin loading to the generation of a small library of derivatives, highlighting its potential in accelerating the discovery of novel chemical entities.[4]
Principles and Mechanistic Insights
The successful application of this compound in SPOS hinges on a strategic and orthogonal protection and activation scheme. The primary amine of the molecule is used for attachment to a 2-chlorotrityl chloride resin. This choice of resin is critical, as it allows for very mild cleavage conditions, preserving acid-sensitive functional groups in the final product.[5]
The immobilization occurs via a nucleophilic substitution reaction where the primary amine of the scaffold attacks the electrophilic carbon of the chlorotrityl group on the resin. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the generated HCl.[6]
Once the scaffold is anchored to the solid support, the ethyl ester is available for chemical modification. One of the key applications we will explore is the hydrolysis of the ester to the corresponding carboxylic acid, which can then be used as a handle for amide bond formation with a variety of amines. This two-step process allows for the introduction of a diverse range of substituents, leading to the generation of a chemical library.
An alternative application is the intramolecular cyclization to form diketopiperazine-like structures, which are common motifs in biologically active compounds.[3][4] This guide will focus on the library generation aspect, as it showcases the broader utility of the scaffold.
Experimental Protocols
Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the covalent attachment of the bifunctional scaffold to the solid support.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Protocol:
-
Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin in a 20 mL solid-phase synthesis vessel. Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Scaffold Solution Preparation: In a separate vial, dissolve 443 mg (2.0 mmol) of this compound in 5 mL of anhydrous DCM. Add 697 µL (4.0 mmol) of DIPEA to neutralize the hydrochloride and liberate the free amine.
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the prepared scaffold solution to the resin.
-
Reaction Incubation: Secure the vessel on a shaker and agitate at room temperature for 2 hours.
-
Capping of Unreacted Sites: To block any remaining reactive chlorotrityl groups, add 1 mL of MeOH to the vessel and shake for an additional 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Diagram of the Immobilization Workflow:
Caption: Workflow for the immobilization of the scaffold.
On-Resin Ester Hydrolysis
This protocol details the conversion of the ethyl ester to a carboxylic acid, creating a functional handle for further diversification.
Materials:
-
Immobilized scaffold on resin (from Protocol 3.1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Protocol:
-
Resin Swelling: Place the dried resin from Protocol 3.1 in a solid-phase synthesis vessel and swell in 10 mL of a THF/H₂O (3:1) mixture for 30 minutes.
-
Hydrolysis Reaction: Add a solution of LiOH (84 mg, 2.0 mmol) in 2 mL of H₂O to the swollen resin.
-
Reaction Incubation: Shake the mixture at room temperature for 12 hours.
-
Neutralization and Washing: Drain the solution and wash the resin with THF/H₂O (3:1) (3 x 10 mL). Neutralize any excess base by washing with 0.1 M HCl (2 x 10 mL), followed by water (3 x 10 mL), and finally THF (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Library Generation via Amide Coupling
This protocol describes the coupling of various primary amines to the resin-bound carboxylic acid to generate a library of amides.
Materials:
-
Hydrolyzed scaffold on resin (from Protocol 3.2)
-
A diverse set of primary amines (e.g., benzylamine, aniline, morpholine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Solid-phase synthesis vessel for parallel synthesis (e.g., multi-well plate with frits)
-
Shaker or rocker
Protocol:
-
Resin Dispensing: Dispense the resin from Protocol 3.2 into the wells of a parallel synthesis block (e.g., 50 mg per well).
-
Resin Swelling: Add 1 mL of anhydrous DMF to each well and allow the resin to swell for 30 minutes.
-
Amine Addition: To each well, add a solution of a different primary amine (0.2 mmol) in 0.5 mL of anhydrous DMF.
-
Coupling Reagent Addition: In a separate vial, prepare a solution of DIC (31 µL, 0.2 mmol) and HOBt (27 mg, 0.2 mmol) in 1 mL of anhydrous DMF. Add 100 µL of this solution to each well.
-
Coupling Reaction: Shake the reaction block at room temperature for 6 hours.
-
Washing: Drain the solutions and wash the resin in each well with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).
-
Drying: Dry the resin under vacuum.
Diagram of the Library Generation Workflow:
Caption: Workflow for library generation.
Cleavage of Products from the Resin
This protocol describes the mild acidic cleavage of the final products from the 2-chlorotrityl chloride resin.
Materials:
-
Resin-bound library of amides (from Protocol 3.3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Collection vials
-
Rotary evaporator
Protocol:
-
Resin Preparation: Place the dried resin from each well of the parallel synthesizer into separate labeled vials.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 1% TFA in DCM.
-
Cleavage Reaction: Add 1 mL of the cleavage cocktail to each vial. Let the vials stand at room temperature for 30 minutes with occasional swirling.
-
Product Collection: Filter the resin and collect the filtrate in a clean, labeled collection vial.
-
Resin Washing: Wash the resin with an additional 0.5 mL of DCM and combine the filtrates.
-
Solvent Evaporation: Evaporate the solvent from the filtrates using a rotary evaporator or a stream of nitrogen to yield the crude products.
Data Presentation and Expected Outcomes
The success of each step can be monitored using various analytical techniques.
| Step | Monitoring Method | Expected Outcome |
| Immobilization | Ninhydrin test (on a small sample of resin after Fmoc protection of a test batch) | Negative result, indicating successful coupling of the primary amine. |
| Ester Hydrolysis | IR spectroscopy of the resin (disappearance of the ester C=O stretch, appearance of a broad O-H stretch) | Successful conversion to the carboxylic acid. |
| Amide Coupling | Ninhydrin test (if coupling with an amino acid) or cleavage and LC-MS analysis of a test reaction | High purity of the desired amide product. |
| Cleavage | LC-MS and NMR of the final product | Confirmation of the structure and purity of the synthesized library members. |
Table 1: Monitoring and Expected Outcomes for the Solid-Phase Synthesis Workflow.
The overall yield of the final products will depend on the efficiency of each step. Generally, solid-phase synthesis offers high yields due to the use of excess reagents. The purity of the crude products after cleavage is expected to be high, often requiring minimal purification.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for solid-phase organic synthesis. The protocols outlined in this guide provide a robust framework for its application in the generation of diverse chemical libraries. The use of 2-chlorotrityl chloride resin ensures mild cleavage conditions, making this methodology compatible with a wide range of functional groups.
Future applications could explore the use of the ester functionality for other transformations, such as reduction to an alcohol or reaction with Grignard reagents. Furthermore, the cyclohexane ring could be further functionalized prior to immobilization, adding another layer of diversity to the synthesized molecules. The principles and protocols presented here serve as a solid foundation for these and other innovative applications in the field of drug discovery and materials science.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Mild Cleavage: Utilizing 2-Chlorotrityl Chloride Resin in Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12603945, this compound. Retrieved from [Link]
- Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840–2845.
- Cereda, E., et al. (2001). 2,6-Diketopiperazines from Amino Acids, from Solution-Phase to Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 66(16), 5647-5650.
- Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 38(6), 555-560.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Cleavage from Resin. Retrieved from [Link]
-
Thieme. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Tetrahedron Letters, 30(30), 3943-3946.
- Guchhait, G., et al. (2022).
- Turner, R. A., Weber, R. J., & Lokey, R. S. (2008). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 10(8), 1541-1544.
-
Organon. (n.d.). Solid Phase Synthesis. Retrieved from [Link]
Sources
- 1. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 2. Cleaving protected peptides from 2-chlorotrityl chloride resin: Moving away from dichloromethane - ACS Green Chemistry [gcande.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungsleitfaden und Protokolle: Gezielte Derivatisierung der primären Aminogruppe von Ethyl-trans-2-(4-aminocyclohexyl)acetat-hydrochlorid
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Modifikation der primären Aminogruppe von Ethyl-trans-2-(4-aminocyclohexyl)acetat-hydrochlorid. Als wichtiger Baustein in der medizinischen Chemie, insbesondere als Vorläufer für die Synthese von Antipsychotika wie Cariprazin, ist die gezielte Derivatisierung dieses Moleküls von entscheidender Bedeutung für Studien zur Struktur-Wirkungs-Beziehung (SAR), die Konjugation an andere Moleküle und die Optimierung pharmakokinetischer Eigenschaften.
Das Ausgangsmaterial verstehen: Schlüsseleigenschaften und Überlegungen
Ethyl-trans-2-(4-aminocyclohexyl)acetat-hydrochlorid ist ein multifunktionelles Molekül. Ein erfolgreiches Derivatisierungsexperiment erfordert ein klares Verständnis seiner strukturellen Merkmale:
-
Primäres aliphatisches Amin: Die Aminogruppe (-NH₂) am Cyclohexanring ist ein starkes Nukleophil und der primäre Angriffspunkt für elektrophile Reagenzien.
-
Trans-Stereochemie: Die trans-Konfiguration des Ringsystems beeinflusst die sterische Zugänglichkeit der Aminogruppe und die Konformation des Endprodukts.
-
Esterfunktionalität: Die Ethylestergruppe (-COOEt) ist unter stark basischen oder sauren Bedingungen hydrolyseempfindlich. Die Reaktionsbedingungen müssen sorgfältig gewählt werden, um eine Verseifung zu vermeiden.
-
Hydrochlorid-Salz: Das Molekül wird als Hydrochlorid-Salz geliefert, was bedeutet, dass die Aminogruppe als Ammoniumchlorid (R-NH₃⁺ Cl⁻) protoniert ist. In dieser Form ist das Amin nicht nukleophil. Vor der Reaktion muss die freie Aminbase (R-NH₂) durch Zugabe einer geeigneten Base freigesetzt werden.
Freisetzung des freien Amins: Ein kritischer erster Schritt
Die Deprotonierung des Ammoniumsalzes ist für alle nachfolgenden Reaktionen unerlässlich. Typischerweise wird eine nicht-nukleophile organische Base wie Triethylamin (Et₃N) oder Pyridin in einem aprotischen Lösungsmittel verwendet. Die Base neutralisiert das HCl und setzt das nukleophile freie Amin frei, das dann mit dem Elektrophil reagieren kann.
Protokoll I: N-Acylierung zur Amidbildung
Die Acylierung ist eine der robustesten und am weitesten verbreiteten Methoden zur Derivatisierung von Aminen. Die Reaktion eines Amins mit einem Acylchlorid, oft als Schotten-Baumann-Reaktion bezeichnet, führt zur Bildung einer stabilen Amidbindung.[1][2]
Prinzip & Mechanismus
Das freie Amin greift als Nukleophil den elektrophilen Carbonylkohlenstoff des Acylchlorids an. Es bildet sich ein tetraedrisches Zwischenprodukt, das unter Abspaltung von Chlorid zum Amid kollabiert. Der als Nebenprodukt entstehende Chlorwasserstoff (HCl) wird von der zugegebenen Base neutralisiert.[2]
Abbildung 1: Allgemeiner Mechanismus der N-Acylierung.
Detailliertes Versuchsprotokoll
Dieses Protokoll beschreibt die Acylierung mit Benzoylchlorid als Modellreagenz.
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben mit Magnetrührer werden Ethyl-trans-2-(4-aminocyclohexyl)acetat-hydrochlorid (1,0 Äq.) in wasserfreiem Dichlormethan (DCM, ca. 0.1 M) suspendiert.
-
Basenzugabe: Triethylamin (Et₃N, 2,2 Äq.) wird zugegeben. Die doppelte Molmenge wird verwendet, um sowohl das Hydrochlorid zu neutralisieren als auch das während der Reaktion gebildete HCl abzufangen.[3] Die Suspension sollte sich klären, was die Bildung des freien Amins anzeigt.
-
Kühlung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Zugabe des Acylchlorids: Benzoylchlorid (1,1 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, wird langsam über 15-20 Minuten zur gerührten Aminlösung getropft.[3] Eine exotherme Reaktion ist möglich; die langsame Zugabe hält die Temperatur unter Kontrolle.
-
Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Mischung für 2-4 Stunden bei Raumtemperatur gerührt.
-
Reaktionsverfolgung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht, bis kein Ausgangsmaterial (Amin) mehr nachweisbar ist. Ein Ninhydrin-Färbereagenz kann zur Visualisierung des Amins verwendet werden.[3][4]
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser gestoppt. Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl (zur Entfernung von überschüssigem Et₃N), gesättigter NaHCO₃-Lösung (zur Neutralisierung von restlicher Säure) und gesättigter NaCl-Lösung (Sole) gewaschen.[5]
-
Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, typischerweise mit einem Hexan/Ethylacetat-Gradienten.
Datentabelle (Beispiel für 1 mmol Maßstab)
| Reagenz | Mol. Gew. ( g/mol ) | Äquivalente | Menge (mg) | Volumen (µL) |
| Ethyl-trans-2-(4-aminocyclohexyl)acetat-HCl | 221.72 | 1.0 | 222 | - |
| Triethylamin (Et₃N) | 101.19 | 2.2 | 223 | 306 |
| Benzoylchlorid | 140.57 | 1.1 | 155 | 129 |
| Dichlormethan (DCM) | - | - | - | ca. 10 mL |
Protokoll II: N-Sulfonylierung zur Sulfonamidbildung
Die Sulfonylierung von Aminen mit Sulfonylchloriden ist eine fundamentale Reaktion zur Synthese von Sulfonamiden, einer wichtigen Klasse von Verbindungen in der Pharmazie.
Prinzip & Mechanismus
Ähnlich der Acylierung greift das Amin den elektrophilen Schwefel des Sulfonylchlorids an. Die Reaktion erfordert eine Base zur Neutralisierung des entstehenden HCl. Eine besondere Herausforderung ist die mögliche Di-Sulfonylierung des primären Amins, bei der das zunächst gebildete Sulfonamid deprotoniert und ein zweites Mal reagiert. Dies wird durch kontrollierte Bedingungen minimiert.
Detailliertes Versuchsprotokoll
Dieses Protokoll beschreibt die Sulfonylierung mit p-Toluolsulfonylchlorid (Tosylchlorid, TsCl).
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden Ethyl-trans-2-(4-aminocyclohexyl)acetat-hydrochlorid (1,0 Äq.) und Pyridin (1,5 Äq.) in wasserfreiem DCM (ca. 0.1 M) gelöst. Pyridin dient hier sowohl als Lösungsmittel als auch als Base.
-
Kühlung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Zugabe des Sulfonylchlorids: p-Toluolsulfonylchlorid (1,05 Äq.), gelöst in minimalem wasserfreiem DCM, wird langsam über 30-60 Minuten zur gerührten Aminlösung getropft. Die langsame Zugabe bei niedriger Temperatur ist entscheidend, um die Konzentration des Sulfonylchlorids gering zu halten und die unerwünschte Di-Sulfonylierung zu unterdrücken.
-
Reaktion: Nach der Zugabe wird die Mischung für 1-2 Stunden bei 0 °C gerührt und anschließend langsam auf Raumtemperatur erwärmt. Die Reaktion wird für weitere 12-16 Stunden gerührt.
-
Reaktionsverfolgung: Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktion wird mit Wasser oder gesättigter Ammoniumchlorid-Lösung (NH₄Cl) gestoppt. Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl (zur Entfernung von Pyridin), Wasser und gesättigter NaCl-Lösung gewaschen.
-
Isolierung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt.
Datentabelle (Beispiel für 1 mmol Maßstab)
| Reagenz | Mol. Gew. ( g/mol ) | Äquivalente | Menge (mg) | Volumen (µL) |
| Ethyl-trans-2-(4-aminocyclohexyl)acetat-HCl | 221.72 | 1.0 | 222 | - |
| Pyridin | 79.10 | 1.5 | 119 | 121 |
| p-Toluolsulfonylchlorid (TsCl) | 190.65 | 1.05 | 200 | - |
| Dichlormethan (DCM) | - | - | - | ca. 10 mL |
Optimierung & Fehlerbehebung
-
Problem: Bildung eines zweiten, weniger polaren Produkts auf der DC (Di-Sulfonylierung).
-
Lösung: Die Reaktionstemperatur weiter senken (z. B. auf -20 °C), das Sulfonylchlorid noch langsamer zugeben und sicherstellen, dass kein Überschuss verwendet wird.
Abbildung 2: Arbeitsablauf für die N-Sulfonylierung.
Protokoll III: Harnstoffbildung mit Isocyanaten
Die Reaktion von Aminen mit Isocyanaten ist eine äußerst effiziente Methode zur Synthese von Harnstoffen. Die Reaktion ist oft quantitativ, schnell und erfordert in der Regel keine Katalysatoren oder Basen (vorausgesetzt, das freie Amin wird verwendet).
Prinzip & Mechanismus
Der Stickstoff des Amins greift den zentralen Kohlenstoff der Isocyanatgruppe (-N=C=O) an, was direkt zur Bildung der stabilen Harnstoffbindung (-NH-CO-NH-) führt.
Detailliertes Versuchsprotokoll
Dieses Protokoll beschreibt die Reaktion mit Phenylisocyanat.
-
Freisetzung des Amins: In einem trockenen Rundkolben wird Ethyl-trans-2-(4-aminocyclohexyl)acetat-hydrochlorid (1,0 Äq.) in DCM gelöst und mit Triethylamin (1,1 Äq.) versetzt, um das freie Amin zu generieren. Die Mischung wird für 15 Minuten bei Raumtemperatur gerührt.
-
Zugabe des Isocyanats: Phenylisocyanat (1,0 Äq.), gelöst in einer kleinen Menge DCM, wird bei Raumtemperatur zur gerührten Aminlösung gegeben.
-
Reaktion: Die Mischung wird für 1-2 Stunden bei Raumtemperatur gerührt. In vielen Fällen fällt das Harnstoffprodukt als Feststoff aus der Lösung aus.
-
Reaktionsverfolgung: Der Fortschritt wird mittels DC überwacht.
-
Isolierung:
-
Wenn ein Niederschlag entsteht: Der Feststoff wird durch Filtration abgetrennt, mit kaltem DCM oder Diethylether gewaschen und an der Luft getrocknet.
-
Wenn kein Niederschlag entsteht: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird mit Wasser versetzt, um Triethylaminhydrochlorid zu lösen. Das unlösliche Produkt wird abfiltriert und getrocknet.
-
-
Reinigung: Das Produkt ist oft sehr rein. Bei Bedarf kann eine Umkristallisation oder eine schnelle Filtration über eine kurze Kieselgelsäule durchgeführt werden.
Datentabelle (Beispiel für 1 mmol Maßstab)
| Reagenz | Mol. Gew. ( g/mol ) | Äquivalente | Menge (mg) | Volumen (µL) |
| Ethyl-trans-2-(4-aminocyclohexyl)acetat-HCl | 221.72 | 1.0 | 222 | - |
| Triethylamin (Et₃N) | 101.19 | 1.1 | 111 | 153 |
| Phenylisocyanat | 119.12 | 1.0 | 119 | 108 |
| Dichlormethan (DCM) | - | - | - | ca. 10 mL |
graph Urea_Formation_Logic { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];Start [label="Amin-HCl", fillcolor="#FBBC05", fontcolor="#202124"]; FreeAmine [label="Freies Amin\n(Base-Zugabe)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isocyanate [label="Isocyanat (R-NCO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reaktion bei RT\n(Nukleophiler Angriff)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Harnstoff-Produkt", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> FreeAmine; FreeAmine -> Reaction; Isocyanate -> Reaction; Reaction -> Product; }
Abbildung 3: Logische Beziehung bei der Harnstoffsynthese.
Referenzen
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. Verfügbar unter: [Link]
-
Gueyrard, D., et al. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Verfügbar unter: [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. Verfügbar unter: [Link]
-
Cole, K. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Salminen, J. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. ResearchGate. Verfügbar unter: [Link]
-
ResearchGate. Synthesis of Primary Sulfonamides. ResearchGate. Verfügbar unter: [Link]
-
Kumar, A., et al. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Islam, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Verfügbar unter: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Verfügbar unter: [Link]
-
user20396 (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Verfügbar unter: [Link]
-
Combs, M. T., et al. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Verfügbar unter: [Link]
-
Liu, C., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Verfügbar unter: [Link]
-
ResearchGate. An improved method of amide synthesis using acyl chlorides. ResearchGate. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. Organic Chemistry Portal. Verfügbar unter: [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. ResearchGate. Verfügbar unter: [Link]
-
Combs, M. T., et al. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Verfügbar unter: [Link]
-
Felix, A. M., & Jimenez, M. H. (1974). Derivatization of compounds at the origin of thin-layer plates with fluorescamine. Journal of Chromatography. Verfügbar unter: [Link]
-
Lee, J., et al. (2013). Screening method for amines by derivatization reaction on TLC. Semantic Scholar. Verfügbar unter: [Link]
-
Perkins, J. R., et al. (1993). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. The Analyst. Verfügbar unter: [Link]
-
Labinsights (2024). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Labinsights. Verfügbar unter: [Link]
-
Pistos, C., & Pistos, I. D. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Verfügbar unter: [Link]
-
Adebiyi, I., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ScienceOpen. Verfügbar unter: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 5. asianpubs.org [asianpubs.org]
Synthetic routes to prepare analogs from Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
An In-Depth Guide to the Synthesis of Analogs from Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic derivatization of this compound. This key building block, notable for its trans-substituted cyclohexane scaffold, is a cornerstone in medicinal chemistry, famously serving as a crucial intermediate in the synthesis of antipsychotic drugs like Cariprazine.[1][2][3] Its bifunctional nature, possessing a primary amine and an ethyl ester, offers multiple avenues for chemical modification to generate diverse libraries of analogs for structure-activity relationship (SAR) studies.
This guide moves beyond simple procedural lists, delving into the rationale behind methodological choices, offering field-proven insights into reaction optimization, and providing robust, self-validating protocols for key transformations.
Foundational Principles: Understanding the Starting Material
This compound (CAS: 76308-26-4) is a salt.[2][4] The primary amine is protonated, rendering it non-nucleophilic. Therefore, the first step in most synthetic routes is a crucial but straightforward neutralization (de-salting) to liberate the free primary amine. This is typically achieved by treating the hydrochloride salt with an aqueous base (e.g., NaHCO₃, K₂CO₃) or an organic base (e.g., triethylamine, DIPEA) during the reaction setup. The choice of base is dictated by the specific reaction conditions that follow.
The trans-stereochemistry of the cyclohexane ring is generally stable under the conditions described herein, a critical feature for maintaining the desired three-dimensional structure of the resulting analogs.[5]
Core Synthetic Strategy I: N-Acylation for Amide Analog Synthesis
The most direct modification of the primary amine is acylation to form a stable amide bond. This is a cornerstone of medicinal chemistry for exploring SAR, as the amide linker can introduce a wide variety of substituents.[6]
Causality Behind Experimental Choices:
-
Method A: Acyl Halides: Acyl chlorides or bromides are highly reactive electrophiles that react readily with the primary amine. The reaction is fast and often high-yielding. An organic, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to scavenge the HCl generated during the reaction, preventing the reprotonation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.
-
Method B: Carboxylic Acid Coupling: For less reactive or more sensitive substrates, direct coupling with a carboxylic acid using a peptide coupling agent is preferred. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole) activate the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. This method offers milder conditions and broader substrate scope compared to acyl halides.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Neutralization: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq) and stir for 10-15 minutes at room temperature to ensure complete formation of the free amine.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise as a solution in DCM.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation: N-Acylation Reaction Parameters
| Acylating Agent | Base (eq) | Solvent | Typical Time (h) | Typical Yield (%) |
| Acetyl Chloride | TEA (2.2) | DCM | 2 | >90% |
| Benzoyl Chloride | DIPEA (2.2) | DCM | 4 | >85% |
| Phenylacetic Acid | EDC/HOBt (1.2) | DMF | 16 | >80% |
Visualization: N-Acylation Workflow
Caption: Workflow for N-acylation of the starting material.
Core Synthetic Strategy II: N-Alkylation via Reductive Amination
While direct N-alkylation with alkyl halides is possible, it is often plagued by side reactions, including over-alkylation (formation of tertiary amines and quaternary ammonium salts) and O-alkylation of the ester. Reductive amination offers a more controlled and widely applicable method for synthesizing secondary and tertiary amine analogs.[7]
Causality Behind Experimental Choices:
-
Mechanism: The reaction proceeds through the formation of an intermediate imine (from an aldehyde) or iminium ion (from a ketone), which is then reduced in situ by a mild and selective reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7] It is mild enough not to reduce the starting aldehyde/ketone but reactive enough to reduce the intermediate iminium ion. It is also tolerant of mildly acidic conditions often used to catalyze imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used but are more toxic.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents. Acetic acid is often added in catalytic amounts to facilitate the formation of the imine intermediate.[8]
Experimental Protocol: Reductive Amination
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and Dichloroethane (DCE, approx. 0.1 M).
-
Neutralization: Add TEA or DIPEA (1.1 eq) to liberate the free amine.
-
Imine Formation: Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Monitoring: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
-
Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualization: Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
Orthogonal Strategy: Amine Protection and Ester Modification
To create analogs where the ester moiety is modified first, the highly nucleophilic amine must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability in a wide range of conditions and its clean removal under acidic conditions.[9][10] The Boc-protected version, Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate, is also commercially available, potentially saving a synthetic step.[11]
Protocol: Boc Protection of the Amine
-
Preparation: Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Neutralization: Add Sodium Bicarbonate (NaHCO₃) (3.0 eq).
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir vigorously at room temperature for 12-24 hours.
-
Workup: Dilute the reaction with water and extract with Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which is often pure enough for the next step.
With the amine protected, the ethyl ester can be selectively hydrolyzed to the carboxylic acid.
Protocol: Saponification (Ester Hydrolysis)
-
Preparation: Dissolve the Boc-protected ester (1.0 eq) in a 3:1 mixture of THF and Water.
-
Hydrolysis: Add Lithium Hydroxide (LiOH) (3.0 eq) and stir at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture to remove THF. Dilute with water and acidify to pH ~3 with 1 M HCl.
-
Extraction: Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected carboxylic acid.
This new carboxylic acid is now a handle for further amide coupling reactions. The Boc group can be removed at a later stage using trifluoroacetic acid (TFA) in DCM to reveal the primary amine.[9]
Characterization and Purity Analysis
All synthesized analogs must be rigorously characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the covalent structure of the new analog.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the success of the transformation.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[13]
Conclusion
This compound is a versatile and valuable starting material for the generation of diverse chemical libraries. By employing robust and well-understood synthetic transformations such as N-acylation and reductive amination, researchers can efficiently produce a wide range of analogs. Furthermore, the use of orthogonal protecting group strategies allows for selective modification at the ester position, expanding the accessible chemical space. The protocols and insights provided in this guide serve as a solid foundation for drug discovery and development professionals aiming to leverage this important scaffold.
References
-
Svahn, C. M., Merenyi, F., Karlson, L., Widlund, L., & Grälls, M. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 29(4), 448-453. [Link]
-
Fatima, A., et al. (2007). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Science Alert. [Link]
-
Xie, J., et al. (2015). An improved and practical synthesis of tranexamic acid. Organic Process Research & Development. [Link]
-
Dodda, M. R., et al. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pawar, S. D., et al. (2020). An Improved and Practical Synthesis of Tranexamic Acid. ResearchGate. [Link]
-
Hornyánszky, G., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
- Maki, T., et al. (1990). Method for production of cyclohexylamines. U.S.
- Trussell, W. E., & Shah, V. D. (1967). Purification of cyclohexylamine. U.S.
-
Tokieda, T., et al. (1977). Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. Journal of Biochemistry. [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). This compound: A Foundation for Advanced Chemical Research. [Link]
-
University of Bristol. Protecting Groups. [Link]
-
Apicule. This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. [Link]
- CN106187210A. (2016). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Pharmaffiliates. Ethyl trans-2-[4-(Boc-aMino)cyclohexyl]acetate. [Link]
-
Compain, P., & Martin, O. R. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Preparation of 4‐substituted cyclohexylamines. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2021). Reductive Amination. YouTube. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
- WO2010070368A1. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
PubChem. This compound. [Link]
-
Kumar, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. [Link]
-
Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry. [Link]
-
Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 4. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. media.neliti.com [media.neliti.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound(76308-26-4) 1H NMR [m.chemicalbook.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Note: Strategic Use of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride in the Synthesis of Potent Dopamine Receptor Ligands
Introduction: The Pivotal Role of Dopamine Receptor Modulation
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to a vast array of neurological processes, including motor control, cognition, motivation, and reward.[1] Dysregulation of the dopaminergic system is implicated in numerous neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and depression.[1] Consequently, the development of ligands that can selectively target dopamine receptor subtypes (D1-D5) is a cornerstone of modern medicinal chemistry. Of particular interest are the D2-like receptors (D2, D3, and D4), which are primary targets for antipsychotic and antidepressant medications.[2][3]
This application note provides a comprehensive guide to the strategic utilization of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4), a versatile chemical building block, in the synthesis of high-affinity dopamine receptor ligands.[4] We will focus on the synthesis of Cariprazine, a potent dopamine D3/D2 receptor partial agonist, to illustrate a detailed, field-proven protocol.[2][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel central nervous system (CNS) therapeutics.
The Strategic Advantage of the trans-4-Aminocyclohexylacetate Moiety
This compound offers several distinct advantages as a starting material in dopamine ligand synthesis:
-
Stereochemical Rigidity: The trans configuration of the cyclohexane ring provides a conformationally constrained scaffold. This rigidity is crucial for establishing specific and high-affinity interactions with the receptor's binding pocket.
-
Versatile Functional Groups: The presence of a primary amine and an ethyl ester provides two orthogonal points for chemical modification, allowing for the systematic elaboration of the molecular structure to tune pharmacological properties.
-
Bitopic Ligand Design: The cyclohexylacetic acid framework serves as an excellent linker for creating bitopic ligands, which can engage both the primary binding site (orthosteric site) and a secondary, allosteric site on the receptor, often leading to enhanced selectivity and unique functional profiles.
Illustrative Synthesis: Preparation of Cariprazine
Cariprazine is an atypical antipsychotic that exhibits partial agonism at D3 and D2 receptors, with a notable preference for the D3 subtype.[2][3][5] This pharmacological profile is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia.[3][5] The following protocol details a robust synthetic pathway to Cariprazine, commencing with this compound.
Overall Synthetic Workflow
The synthesis can be logically divided into four key stages:
-
Intermediate A: Protection of the primary amine.
-
Intermediate B: Selective reduction of the ester to an aldehyde.
-
Intermediate C: Reductive amination to introduce the dichlorophenylpiperazine moiety.
-
Final Product: Deprotection and formation of the urea functional group.
Caption: Synthetic workflow for Cariprazine.
Detailed Experimental Protocols
PART 1: Synthesis of Intermediate A - tert-Butyl (trans-4-(2-ethoxy-2-oxoethyl)cyclohexyl)carbamate
Causality: The primary amine of the starting material is nucleophilic and would interfere with the subsequent reduction step. Therefore, it is first protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the planned reaction conditions and can be readily removed later.
Materials:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Ethyl trans-2-(4-aminocyclohexyl)acetate HCl | 76308-26-4 | 221.72 | 10.0 g | 45.1 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 10.8 g | 49.6 mmol |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 13.9 mL | 100.0 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
Procedure:
-
Suspend this compound in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine to the suspension. Stir for 15 minutes to liberate the free amine.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a colorless oil or a white solid.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (Gradient: 10-40% Ethyl Acetate in Hexane).
-
Expected Yield: ~90-95%.
PART 2: Synthesis of Intermediate B - tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate
Causality: The ester functional group of Intermediate A is selectively reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature.[6][7][8][9] Maintaining the temperature at -78 °C is critical to prevent over-reduction to the corresponding alcohol.[6][7][8][9]
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Intermediate A | 285.41 | 11.5 g | 40.3 mmol |
| DIBAL-H (1.0 M in Toluene) | 142.22 | 44.3 mL | 44.3 mmol |
| Anhydrous Toluene | 92.14 | 250 mL | - |
Procedure:
-
Dissolve Intermediate A in 250 mL of anhydrous toluene in a dry 1 L three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise via a syringe or dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexane).
-
Quenching: Slowly add 20 mL of methanol to the reaction mixture at -78 °C to quench the excess DIBAL-H.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 100 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is used directly in the next step without further purification.
PART 3: Synthesis of Intermediate C - tert-Butyl (trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)carbamate
Causality: The aldehyde (Intermediate B) is coupled with 1-(2,3-dichlorophenyl)piperazine via reductive amination.[10][11][12] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, as it readily reduces the intermediate iminium ion without affecting other functional groups.[10][11]
Materials:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Crude Intermediate B | - | ~241.36 | ~9.7 g | ~40.3 mmol |
| 1-(2,3-Dichlorophenyl)piperazine | 119532-26-2 | 231.12 | 9.8 g | 42.3 mmol |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 12.8 g | 60.5 mmol |
| Acetic Acid | 64-19-7 | 60.05 | 2.5 mL | 44.3 mmol |
| Dichloroethane (DCE) | 107-06-2 | 98.96 | 300 mL | - |
Procedure:
-
Dissolve the crude Intermediate B and 1-(2,3-dichlorophenyl)piperazine in 300 mL of dichloroethane in a 1 L round-bottom flask.
-
Add acetic acid to the mixture and stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction by the slow addition of 150 mL of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (Gradient: 20-60% Ethyl Acetate in Hexane).
-
Expected Yield: ~70-80% over two steps.
PART 4: Synthesis of Cariprazine
Causality: This final stage involves two key transformations. First, the Boc protecting group is removed under acidic conditions to reveal the primary amine. Second, the liberated amine is reacted with N,N-dimethylcarbamoyl chloride to form the final urea moiety of Cariprazine.
Materials:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Intermediate C | - | 456.45 | 13.7 g | 30.0 mmol |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 30 mL | - |
| N,N-Dimethylcarbamoyl chloride | 79-44-7 | 107.54 | 3.5 g | 32.5 mmol |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 15.7 mL | 90.0 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 250 mL | - |
Procedure:
-
Deprotection: Dissolve Intermediate C in 100 mL of DCM and cool to 0 °C.
-
Slowly add 30 mL of trifluoroacetic acid.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x 50 mL) to remove residual TFA.
-
Urea Formation: Dissolve the crude amine salt in 150 mL of DCM.
-
Cool the solution to 0 °C and add diisopropylethylamine.
-
Slowly add N,N-dimethylcarbamoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor by LC-MS.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (Gradient: 0-10% Methanol in DCM) to yield Cariprazine free base as a white solid.
-
Salt Formation (Optional): Dissolve the free base in methanol and add a stoichiometric amount of HCl in ethanol. The hydrochloride salt can be precipitated by the addition of an anti-solvent like diethyl ether.
-
Expected Yield: ~60-70%.
Characterization Data
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR & MS Data |
| Intermediate A | C₁₅H₂₇NO₄ | 285.38 | ¹H NMR consistent with structure, MS (ESI+) m/z: 286.2 [M+H]⁺ |
| Intermediate C | C₂₃H₃₅Cl₂N₃O₂ | 456.45 | ¹H NMR consistent with structure, MS (ESI+) m/z: 456.2 [M+H]⁺ |
| Cariprazine | C₂₁H₃₂Cl₂N₄O | 427.41 | ¹H NMR consistent with structure, MS (ESI+) m/z: 427.2 [M+H]⁺ |
| Cariprazine HCl | C₂₁H₃₃Cl₃N₄O | 463.87 | As above, with potential shifts due to protonation. |
Biological Evaluation: Dopamine Receptor Binding Assay
Principle: A competitive radioligand binding assay is used to determine the affinity (Ki) of the synthesized compound (Cariprazine) for dopamine D2 and D3 receptors. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: [³H]-Spiperone Competitive Binding Assay
-
Receptor Source: Use membrane preparations from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (a D2/D3 antagonist).
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (Cariprazine), and 50 µL of [³H]-Spiperone (at a final concentration near its Kd). b. To initiate the binding, add 50 µL of the receptor membrane preparation. c. For non-specific binding determination, use a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol). d. Incubate the plate at room temperature for 60-90 minutes. e. Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. f. Wash the filters three times with ice-cold assay buffer. g. Dry the filter plate and add scintillation cocktail to each well. h. Count the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding against the log concentration of the test compound. b. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. c. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Pharmacological Profile of Cariprazine
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D3 | ~0.085 | Partial Agonist |
| Dopamine D2 | ~0.49 | Partial Agonist |
| Serotonin 5-HT₁ₐ | ~2.6 | Partial Agonist |
| Serotonin 5-HT₂ₐ | ~18.8 | Antagonist |
| Serotonin 5-HT₂ₑ | ~0.57 | Antagonist |
Data compiled from published literature.[5][13]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex dopamine receptor ligands. Its inherent structural features facilitate the creation of molecules with high affinity and desired stereochemistry. The detailed synthesis of Cariprazine presented herein serves as a practical template for researchers, demonstrating a logical and efficient pathway from a simple building block to a clinically relevant drug. By combining robust synthetic protocols with precise biological evaluation, researchers can effectively leverage this key intermediate to advance the discovery and development of novel therapeutics for a range of neurological and psychiatric disorders.
References
-
Caccia, S., Invernizzi, R. W., Nobili, A., & Pasina, L. (2016). Cariprazine for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist. Clinical Schizophrenia & Related Psychoses, 10(3), 156–167. [Link]
-
Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, 21(2), 123–127. [Link]
-
Apicule. (n.d.). This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved from [Link]
-
Calabrese, F., et al. (2019). The role of dopamine D3 receptors in the mechanism of action of cariprazine. Journal of Psychopharmacology, 33(5), 537-547. [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Retrieved from [Link]
-
Dr. Oracle. (2025). What biological receptors are targeted by Vraylar (cariprazine)? Retrieved from [Link]
-
Filo. (2025). ethyl acetate + dibal h. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
Newman, A. H., et al. (2020). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry, 63(15), 8178–8193. [Link]
-
Girgis, R. R., et al. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. Psychopharmacology, 233(19-20), 3503–3512. [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Ashenhurst, J. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
-
Seneca, N., et al. (2011). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 218(3), 579–587. [Link]
-
WIPO. (2019). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. [Link]
-
WIPO Patentscope. (2019). WO/2019/016828 NOVEL PROCESSES FOR THE PREPARATION OF TRANS-N-{4-[2-[4-(2,3-DICHLOROPHENYL)PIPERAZINE-1-YL]ETHYL] CYCLOHEXYL}-N',N'-DIMETHYLUREA HYDROCHLORIDE AND POLYMORPHS THEREOF. [Link]
-
PubChem. (n.d.). trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of binding assay conditions for rat receptors. Retrieved from [Link]
-
Quora. (2017). Can DIBAL-H reduce carboxylic acids to corresponding aldehyde? Retrieved from [Link]
-
ResearchGate. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. Retrieved from [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
-
Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(6), 1542-1549. [Link]
-
Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
-
Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]
Sources
- 1. Urea, N'-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-oxido-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethyl- CAS#: 1084891-96-2 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. recordati.ch [recordati.ch]
- 4. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Cariprazine for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethyl acetate +dibal h | Filo [askfilo.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. droracle.ai [droracle.ai]
Ester hydrolysis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
An In-Depth Guide to the Ester Hydrolysis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
Introduction: A Key Transformation for Pharmaceutical Intermediates
This compound is a valuable synthetic intermediate in medicinal chemistry, notably serving as a precursor for various active pharmaceutical ingredients (APIs).[1][2][3] Its structure, featuring a rigid trans-cyclohexyl backbone, imparts favorable conformational properties to drug candidates.[1] The hydrolysis of the ethyl ester group to the corresponding carboxylic acid, trans-2-(4-aminocyclohexyl)acetic acid, is a critical transformation step. This resulting amino acid is structurally related to important compounds like tranexamic acid and is a key building block in the synthesis of novel therapeutics, including soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases.[1][4][5][6]
This guide provides a comprehensive overview of the scientific principles, detailed experimental protocols, and analytical methods for the successful hydrolysis of this substrate. It is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Scientific Principles: Navigating the Hydrolysis Landscape
The conversion of an ester to a carboxylic acid and an alcohol is known as ester hydrolysis.[7][8] This reaction can be catalyzed by either acid or base. The choice between these pathways is critical and depends on factors such as reaction kinetics, equilibrium considerations, and the stability of the substrate and product.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is the most common and often preferred method for preparative ester hydrolysis.[8][9] The key advantages are that it is essentially an irreversible process and proceeds to completion.[7][10][11] The reaction mechanism involves a nucleophilic acyl substitution.[8][9]
The Critical Role of the Hydrochloride Salt: The starting material is the hydrochloride salt of an amino ester. This means the primary amino group is protonated (-NH3+ Cl-). Before the hydroxide ion can act as a nucleophile to attack the ester's carbonyl carbon, it will first act as a base to deprotonate the ammonium salt.[12][13] Therefore, at least one equivalent of base is required for this initial acid-base neutralization, and a stoichiometric amount is then needed for the hydrolysis itself. Using an excess of the base is common practice to ensure the reaction goes to completion.[14]
The mechanism proceeds in the following steps:
-
Deprotonation: The hydroxide ion (OH⁻) deprotonates the aminocyclohexyl ammonium salt to yield the free amine.
-
Nucleophilic Attack: A second hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[8]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.
-
Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and renders the overall process irreversible, driving the reaction to completion.[9][10]
-
Acidic Workup: A final acidification step is required during workup to protonate the carboxylate salt and isolate the final carboxylic acid product.[8][9]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[15] The reaction is an equilibrium process, meaning it is reversible.[7][16][17] To drive the reaction toward the products (carboxylic acid and alcohol), Le Châtelier's principle is applied, typically by using a large excess of water.[16][17]
The mechanism involves the following key stages:
-
Protonation: The acid catalyst (typically H₃O⁺) protonates the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic.[17]
-
Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, converting it into a good leaving group (ethanol).
-
Leaving Group Elimination: The intermediate collapses, eliminating a neutral ethanol molecule and reforming the carbonyl group.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.[17]
While effective, the reversible nature of this reaction can lead to incomplete conversion if conditions are not optimized. For preparative scale, the irreversible saponification is generally the more reliable method.
Visualizing the Primary Hydrolysis Pathway
The following diagram illustrates the overall transformation from the starting material to the final product.
Caption: Overall reaction scheme for the hydrolysis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing the hydrolysis. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is the recommended method due to its irreversibility and typically higher yields.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 2:1 (v/v) mixture of THF and deionized water. Stir until all solids are dissolved.
-
Addition of Base: To the stirred solution, add LiOH·H₂O (2.5 to 3.0 equivalents) portion-wise. Causality Note: The first equivalent neutralizes the hydrochloride salt. The excess ensures complete and rapid saponification of the ester.
-
Reaction: Allow the mixture to stir vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitoring: Monitor the reaction progress by TLC or HPLC (see Analytical Methods section) until the starting material is fully consumed. This typically takes 4-12 hours at room temperature.
-
Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature (if heated). Carefully adjust the pH to ~7 with 1 M HCl to neutralize the excess base.
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Product Isolation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the solution to the isoelectric point of the amino acid product (typically pH 6-7), at which point the product will have minimal solubility and precipitate. If precipitation is slow, continue acidification to pH 3-4.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water, followed by a cold non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Drying: Dry the isolated solid under vacuum to yield the final product, trans-2-(4-aminocyclohexyl)acetic acid.
Protocol 2: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
6 M Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of aqueous acid (e.g., 6 M HCl). Causality Note: Using a large volume of water drives the equilibrium towards the hydrolysis products.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via HPLC or TLC. The reaction may require 12-24 hours to reach completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a base (e.g., 6 M NaOH) until the isoelectric point of the amino acid is reached, causing the product to precipitate.
-
Isolation and Drying: Collect and dry the product as described in steps 8 and 9 of the saponification protocol.
Quantitative Data and Reaction Parameters
The following table summarizes typical parameters for the preferred saponification protocol.
| Parameter | Value/Condition | Rationale |
| Substrate | Ethyl trans-2-(4-aminocyclohexyl)acetate HCl | 1.0 equivalent |
| Base | LiOH·H₂O | 2.5 - 3.0 equivalents |
| Solvent System | THF / H₂O (2:1 v/v) | Co-solvent system ensures solubility of both the ester and the inorganic base. |
| Temperature | 20 - 50 °C | Room temperature is often sufficient; gentle heating accelerates the reaction. |
| Reaction Time | 4 - 12 hours | Monitored by TLC/HPLC for completion. |
| Workup pH | ~pH 6-7 (isoelectric point) | Maximizes precipitation and yield of the zwitterionic amino acid product. |
| Expected Yield | > 85% | Saponification is an irreversible reaction, leading to high conversion. |
Workflow and Analysis
A systematic workflow is essential for successful execution and validation of the hydrolysis.
Caption: Experimental and analytical workflow diagram.
Analytical Methods for Reaction Monitoring
Real-time monitoring is crucial for determining the endpoint of the reaction, preventing the formation of byproducts, and ensuring optimal yield.
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a few drops of acetic acid or ammonia can be effective. The polarity will need to be optimized.
-
Visualization: UV light (if the product or starting material is UV active) and/or staining with ninhydrin (stains the primary amine of both reactant and product) or potassium permanganate.
-
Interpretation: The reaction is complete when the spot corresponding to the starting ester (higher Rf value) is no longer visible.
2. High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring the reaction.[18][19]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or acetic acid, is a good starting point.[18][20]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Detection: UV detector at 210-220 nm (for the carboxyl group) or an Evaporative Light Scattering Detector (ELSD) if UV activity is low.
-
Interpretation: The reaction progress is monitored by observing the decrease in the peak area of the starting ester and the corresponding increase in the peak area of the carboxylic acid product. The product will typically have a shorter retention time than the ester due to its higher polarity.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: While not ideal for real-time monitoring, ¹H NMR is definitive for confirming the structure of the final product. The key change to observe is the disappearance of the signals corresponding to the ethyl group of the ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm).[21]
Conclusion
The hydrolysis of this compound to its corresponding carboxylic acid is a fundamental and enabling transformation in pharmaceutical synthesis. The base-catalyzed saponification protocol is generally superior due to its irreversible nature, leading to high yields and operational simplicity. Careful consideration of the substrate's nature as an ammonium salt is crucial for selecting the appropriate stoichiometry of the base. By employing the robust protocols and analytical monitoring techniques detailed in this guide, researchers can confidently and reproducibly synthesize this key building block for the advancement of drug discovery programs.
References
-
Wikipedia. Ester hydrolysis. [Link]
-
Khan Academy. Mechanism of ester hydrolysis. [Link]
-
Clark, J. (2016). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
J&K Scientific LLC. Ester Hydrolysis. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. [Link]
-
Typology. (2023). How is tranexamic acid produced?. [Link]
-
Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]
-
ResearchGate. (2017). An Improved and Practical Synthesis of Tranexamic Acid. [Link]
-
National Center for Biotechnology Information. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. [Link]
-
National Center for Biotechnology Information. (2004). Reaction monitoring of enzyme-catalyzed ester cleavage by time-resolved fluorescence and electrospray mass spectrometry: method development and comparison. [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. [Link]
-
CORE. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
- Google Patents. Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
National Center for Biotechnology Information. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. [Link]
-
ResearchGate. Mechanism of ester hydrolysis by EST2. [Link]
- Google Patents. The preparation method of 2-(4-aminocyclohexyl)
-
ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
LookChem. Cas 76308-26-4,this compound. [Link]
-
Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
YouTube. (2014). K1 Kinetics of Ester Hydrolysis. [Link]
-
Pharmaffiliates. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
YouTube. (2020). Kinetic study of Ester hydrolysis. [Link]
-
University of Calgary. Spectra of ethyl acetate. [Link]
- Google Patents. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Biocompare. (2022). Acetic Acid for HPLC Analysis. [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 76308-26-4 [chemicalbook.com]
- 3. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 4. us.typology.com [us.typology.com]
- 5. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cipac.org [cipac.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biocompare.com [biocompare.com]
- 21. This compound(76308-26-4) 1H NMR spectrum [chemicalbook.com]
Scale-up synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
An Application Note for the Scale-Up Synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
Abstract
This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of this compound (CAS No: 76308-26-4). This compound is a critical pharmaceutical intermediate, notably in the synthesis of the antipsychotic drug Cariprazine[1]. The protocol detailed herein is adapted from established industrial processes and is designed for researchers, scientists, and drug development professionals. It emphasizes a robust and scalable two-stage catalytic hydrogenation of 4-nitrophenylacetic acid, followed by esterification and salt formation. The guide explains the causality behind experimental choices, outlines critical safety protocols, and provides methods for characterization, ensuring a self-validating and reproducible process.
Introduction and Strategic Overview
This compound is a versatile building block in medicinal chemistry due to its bifunctional nature, incorporating a primary amine and an ethyl ester separated by a cyclohexane scaffold[2][3]. The trans stereoisomer is particularly crucial for specific pharmaceutical applications where precise molecular geometry dictates pharmacological activity[4].
The synthetic strategy presented is centered around a high-pressure catalytic hydrogenation, a method well-suited for industrial scale-up due to its efficiency and atomic economy. The process begins with the readily available and cost-effective starting material, 4-nitrophenylacetic acid. The core transformation involves a sequential reduction: first, the selective hydrogenation of the aromatic nitro group to an amine, followed by the saturation of the phenyl ring to yield 4-aminocyclohexylacetic acid. This intermediate is then directly esterified using ethanolic hydrogen chloride to produce the target compound. This approach avoids the isolation of the potentially unstable 4-aminophenylacetic acid intermediate and telescopes the reaction sequence, which is advantageous for large-scale production[4][5].
Reaction Scheme Overview
Caption: Overall reaction scheme for the synthesis.
In-Depth Technical Protocol: A Scale-Up Guide
This protocol is based on a batch size originating with approximately 210 kg of 4-nitrophenylacetic acid, suitable for production in a large-scale chemical reactor[4]. All operations should be conducted in compliance with cGMP guidelines and local safety regulations.
Materials and Equipment
| Category | Item | Specification | Supplier Recommendation |
| Starting Material | 4-Nitrophenylacetic acid | ≥98% purity | Standard chemical suppliers |
| Catalyst | Palladium on Carbon (Pd/C) | 10% Pd, wet paste | Reputable catalyst manufacturers |
| Solvents | Deionized Water | High purity | In-house or commercial |
| Ethyl Alcohol (Ethanol) | Anhydrous, ≥99.5% | Standard chemical suppliers | |
| Acetonitrile | HPLC grade or equivalent | Standard chemical suppliers | |
| Reagents | Hydrogen Gas (H₂) | High purity, ≥99.99% | Industrial gas supplier |
| Nitrogen Gas (N₂) | High purity, for inerting | Industrial gas supplier | |
| Ethanolic HCl | ~30% solution | Prepared on-site or commercial | |
| Equipment | Main Reactor | 2500 L enamelled autoclave | Pfaudler, De Dietrich, etc. |
| Secondary Reactor | 2500 L enamelled doubler with distillation | Pfaudler, De Dietrich, etc. | |
| Filtration | Pressure filter or centrifuge | For catalyst removal | |
| Isolation | Centrifuge | For product isolation | |
| Drying | Vacuum tray dryer | For final product drying |
Part A: Two-Stage Catalytic Hydrogenation
Rationale: This two-stage hydrogenation allows for precise control over the reaction. The initial, more exothermic nitro group reduction is performed under milder conditions. Subsequently, the more demanding ring saturation is conducted at a higher temperature and pressure to ensure complete conversion[4]. Palladium on carbon is the catalyst of choice due to its high activity and selectivity in these transformations.
Step-by-Step Procedure:
-
Reactor Inerting and Charging: Purge the 2500 L enamelled autoclave with nitrogen gas to displace oxygen. Charge the reactor with 1000 kg of deionized water, followed by 210 kg (1.16 kmol) of 4-nitrophenylacetic acid at ambient temperature[4][6].
-
Catalyst Addition: In a separate vessel, prepare a slurry of 21 kg of 10% Pd/C in approximately 40 kg of deionized water. Under a nitrogen blanket, transfer this slurry to the main reactor. Rinse the catalyst transfer lines with an additional 20 kg of deionized water to ensure complete transfer[4][6].
-
Stage 1 Hydrogenation (Nitro Group Reduction): Seal the reactor. Purge the headspace first with nitrogen and then with hydrogen gas. Pressurize the reactor with hydrogen to a slight overpressure of up to 0.6 bar. Heat the reaction mixture to 44-46°C. The onset of the reaction is exothermic and should be carefully monitored. Continue this stage until hydrogen uptake significantly slows, indicating the complete reduction of the nitro group to form 4-aminophenylacetic acid[4].
-
Stage 2 Hydrogenation (Aromatic Ring Saturation): Increase the reactor temperature to 55-58°C and raise the hydrogen pressure to a maximum of 4.0 bar overpressure. Continue hydrogenation until hydrogen uptake ceases, signifying the complete saturation of the aromatic ring[4].
-
Catalyst Removal: Cool the reactor to ambient temperature. Vent the hydrogen pressure and purge the reactor with nitrogen. Filter the reaction mixture through a contained filtration system (e.g., a pressure Nutsche filter) to remove the Pd/C catalyst. The catalyst is pyrophoric and must be handled with extreme care, keeping it wet at all times. Wash the filter cake with deionized water and combine the filtrates.
Part B: Esterification, Crystallization, and Isolation
Rationale: The aqueous solution of 4-aminocyclohexylacetic acid is directly converted to the final product. A solvent swap to ethanol is necessary for the esterification reaction. The use of ethanolic HCl serves as both the acid catalyst and the source of the hydrochloride salt. Acetonitrile is employed as the crystallization solvent due to the product's high solubility in hot acetonitrile and poor solubility at low temperatures, ensuring high recovery of pure crystals[4][7].
Step-by-Step Procedure:
-
Solvent Exchange: Transfer the combined aqueous filtrates to the 2500 L enamelled doubler. Distill off approximately 1200 kg of water under vacuum at an internal temperature up to 80°C[7]. Cool the residue to below 30°C and add 430 kg of ethyl alcohol. Continue the distillation to remove the remaining water azeotropically until the water content of the residue is below 10%[4].
-
Esterification: Cool the concentrated ethanolic solution to 25-30°C. Add 550 kg of fresh ethyl alcohol, followed by the slow addition of 170 kg of a 30% ethanolic HCl solution. Heat the mixture to reflux and maintain for approximately 2 hours to complete the esterification[4][6].
-
Crystallization: Distill off approximately 1550-1600 L of solvent under vacuum (up to 80°C). To the resulting residue, add 700 kg of acetonitrile and distill off another 140 L to remove the last traces of ethanol[4][7]. Break the vacuum with nitrogen and cool the solution slowly to between 0°C and -5°C to induce crystallization. Hold at this temperature to maximize crystal growth.
-
Isolation and Drying: Isolate the precipitated crystals by centrifugation. Wash the cake with 100 kg of cold (0 to -5°C) acetonitrile in two portions[4]. Dry the solid product in a vacuum tray dryer at a temperature up to 60°C until a constant weight is achieved. This typically yields around 90 kg (40% yield) of this compound[2][4].
Process Workflow and Safety Considerations
Experimental Workflow Diagram
Caption: Step-by-step process workflow diagram.
Critical Safety and Handling Protocols
-
Hydrogenation Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation process must be conducted in a specialized high-pressure reactor (autoclave) designed to handle these conditions. The system must be thoroughly purged with an inert gas like nitrogen before and after the introduction of hydrogen to prevent the formation of an explosive atmosphere[8]. A major explosion can result if air is allowed to enter the reactor[8].
-
Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially when dry or exposed to air and solvent vapors. It must be handled as a wet slurry at all times. Spent catalyst should be carefully removed and stored under water in a sealed, properly labeled container away from flammable materials before being sent for recovery or disposal according to regulations[9].
-
Chemical Hazards: The starting material and product are classified as harmful if swallowed and can cause skin and serious eye irritation[10]. May cause respiratory irritation[10][11]. All handling should be performed in a well-ventilated area.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and protective clothing, must be worn at all times[11]. For handling powders, a respirator should be used to avoid inhalation[11][12].
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (dry powder or carbon dioxide) are readily accessible[11][12]. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention[12].
Analytical Characterization
To ensure the quality and identity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the trans stereochemistry of the cyclohexane ring. Spectral data for the title compound are publicly available for comparison[13].
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to quantify any residual starting materials or by-products.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound (221.72 g/mol )[1][10].
Conclusion
The protocol described provides a detailed and scalable pathway for the synthesis of high-purity this compound. By leveraging a controlled, two-stage catalytic hydrogenation and a robust workup procedure, this method is well-suited for industrial production. Adherence to the outlined procedural controls and safety measures is paramount to achieving a successful, safe, and reproducible scale-up. This application note serves as a valuable resource for professionals in the pharmaceutical and chemical industries engaged in the synthesis of this important intermediate.
References
- 1. apicule.com [apicule.com]
- 2. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 5. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 6. This compound | 76308-26-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. EP0289297B1 - Improved hydrogenation process for preparing 4-aminophenol - Google Patents [patents.google.com]
- 9. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 10. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. capotchem.com [capotchem.com]
- 12. CAS#:76308-26-4 | this compound | Chemsrc [chemsrc.com]
- 13. This compound(76308-26-4) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. This critical intermediate, essential for the development of pharmaceutical agents like Cariprazine, presents unique synthetic challenges, primarily concerning yield and stereochemical control.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to help you optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for synthesizing this compound?
The most prevalent and industrially relevant method involves the catalytic hydrogenation of a 4-nitrophenylacetic acid precursor.[2][3] This strategy is favored over others, such as those starting from 1,4-cyclohexanedione, due to the accessibility of the starting material.[2] The key transformation involves a tandem reduction of both the aromatic nitro group and the phenyl ring. The process is typically finalized by esterification with ethanol and subsequent precipitation as a hydrochloride salt to ensure stability and ease of handling.[3][4]
Q2: Why is achieving a high trans-isomer ratio so critical?
For the synthesis of specific active pharmaceutical ingredients (APIs), only the stereochemically pure trans-isomer is therapeutically active and meets regulatory purity requirements.[4][5] The cis-isomer is considered an impurity that must be minimized. Therefore, the primary goal of process optimization is to maximize the formation of the trans-product during the hydrogenation step, as separating the isomers post-synthesis can be challenging and economically unviable.[4]
Q3: Which catalyst is superior for this reaction: Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni)?
While both catalysts are capable of facilitating the hydrogenation, Palladium on Carbon (Pd/C) is generally superior for maximizing the desired trans-isomer.[3][6]
-
Raney Nickel (Ra-Ni): Older methods using Raney Nickel often required extremely harsh conditions (e.g., 130°C and >150 atm pressure) and resulted in lower yields (~30-81%) and significant formation of the cis-isomer (up to 19%).[2][3][6]
-
Palladium on Carbon (Pd/C): Modern, optimized processes utilize Pd/C, which allows the reaction to proceed under much milder conditions. More importantly, Pd/C enables a stepwise reduction strategy that dramatically increases the trans-selectivity to over 99% in some cases.[3][5][6]
Q4: What is the mechanism behind the improved trans-selectivity with a two-step hydrogenation process?
The enhanced trans-selectivity arises from controlling the reaction conditions to favor the reduction of the nitro group before the saturation of the aromatic ring.[3][6] By first reducing the nitro group to an amine under low temperature and pressure, the resulting intermediate, 4-aminophenylacetic acid, adsorbs onto the catalyst surface in a conformation that sterically favors the delivery of hydrogen from one face, leading to the thermodynamically more stable trans-product upon subsequent hydrogenation of the ring at a slightly higher temperature and pressure.[6]
Visualizing the Synthetic Pathway
The diagram below illustrates the optimized, two-step hydrogenation and esterification process for producing the target compound.
Caption: Optimized two-step synthesis pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem 1: Low Overall Yield (< 50%)
| Potential Cause | Scientific Explanation | Suggested Solution |
| Incomplete Hydrogenation | The catalyst may be inactive, or the reaction conditions (time, temperature, pressure) may be insufficient for complete conversion of the starting material. | Verify Catalyst Activity: Use a fresh batch of 10% Pd/C. Ensure the reaction runs for the full duration until hydrogen uptake ceases.[7] Confirm Conditions: Strictly follow the recommended two-step temperature and pressure profile as detailed in the protocol below.[3][8] |
| Catalyst Poisoning | Impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly bind to the active sites of the palladium catalyst, rendering it ineffective. | Use High-Purity Reagents: Ensure that the 4-nitrophenylacetic acid and solvent (e.g., deionized water) are of high purity.[7] |
| Product Loss During Workup | The hydrochloride salt is water-soluble. Excessive washing with aqueous solutions or use of inappropriate crystallization solvents can lead to significant product loss. Older methods using ether for precipitation are known to be inefficient.[3][4] | Optimize Isolation: After esterification, distill the solvent under vacuum. Use acetonitrile for the final crystallization/precipitation step, as it provides good recovery of the hydrochloride salt.[7][8] Cool the mixture to between 0°C and -5°C to maximize crystal formation before filtration.[7][8] |
Problem 2: High Content of cis-Isomer (> 5%)
| Potential Cause | Scientific Explanation | Suggested Solution |
| Single-Step, High-Pressure Hydrogenation | Performing the entire hydrogenation at a single high temperature and pressure setting does not allow for the selective reduction of the nitro group first. This leads to a different adsorption geometry on the catalyst surface, resulting in a mixture of cis and trans isomers.[6] | Implement Two-Step Conditions: Adopt the patented two-step pressure and temperature profile. Reduce the nitro group at 40-50°C and low pressure (<1 bar) before increasing the temperature (50-60°C) and pressure (1-4 bar) to saturate the ring.[3][4][8][9] |
| Incorrect Catalyst Choice | As mentioned, catalysts like Raney Nickel are less selective and often produce a higher ratio of the cis product under typical hydrogenation conditions.[3][6] | Use Palladium on Carbon (Pd/C): This catalyst is essential for achieving the high trans-selectivity of the two-step method.[3] |
| Isomerization During Workup | While less common, harsh basic or acidic conditions during workup could potentially lead to minor isomerization. | Maintain Controlled Conditions: Neutralize and process the reaction mixture promptly. Avoid prolonged exposure to extreme pH levels. For purification, conversion to the hydrochloride salt followed by recrystallization is the most effective method for isolating the pure trans isomer.[5] |
Data Summary: Comparison of Hydrogenation Protocols
The following table summarizes the stark differences between older, harsher methods and modern, optimized protocols for this synthesis.
| Parameter | "Harsh" Method (e.g., CN101778820A) | Optimized Two-Step Method (e.g., EP2358661B1) |
| Catalyst | Raney Nickel | 10% Palladium on Carbon |
| Starting Material | 4-Nitrophenylacetic Acid (or its salt) | 4-Nitrophenylacetic Acid |
| Temperature | 130°C | Step 1: 44-46°C; Step 2: 55-58°C |
| Pressure | ~140-170 bar (14-17 MPa) | Step 1: < 0.6 bar; Step 2: up to 4.0 bar |
| Reaction Time | 5 days | ~10-12 hours (until H₂ uptake stops) |
| Reported Yield | ~30% | ~40% (isolated final product) |
| trans:cis Ratio | ~81:19 | > 99:1 (achievable) |
| Reference | [2] | [3][7][8] |
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocol: Optimized Synthesis
This protocol is synthesized from best practices reported in the literature to maximize yield and trans-selectivity.[3][4][7][8]
Step 1 & 2: Two-Step Catalytic Hydrogenation
-
Vessel Preparation: Charge a suitable autoclave with deionized water and 4-nitrophenylacetic acid (1.0 eq).
-
Inerting: Purge the vessel thoroughly with nitrogen gas.
-
Catalyst Loading: Add a slurry of 10% Pd/C (approx. 10% by weight of the starting material) in deionized water to the reaction vessel.
-
Nitro Group Reduction (Step 1): Pressurize the vessel with hydrogen gas. Heat the reaction mixture to 44-46°C and maintain a hydrogen overpressure of up to 0.6 bar . Continue until the rate of hydrogen uptake slows significantly.
-
Ring Hydrogenation (Step 2): Increase the temperature to 55-58°C and increase the hydrogen overpressure to a maximum of 4.0 bar . Continue the reaction until hydrogen uptake ceases completely.
-
Cooldown and Filtration: Cool the mixture to room temperature (25-30°C), vent the hydrogen, and purge with nitrogen. Filter the catalyst using a suitable filter aid (e.g., Celite). Wash the reactor and filter cake with additional deionized water to ensure complete recovery.
Step 3: Esterification and Salt Formation
-
Solvent Exchange: Combine the aqueous filtrates and distill off the water under vacuum at a temperature not exceeding 80°C. Add absolute ethanol and continue the distillation to azeotropically remove residual water.
-
Esterification: To the residue, add absolute ethanol followed by ethanolic HCl (e.g., 30% solution). Heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours.
-
Crystallization: Distill off the ethanol under vacuum. To the resulting residue, add acetonitrile and distill a small portion to remove the last traces of ethanol/water.
-
Isolation: Allow the acetonitrile solution to cool, then chill to 0°C to -5°C . The product, this compound, will crystallize.
-
Finishing: Collect the crystals by centrifugation or filtration. Wash the cake with cold (0°C) acetonitrile. Dry the solid under vacuum at a temperature not exceeding 60°C to a constant weight.
References
- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (Google Patents).
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (EP2358661B1). (Google Patents).
-
Cas 76308-26-4,this compound. (lookchem). Available at: [Link]
- PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. (EA020350B1). (Google Patents).
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (WO2010070368A1). (Google Patents).
-
PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. (WO/2010/070368). (WIPO Patentscope). Available at: [Link]
-
This compound: A Foundation for Advanced Chemical Research. (NINGBO INNO PHARMCHEM CO.,LTD.). Available at: [Link]
-
This compound. (Chongqing Chemdad Co. ,Ltd). Available at: [Link]
- The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative. (CN106565510B). (Google Patents).
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (PubMed Central). Available at: [Link]
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 3. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 4. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 5. CN106565510B - The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative - Google Patents [patents.google.com]
- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 7. This compound | 76308-26-4 [chemicalbook.com]
- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Purification of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of crude Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4). This document is structured as a dynamic resource, addressing common challenges and frequently asked questions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the hydrogenation of 4-nitrophenylacetic acid followed by esterification.[1][2] Consequently, typical impurities may include:
-
Geometric Isomer: The corresponding cis-isomer is a primary process-related impurity.[2]
-
Starting Materials: Unreacted 4-aminocyclohexyl acetic acid or its precursors.
-
Hydrogenation Byproducts: Partially hydrogenated intermediates (e.g., 4-aminophenylacetic acid).
-
Solvent Residues: Residual solvents from the reaction or initial workup, such as ethanol or water.[3]
-
Inorganic Salts: Salts generated during pH adjustments or workup procedures.
Q2: What is the most effective primary purification method for this compound on a lab scale?
A2: For lab-scale purification, recrystallization is often the most efficient and cost-effective primary method, particularly for removing minor impurities and isolating the desired trans isomer. The compound is a crystalline solid with a defined melting point (approx. 173-177°C), which makes it a good candidate for this technique.[1] Patent literature suggests that using acetonitrile, potentially in a solvent system with ethanol, can be highly effective for selectively crystallizing the trans isomer.[2][3]
Q3: How can I efficiently separate the trans isomer from the cis isomer?
A3: The separation of diastereomers like the cis and trans isomers of this compound can be challenging. The most effective method is selective crystallization. The trans isomer is often less soluble in specific solvent systems, allowing it to be crystallized out while the cis isomer remains in the mother liquor. A process involving the use of acetonitrile has been shown to be particularly effective for isolating the trans product with high purity.[2] For more challenging separations or for isolating the cis isomer, preparative chromatography using a specialized stationary phase may be required.
Q4: What analytical techniques are recommended to confirm the purity and identity of the final product?
A4: A combination of techniques is essential for comprehensive quality control:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the trans configuration of the cyclohexyl ring. The coupling constants of the protons on the cyclohexane ring can distinguish between cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities. A reversed-phase method is often suitable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value (173-177°C) is a good indicator of high purity.[1]
Purification Workflow & Decision Guide
The following diagram outlines a general decision-making process for purifying the crude product.
Caption: Troubleshooting steps for when a compound oils out.
Issue 2: Column Chromatography Problems
Q: My compound is streaking badly on a standard silica gel column, leading to poor separation and low yield.
A: This is a classic issue when purifying basic amines on acidic silica gel. [4]The free amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing irreversible adsorption or slow, uneven elution (streaking).
Solutions:
-
Mobile Phase Modification: Add a small amount (0.5-1%) of a competing base, like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your mobile phase. [4][5]The competing base neutralizes the acidic sites on the silica, allowing your target compound to elute more cleanly.
-
Use a Different Stationary Phase: This is often the best solution.
-
Amine-Functionalized Silica: These columns have an amine-based stationary phase that creates a more neutral or slightly basic environment, minimizing the strong interactions with the analyte. [4][5]This is highly recommended for this type of compound.
-
Basic Alumina: Can be an effective alternative to silica for purifying basic compounds. [4]3. Reversed-Phase Chromatography: For this polar, ionizable compound, reversed-phase chromatography can be effective. Using a C18 column with a mobile phase at a higher pH (e.g., containing 0.1% triethylamine) will ensure the amine is in its free-base form, increasing retention and improving separation. [4]
Method Stationary Phase Typical Mobile Phase Advantages Disadvantages Normal Phase (Modified) Silica Gel DCM/MeOH + 1% Et₃N Uses common lab supplies. May still have some yield loss; Et₃N can be difficult to remove. Normal Phase (Amine) Amine-Functionalized Silica Hexane/Ethyl Acetate Excellent peak shape and recovery for amines. [5] Requires specialized, more expensive columns. | Reversed Phase | C18 Silica | Acetonitrile/Water + 0.1% TFA or Et₃N | Good for polar compounds; can offer different selectivity. | Requires removal of aqueous mobile phase; TFA can form stable salts. |
-
Issue 3: Acid-Base Extraction Complications
Q: I'm trying to purify the compound by converting it to the free base, but I'm getting a persistent emulsion during extraction.
A: Emulsions are common in acid-base extractions, especially when dealing with salts. They are stabilized by fine particulate matter or compounds that act as surfactants.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer. [6]2. Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion and force the separation of layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) can allow the layers to separate on their own.
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization for Isomer Separation
This protocol is adapted from patent literature describing the selective crystallization of the trans isomer. [2]
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot absolute ethanol.
-
Solvent Exchange & Crystallization:
-
Add acetonitrile to the solution (approximately 3-4 times the volume of ethanol used).
-
Set up for distillation to remove the lower-boiling ethanol and some of the acetonitrile. Continue distillation until you observe the onset of crystallization in the hot solution.
-
-
Cooling: Once crystallization begins, remove the heat source and allow the flask to cool slowly to room temperature.
-
Chilling: Place the flask in a refrigerator (2-8°C) or an ice bath (0°C) for at least 2 hours to maximize crystal formation. 5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetonitrile to remove any soluble impurities and the mother liquor. [2]7. Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing neutral organic impurities.
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution while stirring until the pH of the solution is >10. [7]This converts the amine hydrochloride to the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine into an organic solvent like ethyl acetate or dichloromethane (DCM) (3 x 50 mL for a 10g scale). [7]Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Salt Reformation: Dissolve the resulting free amine (as an oil or solid) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Amines. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3zRZ-KrM8dpPW4sfpatWNtYRH6rw41Oa-V4QOg5tatsVmd3YG9Uy-gg4oWE_RWJYsRD9bY2wyy8XIjvwQhZJn_TAnDPAP0iMU2HpHZ7PGZvJP-_NnvEf65-5EPvrNo6n8bGNUa0lnF8WTDpoHeJ3FM9sBzkX-xH-4MG1ljGyzVTg6LRPKwB8-bt7m09SRuRtH6ap0eQM1]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8VCtt1bbXLQFKx0uBOfG09JRSgwX-iaNwtBhLFCGnG_1Q6_HWc5i6oei34Hqlu6tnZz_LQaST_ZEBxhG_t4yzIOKlu31B5aBnD0eqkTvi-IUSfxpyKz8nlFlsSxUnxCiKwSdO_NAxuvSmErINZxriMBHm6afWblbWrIP6Q38m1s1xfiQ-ESzQ]
- Google Patents. (1967). Process for the purification of amines (US3337630A). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrOMCGuBo1HJdrp6FMPVnWi3fVzNikcJuhkSq6LaeSWJozUZc_M_Zcl6l7a1g7v56-BaCloSQBhhEGjr5IV9Oa0FKUV-vjUnKPrblr0tkds_xJo0Bv1nfoRPlsi7w1cUOe5UHfMiaxTjL8]
- LookChem. (n.d.). Cas 76308-26-4, this compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdD0H4VgQHAzuCUKS5_j8LzvplNQgzFIChdmFVa3LcamwXnvBXR7KqUuk8QFBfEiovKOf3djpYtpS4f2ICu0x_K2pQg0C7LiTrNbJjbIvLpPqxqEuQ40OQcSW6GXNi_Yp0eRRAC35ACA==]
- Reddit r/Chempros. (2022). Amine workup. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYoR8EjWtmfUnA4lT_dB7ruUr_ksD4Gc64uk29Pwse0f_wbvZw7ayD9oyjZbSlhd86zJEWlqJYZ80NxtuIBly176dsNNtRoFwpUjx24xViEzVOnZBQaOg8JHysOo6MfSfZ4tJW8-gdutrgXO2k_UrtxEBNfVIFUA_apCU=]
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGefZosDijEkNTUn5HiKL-Jg94nWoIwpcVcUYy-5V6WsP0lK6tV9lUpbjIMCCF7AAGBmL8v4X0UdbfphyRWXgV7t64ypgjPa3MvUTP5G2S5BcDmhAnu8YC-p4uHkogtu0bA6EXpSbc=]
- Molbase. (n.d.). 76308-26-4, (trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride Formula. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6jqwyQIKa_mSvqG6bzUWPBLPzy4Fa-Dc7IhbuHoyAiukjKbOSaAWHx58BEWePw-wqxEKfnMvoRT-7C2LFtK0LQmsuYEO2kr3lvtZRuf0acb-VkDt1AV72f3a63i6r-crdNdxdadOwJCMYZfnBKnmeGs1pQgs7s9ZgXxP65iATfQAEpX_QSD_xXjPr1HK-n34A4aMbmewp05x1HOlpT8E7qey]
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7sR4yGNJIkmHY2SwfrA_qz8RaR4hj6RhfQQI6SF_-3kB8TVY4GZZtL1z0ZaOOlxadxcQt8r_bhi6cfSKq_PcmGZ5nzqRhaVXNKvsdbku_47Myc0THCIuEqXDdZEBC_GBrm6vXFD01WZw2ZncHUlKjljLNrjWIc3-5nLt78uPLDtP6jMLqYyK1D-e67Jo=]
- ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4nu5nGOalPuTfABu_DViudN4rZA-EPksImPRSbFglP43NFT78X7ZSKm-yR42pe6lALuIeoGxYprRYcWi7PbhgnNhjnZ8mJo2mSUdhgmGdEwFuBIL0Pmlbj8ArOzTofVbL1uOLQd_1vrCe1_zwbsVwIsd0YVIH3BkQSDsC3_EP-1qeaY9aZYeouWMMYDg3saHZtnHu7KLkFfRTuGjOYJZcvNXLYJF3ylOzAgrUjJuq1D8mDVzN8Z8_1AVxNxQex3Sqjj8sKtjYOpqoYB0fbx4BC12Mn8scH9tl]
- ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHr3Wme4cnibGZ9K4erVV_u6V-cexyMLK-hdg5M252G4oGKOI6Cs5E-FZpvV1A99xHtsZMetUwKjCCo8PHNFeNJz2rNd9wVyNv6XrOXUA3t4LF3qZRTB6j6z1QcDZ9juK3ZRvejq8ImPatqjVdS1tigAO7UdcM802IuSbQ2HsrBsVyXhjBGAuHsogLu7bMgKMKRs5j8sAzisjo0O9qS64_tMV21Drfm_0c-qby]
- Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzwj5IVYZFjbVPj6VHY10DtraKpRSfoZEEVKsl2C2YlumYlIch11LdfKvm0GG45wLtm4j2eH-JZHBQwBLs38tpG1Zsc8wxPdODKpd9dvrFmckD-l2XT9mNNlKP9sl4Qe7OS66PBz0Gy1Ey4RP_O0oX-RzcpAPPoEJZF_1Lrs7y8hBo8bI=]
- ChemicalBook. (2025, August 1). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfqd396oVUF-nWp1roHJg4ZS64vjuAeP-1Jwa37pfj7XgAio9H2sxOemtCs_u4maCsgWX3pMwmHRr48m9yf-xihz6TiVDqvttA2kgU8r4PrrINT4Fr7Xq4cTy4urhGTe36lXo6Pum5qBaySDBp-6BtnQoz80n4_nlz_YrklMv7wTg=]
- PubChem. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMrOPvbRBfFGXIclvfkfwcbQDPGJFTAkzcZ5Rkf2XDWB_cSgrqH_ighZr9O80kqLmV2GJJX4h1dOwIu4_jhrKb7BYkSgLDh1SYTAgPBvGFLKur99EhU_K0nBAu1zNWS61qjl0kBhkfKWFbhzBD]
- TCI Chemicals. (n.d.). Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcZyDQvzEULxMp1tC0Hg-5_LJ_07_WhvY9C6SN7lOmT59e_Wva6ispddn2aVy1szy_0oZYZd4xsz9SnCdKHy7qf7wnaVg6jQ6A1G3xIIC5xHz78beXgF4YgTr3Htuf4_ef7roHTQ==]
- Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation (CN103224437A). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv2Eho_0zoUhy50SknvwFI82iJnbO3PXRJ1Zpt4-yzPzns_IP4RlwDTCeK-gc7qz5CK4S9bYhJgvfejp7xn97PU1z9Anj3cG6ow3sH_zM7rnx5OMYm8uZHN6YgPW5hq3seWVYTmfntLYlfbhk=]
- Reddit r/chemistry. (2025, May 23). How do I recrystallize this product?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq7syrfMVwBLXXrswrXriLFAGIXAtS3m9nrs75yUvBNkQaec4ARv1V-sQ6po1SsxnPMGseSI4BzglsF-qpNT4PEDwgp79i7Vmr1DUVSBZhMWLMijXE0k-2icthwQ5RYedd57H_aX3iV_KPW9Aa_z4Z3j-qJziRFhp7acnyKC0OCAAHLJBweb_U2Vh2U3paS8EmlvU=]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0buQQgPZxV5AvJCphDKustBwNo1lwSA0eVsWKuymF851wocJLYuuK6Em7noUf1ZiJ2oBj3DXJs5kk6GGoIWsPx0cAxHO6hSAAGZZOEn9zuVvJsa1i6PkQAdv4Tj_RfLA2LklMxRG4ZqDcDst7wR2a9vNL7nByGptVNkNlSpqKpjDbKAU-jkNQVGpk]
- Simson Pharma Limited. (n.d.). Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKv-8wE8r7pU2C0KXp8nSp76fTKz0YdJ8mCy631xmI0aBkez4b0GjJYYKxXoulpj8VJgiCLn7urXwXN4YGcC5hmHmBEafi3Nru_RdGvH1hpLJACH54b9awi9pq_j5QuW5CAFWZVlb0m_6pQeMgYFrLuWYn5woe4F4921JyAeXsalu3uCDrQqyGcc9Zzf4GiC3yAWuL]
- ChemSrc. (n.d.). 76308-26-4| Chemical Name : this compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF2YtIXx_LekJm1EDFppiUQSSAR3kO8PneTEkar9JeJvBPdiNhRzJelYlCL6wC6bkc3WrVQQnV-Z_UKyJPZPqzDOcCmMxtiQebc-Sqxw-6J5NVjCCI2Qw-WQkBxyNo1I69aZF3KiBLJ3CVfNSNrzu9-UjhPaV4mFfoypikdMscUhJa0SLQr488xMa14y8AwLGqGaeWA2BamPpzVKQgHrCpMs79Epw2P1SXNEc7WQ==]
- apicule. (n.d.). This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Fa2VwO5hwyZ-lyc7r51pXQQALMC67A2RASJxUcWhH5DjTZfzYbvmD65vko-ee07F9O4kZXouD4IWGbtx6WC2rJSJfYx-Gc92jqus1HF6pSOicMwEc0HuxP_gpZGq_s5Ajzamyafdz4o6-o1nCd7ONEk_85waU0II5XBRr8Ld5ycuSebhzxD3KqY26LSumvXxFtOSNcA=]
- precisionFDA. (n.d.). ETHYL 2-(TRANS-4-AMINOCYCLOHEXYL)ACETATE HYDROCHLORIDE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgrFO7fMAoJ8XFlOWTyfPsESU2LslKQbBtdtuwZweeR3AhFG_0XDwbj_IuMUzfylWJJW7ShWzhw31lZ6XDIAQ_QUBhijryUDq5FQUJt44w2hNfPnMTRwC858LVnnatSPLJCx7OM5KwLAMcucnAEaiSaoVv53OUGEkrRL0-O9UdII9thXN3N6EH2t7B6AqX-Dxb]
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvyKZ33ZlueVAU-B_EoHeRFQP7ZNjnYGiUF3qZqdBuMbZsATInh2Jfs63wFpxlkGvW3IbCBbiioknQ9DDbZZtmL-RPeADj9mvRRsrIcmtaapJQQ2N8nUdF8nSNIT-HiNGLdVWvuzOqQi0bPug=]
- Google Patents. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl (WO2010070368A1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJHvDFReXkwEXuZJ0MWJtNFCVBIWZoC9G42iIjBLfNc733nSDJlRyf5HvaEaDk3f5HWGI0OpSAd9zNagoEg8v12Gj3FvgKgZ0glxCKIeQaT6tpU_S3szZuUggjy-JG4b1zHrqC6_rE4HZFhOqkGg==]
- ResearchGate. (2021, April 29). How to purify amino acid hydrolysis extract for HPLC analysis?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqZ2_cMntvsthUx_kKr6JJ_Jd7Z1fW7Y_9PiqHnAMLG85m-hP90hfziM3poedqSB4RZ9jZ_MWlF-F8s5u6nSM1s4loeNdEEXpvtWdgBWgkuOL3PSLolEmNYWkXDAlk230OzsDGzdmEMIO_hTKLk6G334PZUTH2KFKGClI-X04Uqk6bBksB6mrRxIR9fbnuzjiXvQmrJGqG7ezz]
- Reddit r/OrganicChemistry. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6m77HM0xsS8SllP8fWyFFWvqkWJh3aNl4SaV1mXPNqG9sA96XMAbBdzz6GlrWYP6N5KzfNIq9Zkc87b1COUGCLZhrH5k1KonfXma5S945xyF3IPgDxfAUe5RQxE8cLqFkxEYfSsnxUcjVJKVYCFdp3YU1eT9wSzyFTgFA3uMmeSkI1qpqk4ZQwIlnOVPpTO3NUHvo7ZyLwy-WeSfXp458kpnwyUnX]
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCvJg-SEalwUP5SbgtWqlYw92XAlJql8x-oCdPkjOmI8VtlnyR_VUQ7ogNU6474RpAhwoXhr_hP1c6qg1zHkc5H65noRthQscZwqvIsAQHD36KxOG-_aQC0k0w9oVF3qGjh026J578cKQ8Lgs5R5fqwI81GoZ8B6H5gBUxVzoytiIZmaa-QNEX1SArhVCh3nZdo8UoirIqZ0V8j54X-WTcXxV6O5Gv-GzRsXQ=]
- LGC Standards. (n.d.). Buy Online CAS Number 76308-26-4 - TRC - this compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmmp-SbvT2N1dSqHWxEB46IZ6AG7v10TMMZPhGfP8qcUPw-CJocRV28N4eAX5rTYjg2SnoXf9_fThENk1Rq0zViiSEhvV9j1Ek9Tu5L8RJPvwRxwikWVKUNLhRWgjW-4SSaeV9z0hhaXMAdyjQHQoh-DWmHUuXy0pB2JqzwedJ_sKAYk76KnPklwhxZhqXJxeT9LrQRgMZwtR3kfSIIxlUX1s9AmLBaw==]
- LookChem. (n.d.). Purification of Ethyl acetate - Chempedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG0V4WiGI2fZhi19riPj2dlAgr3x7j1RDkX2hOxushj5N4vt6ppEv10UnWx7RFsQ8ihzEQanCOfD6Ss21Yn6vbM9jVzzCFIZD6p4w7634RD75cghn-OIKdiBMjzHeNa8oFozzjifH3NgOiI-NgQLLawt9OAb2sT-7Cdw==]
Sources
- 1. This compound | 76308-26-4 [chemicalbook.com]
- 2. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Workup [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My aim is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the manufacturing of various pharmaceutical agents.[1] The primary route involves the catalytic hydrogenation of a substituted aromatic precursor, a process that, while effective, is prone to several side reactions that can impact yield, purity, and the isomeric ratio of the final product.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide
Issue 1: Incomplete Reduction of the Aromatic Nitro Group
Question: My reaction seems to stall, and I'm observing starting material or intermediates like nitroso or hydroxylamine species by TLC/LC-MS. What's causing the incomplete reduction, and how can I drive the reaction to completion?
Answer:
Incomplete reduction during the catalytic hydrogenation of the aromatic nitro precursor is a frequent challenge. The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[2] Stalling can occur at any of these intermediate stages.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Activity | The catalyst (e.g., Palladium on carbon, Pd/C) may be old, deactivated, or poisoned.[3] Catalyst poisoning can occur from sulfur or other functional groups present in the starting material or solvent.[4] | - Use fresh, high-quality catalyst from a reputable supplier.- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[3]- Ensure the starting material and solvent are free from catalyst poisons. |
| Hydrogen Pressure | Insufficient hydrogen pressure can lead to a slow or incomplete reaction. While atmospheric pressure (balloon) hydrogenation is common, some reactions require higher pressures to proceed efficiently.[5] | - Increase the hydrogen pressure. If using a balloon, ensure it is fully inflated and remains so throughout the reaction.- For more robust reactions, consider using a Parr shaker or a high-pressure autoclave.[5] |
| Solvent Choice | Poor solubility of the starting material in the reaction solvent can limit its access to the catalyst surface.[2] | - Select a solvent in which the starting material is highly soluble. Protic solvents like ethanol or methanol are often good choices for catalytic hydrogenations.[3] |
| Reaction Temperature | Many hydrogenations proceed well at room temperature, but some substrates require heating to overcome the activation energy barrier.[2] | - Gently warm the reaction mixture (e.g., to 40-50 °C). Monitor for potential side reactions, as higher temperatures can sometimes decrease selectivity.[2] |
Issue 2: Formation of the Undesired cis-Isomer
Question: My final product contains a significant amount of the cis-isomer, Ethyl cis-2-(4-aminocyclohexyl)acetate hydrochloride. How can I improve the diastereoselectivity of the hydrogenation to favor the trans-isomer?
Answer:
Controlling the stereochemistry during the reduction of the aromatic ring to a cyclohexane ring is crucial for obtaining the desired trans-isomer. The formation of a mixture of cis and trans isomers is a common outcome, with the ratio being highly dependent on the reaction conditions.[6]
Controlling Stereoselectivity:
| Factor | Influence on Isomer Ratio | Recommendations for Favoring trans-Isomer |
| Catalyst | The choice of catalyst can significantly influence the stereochemical outcome. Raney Nickel (Ra-Ni) and Palladium on carbon (Pd/C) are commonly used.[5][6] | While both can be effective, some literature suggests that a two-step hydrogenation process using Pd/C, where the nitro group is first reduced at a lower temperature and pressure, followed by the ring saturation at a higher temperature and pressure, can improve the trans selectivity.[6][7] |
| Solvent | The solvent can affect the conformation of the substrate on the catalyst surface, thereby influencing the direction of hydrogen addition. | Protic solvents like water or ethanol are often used.[8] Experimenting with different solvents or solvent mixtures may be necessary to optimize the trans selectivity for your specific substrate. |
| Temperature and Pressure | Harsher reaction conditions (higher temperature and pressure) can sometimes lead to isomerization of the initially formed product.[5] | It is generally recommended to use the mildest conditions that still allow for a reasonable reaction rate. Stepwise increases in temperature and pressure, as mentioned above, can be a good strategy.[7] |
Workflow for Optimizing trans-Selectivity:
Caption: Optimization workflow for maximizing the yield of the trans-isomer.
Issue 3: N-Acetylation Side Reaction
Question: I'm observing a byproduct with a mass corresponding to the N-acetylated product. What is the source of the acetyl group, and how can I prevent this side reaction?
Answer:
N-acetylation is a potential side reaction if ethyl acetate is used as a solvent or is present as an impurity.[9] The newly formed primary amine is nucleophilic and can react with the electrophilic carbonyl of the ester.
Preventing N-Acetylation:
-
Solvent Choice: Avoid using ethyl acetate as the reaction solvent. Alcohols such as ethanol or methanol are generally preferred for catalytic hydrogenations.[3]
-
Solvent Purity: Ensure that the solvent used is of high purity and free from ester contaminants.
-
Reaction Temperature: N-acylation is generally more favorable at higher temperatures. Running the hydrogenation at room temperature or slightly below can help to minimize this side reaction.[10]
Issue 4: Difficulty in Isolating the Hydrochloride Salt
Question: After the reaction and workup, I am having trouble precipitating the hydrochloride salt of my product. The product remains as an oil or is difficult to crystallize.
Answer:
The formation and isolation of amine hydrochloride salts can sometimes be challenging, especially if residual water or other impurities are present.[11][12]
Troubleshooting Salt Formation:
| Problem | Cause | Solution |
| Oiling Out | The presence of water can prevent the salt from crystallizing, causing it to separate as an oil.[12] | - Ensure the free amine is as dry as possible before adding the HCl source. This can be achieved by drying the organic extract over a suitable drying agent (e.g., Na2SO4, MgSO4) and thoroughly removing the solvent under reduced pressure.- Use an anhydrous solution of HCl (e.g., HCl in isopropanol or diethyl ether) instead of aqueous HCl.[12] |
| Poor Crystallization | The choice of solvent for precipitation is critical. The salt should be insoluble in the chosen solvent. | - Diethyl ether and acetone are common solvents for precipitating amine hydrochlorides.[12]- Try adding a non-polar co-solvent to a solution of the salt in a more polar solvent to induce precipitation. |
| Incomplete Salt Formation | Insufficient HCl was added to protonate all of the amine. | - Monitor the pH of the solution during the addition of HCl. The solution should be acidic (pH 1-2) to ensure complete salt formation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
A1: A common starting material is 4-nitrophenylacetic acid.[6] This is then typically esterified to ethyl 4-nitrophenylacetate before the catalytic hydrogenation step.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with a potassium permanganate solution can help visualize the product, as the amine is readily oxidized.
Q3: What is the best way to purify the final product?
A3: Recrystallization is the most common method for purifying the final hydrochloride salt. A suitable solvent system might be ethanol/diethyl ether or isopropanol/diethyl ether. Column chromatography of the free amine on silica gel can be challenging due to the basic nature of the amine, which can lead to tailing.[3] If chromatography is necessary, using a basic modifier like triethylamine in the eluent or using a different stationary phase like alumina can be beneficial.[3]
Q4: Can other reducing agents be used instead of catalytic hydrogenation?
A4: While catalytic hydrogenation is widely used, other reducing agents like tin(II) chloride (SnCl2) in the presence of a strong acid can also reduce aromatic nitro groups to amines.[13] However, these methods often require stoichiometric amounts of the reducing agent and can generate significant amounts of metal waste.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
In a flask suitable for hydrogenation, dissolve the ethyl 4-nitrophenylacetate (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether) dropwise with stirring until the solution is acidic (test with pH paper).
-
Stir the mixture in the ice bath for 30 minutes to an hour.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the final hydrochloride salt.
Reaction Pathway and Side Reactions:
Caption: Overview of the synthesis and potential side reactions.
References
-
Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
Kollár, L., & Keglevich, G. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1945. [Link]
-
Reddy, T. J., & Le, Z. G. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. RSC Advances, 4(104), 59941–59945. [Link]
-
Katritzky, A. R., Singh, S. K., He, H.-Y., & Kirichenko, K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(12), 1048–1056. [Link]
-
LookChem. (n.d.). Cas 76308-26-4,this compound. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
ResearchGate. (n.d.). Synthesis of N-acylated amines. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
REFCOMM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for Advanced Chemical Research. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
precisionFDA. (n.d.). ETHYL 2-(CIS-4-AMINOCYCLOHEXYL)ACETATE HYDROCHLORIDE. Retrieved from [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
SINTEF. (n.d.). Kinetic modeling of the catalytic hydrogenation of nitrile esters to amino esters. Retrieved from [Link]
-
MDPI. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
MDPI. (2023). Ethyl Acetate Hydrogenation. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 7. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 8. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 9. [PDF] Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 12. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling with Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Welcome to the technical support resource for optimizing amide coupling reactions involving Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and robust protocols to overcome common challenges associated with this versatile building block. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the fundamental principles that govern success in these syntheses.
Section 1: Foundational Principles & Initial Setup
Success in amide coupling begins before the reagents are mixed. Understanding the nature of your starting materials is the first and most critical step.
Q1: I am starting my synthesis with this compound. What are the most critical initial considerations?
This is the most crucial question, and its answer prevents the most common failure mode: inaction of the amine.
-
The Hydrochloride Salt: Your starting material is an ammonium salt, not a free amine. The primary amine is protonated (R-NH3+), rendering it non-nucleophilic and incapable of participating in the coupling reaction. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of this non-reactive ammonium salt.[1][2]
-
The Role of the Base: To liberate the free amine (R-NH2), you must add a base. The base serves two purposes:
-
Neutralization: It deprotonates the this compound to generate the nucleophilic free amine in situ.
-
Acid Scavenging: It neutralizes the acidic byproducts generated during the activation of the carboxylic acid.
-
-
Stoichiometry is Key: You will need at least one equivalent of base to neutralize the hydrochloride salt. An additional equivalent is typically required for the coupling reaction itself, especially when using uronium or phosphonium salt reagents.[3][4] Therefore, a minimum of two equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is the standard starting point.[4]
Q2: There is a bewildering array of coupling reagents. How do I select the optimal one for my reaction?
The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, desired reaction time, cost, and potential for side reactions.[1] Below is a comparative summary of the most common reagent classes.
| Coupling Reagent Class | Examples | Typical Conditions | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC[5] | DCM or DMF, 0°C to RT, often with additives (HOBt, HOAt) | Cost-effective; EDC's urea byproduct is water-soluble, simplifying purification.[6] | Slower reaction times; can form a difficult-to-remove N-acylurea byproduct; risk of racemization without additives.[6][7] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU[4] | DMF or NMP, RT, requires 2-3 eq. of a non-nucleophilic base (e.g., DIPEA) | Very fast and highly efficient, even for hindered substrates; low risk of racemization.[5][6] | More expensive; byproducts are water-soluble; excess reagent can cause guanidinylation of the amine if not pre-activated.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP[3] | DMF, RT, requires 2 eq. of base | High efficiency, similar to uronium salts; does not react with the free amine, reducing side reactions.[9] | Generates carcinogenic HMPA as a byproduct (for BOP); generally more expensive.[7] |
Senior Scientist Recommendation: For general-purpose, high-yield coupling with Ethyl trans-2-(4-aminocyclohexyl)acetate, HATU is an excellent and reliable choice due to its high reactivity and low side-reaction profile.[6] For cost-sensitive, large-scale syntheses where optimization is possible, EDC in combination with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) provides a robust alternative.[10][11]
Core Experimental Workflow
The following diagram illustrates the fundamental steps and components for a successful coupling reaction.
Caption: General workflow for amide coupling.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.
Q3: My reaction shows low or no conversion by LC-MS. What are the most likely causes?
This is a common issue that can almost always be traced back to a few key parameters. Follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting flowchart for low reaction conversion.
Causality Explained:
-
Insufficient Base: As discussed in Q1, this is the primary reason for failure. The amine remains protonated and non-nucleophilic.[12]
-
Reagent Decomposition: Coupling reagents, particularly carbodiimides and uronium salts, are moisture-sensitive. Hydrolysis deactivates them. Always use reagents from a freshly opened bottle or one stored properly in a desiccator. Water in the reaction can also lead to the hydrolysis of the activated carboxylic acid intermediate.[12]
-
Lack of Pre-activation: Adding all components at once can lead to a competitive acid-base reaction between the carboxylic acid and the amine before the coupling reagent has a chance to activate the acid.[12] Pre-activating the carboxylic acid with the coupling reagent and base ensures the formation of the highly reactive ester intermediate, ready for immediate reaction upon amine addition.[13]
Q4: I'm observing a significant side product. How can I identify and minimize it?
The identity of the side product is often linked to the class of coupling reagent used.
-
If using EDC/DCC: The most common side product is N-acylurea . This arises from the rearrangement of the reactive O-acylisourea intermediate.[6]
-
If using HATU/HBTU: The most likely side reaction is guanidinylation of your primary amine. This happens when excess uronium salt reacts with the amine, capping it and preventing amide formation.
-
Solution: This is almost always caused by not pre-activating the carboxylic acid. Ensure the acid, base, and HATU are stirred together for at least 5-10 minutes before adding the amine.[13] This consumes the HATU to form the active ester, preventing it from reacting directly with your target amine.[8]
-
-
If your carboxylic acid has a chiral center: The side product could be the racemized or epimerized amide .
-
Solution: This is often caused by over-activation or the presence of a strong base.[14] Using aminium/uronium reagents like HATU is known to suppress racemization.[5] If using carbodiimides, the addition of HOBt or HOAt is essential.[12] In cases of a markedly increased risk of racemization, using a weaker base like sym-collidine has been recommended.[4]
-
Q5: My reaction is extremely slow, especially with a sterically hindered carboxylic acid. How can I accelerate it?
The cyclohexyl moiety of Ethyl trans-2-(4-aminocyclohexyl)acetate is moderately bulky. When paired with a sterically demanding carboxylic acid, the reaction rate can drop significantly.[12]
-
Switch to a More Powerful Reagent: If you are using EDC, switch to HATU. HATU is known for its superior performance in difficult couplings.[5]
-
Increase Temperature: Gently heating the reaction to 40-50 °C can often overcome the activation energy barrier for sterically hindered substrates. Monitor for potential degradation by TLC or LC-MS.
-
Change Solvent: Switching from DCM to a more polar, higher-boiling solvent like DMF or NMP can improve solubility and allow for higher reaction temperatures.
-
For Extreme Cases (Acyl Fluoride Formation): In cases where even HATU fails, converting the carboxylic acid to an acyl fluoride in situ can be highly effective. Acyl fluorides are small and highly reactive towards amines.[15] A protocol using a fluorinating agent like BTFFH at elevated temperatures has been shown to be effective for coupling sterically hindered substrates.[15]
Section 3: Validated Experimental Protocols
These protocols provide a robust starting point for your experiments. They are designed for a 1.0 mmol scale and should be adjusted accordingly.
Protocol 1: High-Efficiency Coupling with HATU
This is the recommended method for rapid and high-yield synthesis.
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 eq)
-
This compound (1.1 mmol, 1.1 eq)
-
HATU (1.1 mmol, 1.1 eq)[6]
-
DIPEA (3.0 mmol, 3.0 eq)
-
Anhydrous DMF (5-10 mL)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) to a dry flask.
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.[1]
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Economical Coupling with EDC/HOAt
A cost-effective method suitable for a wide range of substrates.
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 eq)
-
This compound (1.1 mmol, 1.1 eq)
-
EDC·HCl (1.2 mmol, 1.2 eq)[6]
-
HOAt (1.2 mmol, 1.2 eq)
-
DIPEA (2.5 mmol, 2.5 eq)
-
Anhydrous DCM or DMF (10 mL)
Procedure:
-
Under an inert atmosphere, dissolve the Carboxylic Acid (1.0 eq), HOAt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the solution.[6]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM. Wash the organic layer with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate. The urea byproduct from EDC is largely removed by the aqueous washes.[5]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[16]
References
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]
-
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. (2016). ACS Publications. Retrieved from [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2016). PMC - NIH. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. (1979). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. (2008). Semantic Scholar. Retrieved from [Link]
-
Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. (2008). ResearchGate. Retrieved from [Link]
-
Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. (2008). PubMed. Retrieved from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. Retrieved from [Link]
-
Optimization of reaction conditions for the preparation of amide 2 1a. (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Chemistry of Amides. (2022). LibreTexts. Retrieved from [Link]
-
Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? (2016). Reddit. Retrieved from [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
This compound. (n.d.). lookchem. Retrieved from [Link]
-
Making Small Aliquots of EDC and Sulfo-NHS in DMSO for Protein Coupling – Will Trace DMSO Affect Reaction? (2025). Reddit. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved from [Link]
-
This compound: A Foundation for Advanced Chemical Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]
-
Mastering Amide Bond Formation: A Chemist's Guide to Coupling Reagents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. (n.d.). Google Patents.
- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (n.d.). Google Patents.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Amide coupling 96-well plate kit. (n.d.). Synple Chem. Retrieved from [Link]
-
Amide coupling Protocol for Amino PEG. (2024). AxisPharm. Retrieved from [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. hepatochem.com [hepatochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Resolving Cis/Trans Isomers of Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride
Welcome to the technical support resource for the analysis and purification of Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in resolving and characterizing the geometric isomers of this compound. We will move beyond simple protocols to explain the fundamental principles and troubleshooting logic essential for robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the critical structural differences between the cis and trans isomers of Ethyl 2-(4-aminocyclohexyl)acetate, and why is their separation crucial?
A1: Understanding the Stereochemistry is Key
The core of the issue lies in the conformational rigidity of the cyclohexane ring. In a 1,4-disubstituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
Trans Isomer: The thermodynamically more stable configuration is the trans isomer, where both the amino group and the ethyl acetate group are in the equatorial position (diequatorial). This minimizes steric hindrance.
-
Cis Isomer: The cis isomer must have one substituent in the axial position and one in the equatorial position (axial-equatorial).[1]
This seemingly subtle difference in spatial arrangement can lead to vastly different pharmacological activities, toxicological profiles, and physical properties. In drug development, regulatory bodies require strict control over isomeric impurities. One isomer may be the active pharmaceutical ingredient (API), while the other could be inactive, less active, or even harmful.[2] Therefore, achieving high isomeric purity is not just an analytical challenge but a critical safety and efficacy requirement.
Q2: How can I definitively identify and quantify the cis and trans isomers in my sample?
A2: Nuclear Magnetic Resonance (NMR) Spectroscopy is the Gold Standard
While chromatographic methods separate isomers, NMR spectroscopy provides unambiguous structural confirmation.[1][3] Both ¹H and ¹³C NMR are powerful tools for distinguishing between these geometric isomers due to their different magnetic environments.
¹H NMR Spectroscopy: The key differentiators are the chemical shifts and proton-proton coupling constants (J-values) of the protons attached to the carbons bearing the substituents.
-
Chemical Shift: Protons in an axial position are shielded by the ring's electron clouds and thus appear at a higher field (lower ppm value) compared to their equatorial counterparts.[1]
-
Coupling Constants: The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. For cyclohexane chairs, J(ax,ax) (trans) is typically large (8-14 Hz), while J(ax,eq) (cis) and J(eq,eq) are smaller (2-5 Hz). This difference is a reliable diagnostic tool.[3][4]
¹³C NMR Spectroscopy: This technique is sensitive to steric effects. The γ-gauche effect is particularly useful. An axial substituent causes steric compression on the γ-carbons (three bonds away), resulting in an upfield shift (lower ppm value) for those carbon signals compared to the diequatorial trans isomer where this effect is absent.[1]
Table 1: Summary of Expected NMR Differences for 1,4-Disubstituted Cyclohexanes
| Feature | trans Isomer (Diequatorial) | cis Isomer (Axial/Equatorial) | Rationale |
| ¹H Chemical Shift | Equatorial protons are downfield (higher ppm). | Axial protons are upfield (lower ppm). | Anisotropic shielding effects of the C-C bonds.[1] |
| ¹H Coupling (J) | Large J(ax,ax) coupling constants (8-14 Hz). | Small J(ax,eq) and J(eq,eq) constants (2-5 Hz). | Dihedral angle dependence (Karplus relationship).[3] |
| ¹³C Chemical Shift | Carbon signals are generally downfield. | Carbons γ to the axial group are shielded (upfield shift). | Steric compression (γ-gauche effect).[1] |
Protocol 1: NMR Analysis for Isomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for clear signal dispersion).[1]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure sufficient scans (16-32) for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Analysis:
-
Integrate the respective signals to determine the relative ratio of the cis and trans isomers.
-
Analyze the chemical shifts and, most importantly, the coupling constants of the methine protons (CH-NH₂ and CH-CH₂COOEt) to assign the stereochemistry.
-
Q3: My standard reversed-phase HPLC method on a C18 column isn't separating the cis and trans isomers. What troubleshooting steps should I take?
A3: Moving Beyond C18 – A Multi-Strategy Approach
This is a common challenge. The cis and trans isomers often have very similar hydrophobicity, making them difficult to resolve on standard C18 phases where hydrophobic interactions are the primary separation mechanism.[5][6] A systematic approach is required to find the right selectivity.
Strategy 1: High-Performance Liquid Chromatography (HPLC) Method Development
-
Change the Stationary Phase: This has the greatest impact on selectivity.[6]
-
Phenyl-Hexyl: Offers π-π interactions, which can differentiate the isomers based on the orientation of the cyclohexane ring.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it excellent for separating positional and geometric isomers.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If the isomers have sufficient polarity, HILIC can provide an orthogonal separation mechanism to reversed-phase.
-
-
Optimize the Mobile Phase:
-
pH: The primary amine group is ionizable. Adjusting the mobile phase pH can alter the charge state and interaction with the stationary phase, potentially improving resolution.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) changes the mobile phase polarity and hydrogen bonding characteristics, which can influence selectivity.
-
Strategy 2: Supercritical Fluid Chromatography (SFC)
SFC is an exceptionally powerful technique for isomer separations and is often superior to HPLC for this purpose.[8][9] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[9]
-
Advantages:
-
Orthogonal Selectivity: SFC often provides very different selectivity compared to HPLC.[10]
-
Speed: Due to low viscosity, high flow rates can be used, drastically reducing run times.
-
"Green" Chemistry: Significantly reduces organic solvent consumption.[11]
-
Preparative Scalability: Easy removal of CO₂ makes it ideal for scaling up to preparative purification.[9]
-
-
Column Choice: A wide range of achiral stationary phases, including those with ethyl pyridine, amino, or diol functionalities, can be screened for optimal separation.[10][11]
Strategy 3: Gas Chromatography (GC) with Derivatization
For GC analysis, the analyte must be volatile and thermally stable.[12] The hydrochloride salt of your compound is non-volatile. Therefore, derivatization is mandatory. This involves chemically modifying the polar primary amine to make it amenable to GC analysis.[13][14]
-
Silylation: This is the most common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) will replace the active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group.[15] This increases volatility and reduces interactions with the GC column, improving peak shape.[12][16]
Diagram 1: Workflow for Isomer Separation Strategy This diagram outlines the decision-making process for selecting an appropriate chromatographic technique.
Caption: Logic diagram for troubleshooting common HPLC peak shape issues.
Table 2: HPLC Troubleshooting Guide
| Issue | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | The basic amine group interacts with acidic residual silanols on the column's silica backbone. [17] | 1. Add a competing base: Add 0.1% triethylamine (TEA) to your mobile phase to mask the silanols. 2. Lower pH: Adjust the mobile phase pH to ~2.5-3.0 with an acid like formic acid or TFA to ensure the amine is fully protonated and less likely to interact. 3. Use a modern column: Employ a high-purity, end-capped silica column designed to minimize silanol activity. |
| Peak Splitting or Broadening | The sample is dissolved in a solvent significantly stronger than the mobile phase, causing distorted injection bands. [17] A void has formed at the head of the column. | 1. Match sample solvent: Dissolve your sample in the initial mobile phase whenever possible. [17] 2. Check for column issues: Disconnect the column, reverse it, and flush with a strong solvent (disconnect the detector first). If the problem persists, the column may need replacement. [17] |
| Retention Time Drift | Inconsistent mobile phase composition or temperature fluctuations. [18][19] Insufficient column equilibration time. | 1. Prepare fresh mobile phase: Ensure accurate measurement and thorough mixing. Degas the mobile phase properly. 2. Use a column oven: Maintain a stable column temperature. 3. Equilibrate properly: Ensure the column is fully equilibrated with the mobile phase before starting the run (10-15 column volumes). |
By systematically addressing these potential issues, from fundamental identification to advanced chromatographic troubleshooting, researchers can develop robust and reliable methods for the resolution of Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride isomers.
References
- BenchChem Technical Support Team. (2025). A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes. Benchchem.
- Klein, E., et al. (n.d.). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed.
- Knauer. (n.d.). Easy purification of isomers with prepacked glass columns.
- Yi, L., et al. (2016). High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase.
- Quora User. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora.
- Phenomenex. (n.d.).
- ResearchGate User. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
- Regis Technologies. (n.d.). Achiral HPLC & SFC Columns.
- Hegade, R. S., & Lynen, F. (2020). Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers.
- Wustrow, D. J., et al. (1998). trans-4-Amino-cyclohexyl acetic acid ethyl ester hydrogen chloride salt synthesis. Journal of Medicinal Chemistry, 41(5), 768.
- BenchChem. (2025).
- Langer, S. G. (1975). Separation and purification of cis and trans isomers.
- Regalado, E. L. (n.d.). Column Technology for Achiral SFC Separations.
- Hegade, R. S., & Lynen, F. (2020). Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers.
- MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes.
- Biocompare. (2021).
- Phenomenex. (n.d.).
- Sigma-Aldrich. (n.d.).
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- Agilent Technologies. (2020).
- David, F., & Sandra, P. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- BenchChem. (2025). Strategies for controlling isomeric impurities in pharmaceutical manufacturing. BenchChem.
- Pyvot Tech. (n.d.).
- Orochem Technologies. (2017). Dr.
- Cooke, G. B., & Macbeth, A. K. (1938). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- BenchChem. (2025).
- Lasekan, O., & Hussein, F. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Achiral HPLC & SFC Columns - Regis Technologies [registech.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. ijnrd.org [ijnrd.org]
- 19. jetir.org [jetir.org]
Overcoming solubility issues with Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride in organic solvents
Welcome to our dedicated technical support center for Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the solubility of this versatile intermediate. We understand that seamless integration of this compound into your synthetic workflows is critical, and this resource provides in-depth, field-proven insights to ensure your success.
Understanding the Core Challenge: The "Salt" Factor
This compound is an amine salt. The presence of the hydrochloride moiety means the amine group is protonated, forming a charged ammonium species (R-NH3+) with a chloride counter-ion (Cl-). This ionic character is the primary reason for its high polarity and, consequently, its limited solubility in many common organic solvents. This guide will walk you through the best practices for handling this compound, from direct dissolution in select polar solvents to its conversion to the more soluble free amine form.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in solvents like Dichloromethane (DCM) or Toluene?
As an amine salt, the molecule possesses a significant ionic character. Non-polar or weakly polar organic solvents, such as DCM, toluene, and hexanes, are unable to effectively solvate the charged ammonium and chloride ions. This leads to the compound remaining as an undissolved solid.
Q2: In which organic solvents does this compound show some solubility?
Based on its polar nature, the hydrochloride salt exhibits limited solubility in polar protic solvents. While quantitative data is not extensively published, qualitative assessments indicate it is slightly soluble in methanol. Other polar solvents, particularly polar aprotic solvents, may also be effective.
Q3: Is heating a viable option to improve the solubility of the hydrochloride salt?
Heating can increase the solubility of a compound. However, this should be approached with caution as excessive heat can lead to degradation, especially given the presence of an ester functional group which can be susceptible to hydrolysis or other side reactions, particularly in the presence of nucleophilic solvents. It is crucial to assess the thermal stability of the compound in your chosen solvent system before proceeding with high temperatures.
Q4: I need to use this reagent in a reaction that is sensitive to protic solvents. What is my best course of action?
If your reaction conditions are incompatible with polar protic solvents, the most robust and widely recommended strategy is to convert the hydrochloride salt to its free amine form, Ethyl trans-2-(4-aminocyclohexyl)acetate. The free amine is significantly less polar and will be soluble in a much broader range of organic solvents, including common aprotic solvents like DCM, Tetrahydrofuran (THF), and Ethyl Acetate.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to addressing solubility challenges with this compound.
Strategy 1: Direct Dissolution (For Compatible Chemistries)
If your subsequent reaction can tolerate polar protic or aprotic solvents, direct dissolution is the most straightforward approach.
Recommended Solvents for Direct Dissolution:
| Solvent Class | Examples | Expected Solubility | Considerations |
| Polar Protic | Methanol, Ethanol | Slight to Moderate | May participate in or interfere with certain reactions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Likely to be effective | High boiling points can make removal challenging. Ensure they are anhydrous if your reaction is moisture-sensitive. |
Experimental Protocol for Direct Dissolution:
-
Solvent Selection: Choose a solvent from the table above that is compatible with your reaction conditions.
-
Initial Attempt: At room temperature, add the desired amount of this compound to the solvent.
-
Agitation: Stir the mixture vigorously. Sonication can also be employed to aid dissolution.
-
Gentle Heating: If the compound does not fully dissolve, gently warm the mixture (e.g., to 40-50 °C) while stirring. Monitor for any signs of degradation (color change, etc.).
-
Co-Solvent System: If solubility is still limited, consider a co-solvent system. For example, adding a small amount of methanol to a suspension in a less polar solvent might improve solubility.
Strategy 2: Conversion to the Free Amine (The Most Versatile Approach)
This is the most effective method for achieving solubility in a wide range of organic solvents. The process involves a simple acid-base neutralization and extraction.
Core Principle: The hydrochloride salt is treated with a base to deprotonate the ammonium ion, yielding the neutral, more organic-soluble free amine.
R-NH3+ Cl- + Base -> R-NH2 + Base-H+ + Cl-
Workflow for Conversion to Free Amine:
Caption: Workflow for the conversion of the hydrochloride salt to the free amine.
Experimental Protocol for Free Amine Generation:
-
Dissolution: Suspend this compound in a suitable solvent. A biphasic system is often practical, for instance, by adding water and an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Neutralization: Slowly add an aqueous solution of a base while stirring vigorously. Suitable bases include:
-
Saturated Sodium Bicarbonate (NaHCO₃): A mild base, ideal for minimizing potential side reactions like ester hydrolysis.
-
1-2 M Sodium Hydroxide (NaOH): A stronger base that ensures complete deprotonation. Add dropwise and monitor the pH to avoid making the solution too basic, which could promote ester hydrolysis.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Organic bases can be used if the reaction is performed in a single organic phase, provided the resulting ammonium salt is filtered off or washed away.[1]
-
-
pH Monitoring: Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is in the range of 9-10 to ensure complete deprotonation of the amine.
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Layer Separation: Collect the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize the recovery of the free amine.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free amine, which is typically an oil or a low-melting solid. The free amine (CAS: 76308-28-6) can now be dissolved in your desired organic solvent for the subsequent reaction.[2]
Application Example: Synthesis of Dopamine Receptor Ligands
Ethyl trans-2-(4-aminocyclohexyl)acetate is a key intermediate in the synthesis of various dopamine receptor ligands.[3] In these synthetic routes, the amine functionality is crucial for subsequent coupling reactions. For instance, it can be reacted with various electrophiles in acylation or arylation reactions. These reactions are typically carried out in aprotic organic solvents, necessitating the use of the free amine form of the starting material.
Summary and Key Takeaways
-
The Challenge: The hydrochloride salt form of Ethyl trans-2-(4-aminocyclohexyl)acetate imparts high polarity, limiting its solubility in many organic solvents.
-
The Primary Solution: Conversion to the free amine is the most effective and versatile strategy to achieve solubility in a broad range of organic solvents.
-
Alternative: Direct dissolution in polar solvents like methanol, DMF, or DMSO is possible if the solvent is compatible with the intended reaction.
By understanding the chemical principles governing the solubility of this compound and applying the appropriate techniques, researchers can confidently and efficiently incorporate this compound into their synthetic endeavors.
References
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
LookChem. (n.d.). Cas 76308-26-4, this compound. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
Sources
Preventing dimer formation in reactions with Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Technical Support Center: Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Welcome to the technical support guide for this compound (CAS: 76308-26-4). This document is designed for researchers, chemists, and drug development professionals who use this versatile intermediate in their synthetic workflows.[1] We will address one of the most common challenges encountered during its use in coupling reactions: the formation of an unwanted amide-linked dimer. This guide provides in-depth troubleshooting, validated protocols, and the chemical reasoning behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant amount of a high-molecular-weight byproduct in my reaction. Why is dimer formation occurring?
Answer: Dimer formation is a common intermolecular side reaction where two molecules of Ethyl trans-2-(4-aminocyclohexyl)acetate react with each other. In the context of a standard amide coupling reaction with a carboxylic acid, the primary amine of one molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl ester on a second molecule. This process, known as aminolysis, results in a stable amide-linked dimer and the release of ethanol.
This side reaction is competitive with your desired reaction pathway and is typically exacerbated by several factors:
-
High Concentration: Increased proximity of reactant molecules favors intermolecular reactions.[2]
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the less reactive ester to undergo aminolysis.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the primary substrate has been consumed can promote slower side reactions like dimerization.
-
Suboptimal pH/Base: An incorrect amount or type of base can influence the concentration and reactivity of the free amine, potentially favoring side reactions.
Below is a diagram illustrating the desired reaction versus the competing dimerization pathway.
Caption: Desired reaction vs. undesired dimer formation.
Q2: My starting material is a hydrochloride salt. How does this affect the reaction, and what must I do before starting?
Answer: This is a critical point. The "hydrochloride" designation means the primary amine on the cyclohexyl ring is protonated, existing as an ammonium salt (R-NH₃⁺ Cl⁻).[3][4] In this state, the nitrogen's lone pair of electrons is unavailable, rendering the molecule non-nucleophilic and incapable of participating in the desired amide bond formation.[5]
Before the amine can react with an activated carboxylic acid, it must be converted to its neutral, "free base" form (R-NH₂). This is accomplished by adding a suitable base to the reaction mixture to neutralize the hydrochloride salt.
Key Considerations for Neutralization:
-
Stoichiometry: You must add at least one molar equivalent of base relative to the amount of the amine hydrochloride salt. It is common practice to add a slight excess (e.g., 1.1 equivalents) to ensure complete neutralization.
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered tertiary amine is ideal as it will not compete in the main reaction.
-
Recommended: N,N-Diisopropylethylamine (DIPEA, Hünig's base), Triethylamine (TEA).
-
Avoid: Primary or secondary amines, or highly nucleophilic bases like DMAP (unless used catalytically) which can cause side reactions.[6]
-
Failure to add a base will result in little to no product formation. Adding insufficient base will lead to low yields as only a fraction of your amine is reactive.
Q3: What are the most effective strategies to minimize dimer formation during the coupling reaction?
Answer: Preventing the dimer requires optimizing conditions to favor the desired intramolecular reaction over the competing intermolecular side reaction. We have identified four key pillars of optimization: Dilution, Temperature, Order of Addition, and Reagent Selection.
| Strategy | Principle | Recommended Action | Causality |
| High Dilution | Reduces the probability of two amine-ester molecules encountering each other. | Run the reaction at a low concentration, typically in the range of 0.05 M to 0.1 M. | This is a cornerstone of preventing intermolecular side reactions. Lowering the concentration disproportionately slows down the second-order dimerization reaction compared to the desired primary coupling.[2] |
| Temperature Control | Minimizes the activation energy available for the less-favored aminolysis of the ester. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary for a sterically hindered coupling. | The desired coupling with an activated acid is typically very fast, even at low temperatures. The undesired aminolysis of the ethyl ester is much slower and requires more energy.[7] |
| Slow Addition | Maintains a low instantaneous concentration of the most reactive nucleophile (the free amine). | Add the solution of the free amine (pre-mixed with base) dropwise over a prolonged period (e.g., 1-2 hours) to the solution of the activated carboxylic acid. | This technique, known as pseudo-dilution, ensures that at any given moment, the highly reactive activated acid is more likely to find the intended reaction partner rather than another molecule of the amine-ester. |
| Reagent Selection | Utilizes a highly efficient coupling reagent to accelerate the desired reaction significantly. | Use a modern uronium or phosphonium salt coupling reagent like HATU, HBTU, or PyBOP. | These reagents create highly activated esters that react very rapidly with the amine nucleophile, ensuring the desired reaction proceeds to completion before the slower dimerization side reaction can occur.[8][9] HATU is often superior for difficult couplings.[6] |
Validated Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Minimize Dimer Formation
This protocol incorporates the principles of temperature control, slow addition, and optimized reagent selection.
-
Acid Activation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve your carboxylic acid (1.0 eq.), HATU (1.05 eq.), and DIPEA (2.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) to a concentration of ~0.1 M.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Amine Preparation (for Slow Addition):
-
In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Note: The hydrochloride salt may not fully dissolve until the base is added.
-
Transfer this suspension/solution to a pressure-equalizing dropping funnel.
-
-
Coupling Reaction:
-
Cool the activated acid mixture from Step 1 to 0 °C using an ice bath.
-
Begin adding the amine solution from the dropping funnel dropwise to the cooled, stirring activated acid solution over 1-2 hours.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Once complete, proceed with a standard aqueous work-up to remove the DMF, excess reagents, and urea byproduct.
-
Q4: I've optimized my conditions but still observe some dimer. Is there a more robust solution?
Answer: If optimization of reaction conditions is insufficient, the most definitive way to prevent dimerization is to use a protecting group strategy. This involves masking the nucleophilic amine before the reaction and deprotecting it afterward. The Boc (tert-butyloxycarbonyl) group is ideal for this purpose.
The starting material for this approach would be Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate (CAS: 946598-34-1).[10] Since the amine is protected as a non-nucleophilic carbamate, it cannot participate in any coupling or dimerization reactions. The reaction would proceed by first coupling this protected intermediate with your carboxylic acid, and then removing the Boc group in a final step using an acid like trifluoroacetic acid (TFA).
This strategy completely eliminates the possibility of self-coupling at the cost of two additional synthetic steps (protection and deprotection).
Below is a workflow diagram to help you decide on the best approach.
Caption: Troubleshooting workflow for dimer formation.
References
-
Vertex AI Search Result: Cas 76308-26-4, this compound | lookchem. Available at:
-
Vertex AI Search Result: Hydrochloride salt of amine : r/OrganicChemistry - Reddit. Available at:
-
Vertex AI Search Result[1]: this compound (CAS No: 76308-26-4) API Intermediate Manufacturers - apicule. Available at:
-
Vertex AI Search Result[3]: What is the reaction between hydrochloric and amine? - Quora. Available at:
-
Vertex AI Search Result[4]: Amines, Purdue University Department of Chemistry. Available at:
-
Vertex AI Search Result[5]: Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at:
-
Vertex AI Search Result[7]: 21.7: Chemistry of Amides - Chemistry LibreTexts. Available at:
-
Vertex AI Search Result[2]: Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis - Benchchem. Available at:
-
Vertex AI Search Result[6]: Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at:
-
Vertex AI Search Result[9]: Optimizing Peptide Coupling: Key Techniques. Available at:
-
Vertex AI Search Result[8]: Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem. Available at:
-
Vertex AI Search Result[10]: Ethyl trans-2-[4-(Boc-aMino)cyclohexyl]acetate - Pharmaffiliates. Available at:
Sources
- 1. apicule.com [apicule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Amines, [chemed.chem.purdue.edu]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. growingscience.com [growingscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride Reactions
Welcome to the technical support center for Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound in various chemical transformations.
Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?
Answer:
A sluggish or incomplete reaction involving this compound can often be attributed to several factors, primarily related to the amine hydrochloride functionality and reagent purity.
-
Inadequate Neutralization of the Amine Hydrochloride: The primary amine on the cyclohexane ring is protonated as a hydrochloride salt.[1] For it to act as a nucleophile in reactions such as acylation or alkylation, it must be converted to the free amine. Insufficient or improper neutralization is a common reason for low reactivity.
-
Solution: The addition of a suitable base is crucial. For many reactions, 2.5 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective, especially when coupling with acid chlorides.[2] Alternatively, inorganic bases like potassium carbonate or sodium bicarbonate can be used, particularly in polar aprotic solvents like DMF or acetonitrile.[2] The choice of base can be critical; a non-nucleophilic, sterically hindered base is often preferred to prevent its participation in side reactions.[3]
-
-
Poor Solubility: this compound has limited solubility in many common organic solvents, which can hinder reaction kinetics.[4][5]
-
Solution: Employing a solvent system that can adequately dissolve both the amine salt and the other reactants is key. Protic solvents like ethanol or methanol can be effective, as they can promote the formation of the reactive species.[6] For reactions requiring anhydrous conditions, polar aprotic solvents such as DMF or DMSO may be necessary, sometimes with gentle heating to improve solubility. In some cases, a biphasic system with a phase-transfer catalyst has been shown to be effective for N-alkylation.[5]
-
-
Reagent Quality and Storage: The purity of all reactants is paramount. This compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4][7] Moisture can be particularly detrimental, so ensure all reagents and solvents are appropriately dried.[8]
-
Reaction Temperature and Time: Some reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.[6]
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer:
The formation of byproducts is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
-
Over-alkylation/Over-acylation: The primary amine, once it has reacted to form a secondary amine (in an alkylation) or an amide (in an acylation), can sometimes react further. While over-acylation is less common due to the decreased nucleophilicity of the resulting amide,[9] over-alkylation can be a significant issue, leading to the formation of tertiary amines and even quaternary ammonium salts.[3][9]
-
Solution: To control over-alkylation, carefully manage the stoichiometry. Using a molar excess of the substrate that is being alkylated relative to the amine hydrochloride can help.[3] Alternatively, the slow, dropwise addition of the alkylating agent can maintain a low concentration, favoring the desired mono-alkylation product.[3] Running the reaction at a lower temperature may also increase selectivity.[3]
-
-
Self-Condensation of Reactants: In reactions involving aldehydes or ketones, such as reductive aminations, the carbonyl compound can undergo self-condensation (e.g., an aldol reaction), especially in the presence of a base.[6]
-
Solution: Maintain slightly acidic conditions if the reaction allows, as this can favor the desired imine formation over aldol condensation. The order of addition can also be critical; sometimes, pre-mixing the amine and the carbonyl compound before introducing the reducing agent is beneficial.
-
-
Formation of Stereoisomers: While you are starting with the trans isomer, certain reaction conditions could potentially lead to isomerization.
-
Solution: It is important to use reaction conditions that are known to preserve the stereochemistry of the cyclohexane ring. Most standard acylation and reductive amination conditions are unlikely to cause epimerization. However, if you suspect isomerization, you may need to re-purify the product, for instance by crystallization, which can selectively isolate the desired trans isomer.[10][11]
-
Question 3: I am struggling with the purification of my final product. What are the best practices?
Answer:
Purification can be challenging due to the polar nature of the amine functionality and potential byproducts.
-
Work-up Procedure: After the reaction is complete, a standard aqueous work-up is often necessary. If a tertiary amine base like TEA was used, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acidic reagents, and finally a brine wash.
-
Crystallization: For solid products, crystallization is often the most effective purification method. Acetonitrile has been shown to be a good solvent for selectively crystallizing the trans isomer of this compound, suggesting it may also be a suitable solvent for crystallizing its derivatives.[4][10][12] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/ether) to find the optimal conditions for your specific compound.
-
Chromatography: If crystallization is not effective, column chromatography is a viable alternative. Due to the basic nature of the amine, it may streak on silica gel. To prevent this, you can either:
-
Use a mobile phase containing a small amount of a basic modifier, such as 1-2% triethylamine in your ethyl acetate/hexanes eluent.
-
Use a different stationary phase, such as alumina.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the ester functionality during my reaction?
A1: Generally, the ethyl ester is stable under many reaction conditions used to modify the amine group, such as acylation and reductive amination. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged reaction times or elevated temperatures. If your reaction requires harsh conditions that could cleave the ester, protection may be necessary, or alternatively, the reaction could be performed on the corresponding carboxylic acid, followed by re-esterification.
Q2: What is the best way to handle and store this compound?
A2: This compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][7] It is important to avoid moisture.[8] When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation and may be harmful if swallowed.[8][13]
Q3: Can I use this compound for Boc protection?
A3: Yes, the primary amine of this compound can be protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine.[14][15] The initial hydrochloride salt must first be neutralized to the free amine for this reaction to proceed.[16]
Q4: How do I deprotect a Boc-protected derivative of this compound?
A4: Boc deprotection is typically accomplished under acidic conditions.[14] A common method is to treat the Boc-protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in a solvent like ethyl acetate or dioxane.[14][17] It is important to be mindful that these acidic conditions can potentially hydrolyze the ethyl ester if water is present or if the reaction is heated for an extended period.[17]
Experimental Protocols & Data
Table 1: Recommended Solvent and Base Combinations
| Reaction Type | Recommended Solvents | Recommended Bases |
| Acylation | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine |
| Reductive Amination | Methanol (MeOH), Ethanol (EtOH), Dichloroethane (DCE) | Acetic Acid (as catalyst), None (if using NaBH(OAc)₃) |
| N-Alkylation | Dimethylformamide (DMF), Acetonitrile (MeCN) | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) |
| Boc Protection | Tetrahydrofuran (THF), Water/THF mixture, Dichloromethane (DCM) | Sodium Bicarbonate (NaHCO₃), Triethylamine (TEA) |
Protocol 1: General Procedure for Acylation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected Ethyl trans-2-(4-aminocyclohexyl)acetate derivative (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Add an excess of a strong acid. A common choice is a 4M solution of HCl in dioxane (4-5 eq) or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.[14]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Visual Diagrams
Caption: Troubleshooting workflow for a sluggish reaction.
Caption: Common side product pathways.
References
-
LookChem. Cas 76308-26-4, this compound. [Link]
-
Capot Chemical. MSDS of this compound. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? [Link]
-
PubChem. This compound. [Link]
-
NBINNO. This compound. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
Chongqing Chemdad Co. ,Ltd. This compound. [Link]
-
YouTube. Amine and HCl - salt formation reaction. [Link]
-
iChemical. This compound, CAS No. 76308-26-4. [Link]
-
PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
- Google Patents. The preparation method of 2-(4-aminocyclohexyl)
-
Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
-
SciSpace. Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases. [Link]
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond? [Link]
-
Quick Company. A Process For Preparation Of Cariprazine And Intermediates Thereof. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
apicule. This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. [Link]
- Google Patents. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents.
-
Pharmaffiliates. CAS No : 76308-13-9 | Product Name : Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. capotchem.com [capotchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 11. CN106565510B - The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative - Google Patents [patents.google.com]
- 12. This compound | 76308-26-4 [chemicalbook.com]
- 13. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Process For Preparation Of Cariprazine And Intermediates Thereof [quickcompany.in]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Hydrogenation of 4-Nitrophenylacetic Acid
Welcome to the technical support guide for the catalytic hydrogenation of 4-nitrophenylacetic acid to synthesize 4-aminophenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for reducing the aromatic nitro group in 4-nitrophenylacetic acid?
A1: The most frequently employed heterogeneous catalysts for this transformation are Palladium on carbon (Pd/C), Raney Nickel, and Platinum-based catalysts like Platinum dioxide (PtO₂).[1][2][3] Pd/C is often the first choice due to its high activity and good selectivity under relatively mild conditions.[1] Raney Nickel is a cost-effective alternative, particularly for large-scale operations, but can be less chemoselective if other reducible functional groups are present.[2][3] Platinum catalysts are highly active and robust but are generally more expensive.[2]
Q2: How do I choose the best catalyst for my specific application?
A2: The optimal catalyst depends on a balance of factors including cost, desired reaction speed, and the presence of other functional groups in your substrate.[2]
-
For General Use & High Selectivity: 5% or 10% Pd/C is the standard recommendation. It is highly effective for reducing the nitro group without affecting the carboxylic acid or the aromatic ring under typical conditions.[1]
-
For Cost-Effective, Large-Scale Synthesis: Raney Nickel is a viable option.[2][4] However, be aware of its pyrophoric nature and potentially lower selectivity.[5]
-
For Difficult Reductions or When Pd/C Fails: Platinum-based catalysts (e.g., PtO₂, Pt/C) can be more effective and may require less forcing conditions in some cases.[2] They are also useful when hydroxylamine intermediate accumulation is a concern.[5]
Q3: What are the critical safety precautions for this reaction?
A3: Catalytic hydrogenation involves significant hazards that must be managed.
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[6] Always conduct the reaction in a well-ventilated fume hood, ensure all equipment is properly grounded, and purge the reaction vessel with an inert gas (like nitrogen) before introducing hydrogen.[7][8]
-
Catalyst Pyrophoricity: Many hydrogenation catalysts, especially Raney Nickel and spent Pd/C, are pyrophoric and can ignite spontaneously upon exposure to air.[5][7] Always handle catalysts under an inert atmosphere or as a wet slurry.[7][9]
-
Post-Reaction Handling: After the reaction, purge the vessel with nitrogen to remove all hydrogen.[10] The catalyst should be filtered carefully, and the filter cake must never be allowed to dry in the air.[9] Immediately quench the spent catalyst with water and store it in a designated, clearly labeled waste container.[6]
Q4: Can this reaction generate hazardous intermediates or byproducts?
A4: Yes. The reduction of a nitro group proceeds through several intermediates, most notably nitroso and hydroxylamine species.[5] Phenylhydroxylamine intermediates can accumulate under certain conditions, especially with electron-withdrawing groups on the ring.[5] These intermediates are often unstable and can lead to uncontrolled exotherms or condense to form colored impurities like azo and azoxy compounds, which can complicate purification and reduce yield.[5][11] Using promoters like vanadium compounds or choosing a catalyst like Nickel, which can minimize hydroxylamine accumulation, can mitigate this risk.[5][11]
Catalyst Performance Comparison
The selection of a catalyst directly impacts reaction efficiency and selectivity. The table below summarizes the characteristics of common catalysts for aromatic nitro group reduction.
| Catalyst | Support | Key Advantages | Key Disadvantages | Typical Conditions |
| Palladium on Carbon (Pd/C) | Activated Carbon | High activity and selectivity; versatile; works under mild conditions (RT, 1-4 atm H₂).[1][12] | Can cause dehalogenation on aryl halides; more expensive than base metals.[1][13] | 1-10 mol%, H₂ (balloon or 50 psig), Methanol/Ethanol, Room Temp. |
| Raney® Nickel | N/A (Sponge) | Very high activity; cost-effective for industrial scale.[2][3] | Pyrophoric and requires careful handling; lower chemoselectivity; potential for N-alkylation with alcohol solvents.[2][4] | 5-20 wt%, H₂ (50-500 psig), Ethanol/Water, 25-80 °C. |
| Platinum(IV) Oxide (PtO₂) | N/A (Adams' catalyst) | Highly active for many functional groups; robust and less prone to poisoning than Pd.[2] | More expensive than Pd/C and Raney Ni; can reduce aromatic rings under harsher conditions.[2][14] | 1-5 mol%, H₂ (50 psig), Acetic Acid/Ethanol, Room Temp. |
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction has been running for hours, but TLC/LC-MS analysis shows mostly unreacted 4-nitrophenylacetic acid. What's wrong?
-
Answer: This is a common issue that typically points to a problem with the catalyst, hydrogen delivery, or reaction setup.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Catalyst Poisoning | Use high-purity solvents and reagents. Ensure glassware is meticulously clean. Common poisons include sulfur compounds, heavy metals, and some nitrogen heterocycles.[12][13] | Poisons irreversibly adsorb to the catalyst's active sites, blocking them from interacting with the substrate and hydrogen. |
| Catalyst Deactivation | Use a fresh batch of catalyst. Store catalysts properly under an inert atmosphere or as recommended by the supplier. | Catalysts can lose activity over time due to oxidation or improper storage. Spent catalysts from previous reactions are particularly prone to deactivation.[12] |
| Insufficient Hydrogen | Check for leaks in your system (balloons, tubing, septa). If using a balloon, ensure it is adequately filled and replace it if necessary. For pressure reactors, ensure the vessel is holding pressure.[10] | Hydrogen is a key reactant. A leak will prevent the reaction from reaching completion as the hydrogen partial pressure will be too low. |
| Poor Agitation | Increase the stirring rate. Ensure the stir bar is effectively creating a vortex and suspending the solid catalyst particles throughout the solution.[12] | This is a three-phase reaction (gas-liquid-solid). Efficient mixing is crucial to facilitate the mass transfer of hydrogen from the gas phase to the catalyst surface where the reaction occurs. |
Issue 2: Formation of Multiple Products or Colored Impurities
-
Question: My reaction is complete, but the crude product is a dark color and contains several unexpected spots on the TLC plate. What are these byproducts and how can I avoid them?
-
Answer: The formation of colored byproducts often indicates the presence of azo or azoxy compounds, which arise from the condensation of intermediates.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Hydroxylamine Intermediate Accumulation | Increase hydrogen pressure and/or temperature to accelerate the reduction of the hydroxylamine to the amine. Consider adding a promoter (e.g., a vanadium compound) or switching to a Raney Nickel catalyst, which can be more effective at reducing this intermediate.[5][11] | The hydroxylamine intermediate can react with the nitroso intermediate (another species in the reaction pathway) to form azoxy compounds, which can be further reduced to colored azo compounds.[5] |
| Air (Oxygen) in the System | Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen) before introducing hydrogen.[7] | Oxygen can lead to oxidative side reactions and can also deactivate the catalyst, slowing the final reduction steps and allowing intermediates to react with each other. |
Visualizing the Reaction Pathway
The following diagram illustrates the catalytic hydrogenation process, converting the nitro group to an amine group.
Caption: Catalytic hydrogenation of 4-nitrophenylacetic acid.
Standard Experimental Protocol (Lab Scale)
This protocol describes a general procedure for the hydrogenation of 4-nitrophenylacetic acid using 10% Pd/C at balloon pressure.
Safety First: This procedure must be performed in a properly functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the pyrophoric nature of Pd/C, especially after the reaction.[6][8]
Materials:
-
4-Nitrophenylacetic acid (1.0 eq)
-
10% Palladium on carbon (Pd/C), preferably 50% wet with water (0.05 eq Pd)
-
Methanol (or Ethanol), reagent grade
-
Round-bottom flask (sized for the reaction volume not to exceed 2/3 capacity)
-
Magnetic stir bar
-
Septum, nitrogen/vacuum manifold, hydrogen balloon
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4-nitrophenylacetic acid.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the flask.[12] If using dry catalyst, do this under a gentle stream of nitrogen to prevent ignition.
-
System Purge: Seal the flask with a septum. Connect the flask to a nitrogen/vacuum manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.[6][7]
-
Solvent Addition: Add the solvent (e.g., methanol) via syringe under a positive pressure of nitrogen.
-
Hydrogenation Setup: Replace the nitrogen line with a balloon filled with hydrogen gas. Evacuate and backfill the flask with hydrogen. Repeat this cycle three times.[12] After the final fill, leave the system under a positive pressure of hydrogen (the balloon should be partially deflated but not taut).
-
Reaction: Begin vigorous stirring to ensure the catalyst is well suspended.[12] The reaction is typically exothermic. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots. To sample, briefly replace the hydrogen atmosphere with nitrogen, take the sample, and then re-establish the hydrogen atmosphere.[6]
-
Reaction Completion & Work-up: Once the starting material is consumed, purge the system thoroughly with nitrogen to remove all residual hydrogen.[9][10]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial: Pre-wet the Celite pad with the reaction solvent. Keep the filter cake wet with solvent at all times to prevent ignition.[9][12] Wash the filter cake with a small amount of fresh solvent to recover all the product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude 4-aminophenylacetic acid, which can be purified further by recrystallization if necessary.
-
Waste Disposal: Immediately transfer the wet Celite/catalyst cake to a designated waste container filled with water.[6]
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogen
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Hazards associated with laboratory scale hydrogen
- Performance comparison of different catalysts for 4-Nitrodiphenylamine reduction. Benchchem.
- What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. Amar Equipments Pvt. Ltd.
- FEDIOL Guide to good practice on safe operation of Hydrogen
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Art of Heterogenous Catalytic Hydrogen
- Hydrogen
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
- US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
- Hydrogenation C
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. weihaicm.com [weihaicm.com]
- 9. reddit.com [reddit.com]
- 10. njhjchem.com [njhjchem.com]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Large-Scale Purification of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
Welcome to the technical support center for the purification of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4). This guide is designed for researchers, scientists, and drug development professionals facing challenges in the large-scale purification of this critical pharmaceutical intermediate, which serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) like Cariprazine.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.
Part 1: Recrystallization Troubleshooting
Crystallization is a fundamental process in drug development for purifying APIs and controlling their physicochemical properties.[2] For this compound, recrystallization is not only a purification step but also the primary method for isolating the desired trans stereoisomer. However, scaling this process presents significant challenges.[3]
Q1: My final product yield is consistently low after recrystallization. What are the likely causes and how can I improve it?
A: Low yield is a common issue in large-scale crystallization, often stemming from suboptimal solvent selection and inadequate control over process parameters.
-
Causality: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures. If the compound's solubility remains too high even at low temperatures, a significant portion will be lost in the mother liquor. For amine hydrochlorides, which are polar salts, highly polar solvents like ethanol or methanol might be too effective, leading to high losses.
-
Troubleshooting & Optimization:
-
Solvent System Optimization: While ethanol is often used in the preceding esterification step, it may not be the optimal crystallization solvent.[4] Patents and synthesis procedures frequently mention the use of acetonitrile as a key solvent for selectively crystallizing the trans isomer hydrochloride salt.[5][6][7] This is because acetonitrile provides a balance of solubility at reflux and very low solubility upon cooling, which is crucial for high recovery.
-
Anti-Solvent Addition: If a single solvent system is not providing adequate yield, consider an anti-solvent crystallization approach.[2] An anti-solvent is a liquid in which your product is insoluble. After dissolving the crude product in a minimal amount of a "good" solvent at an elevated temperature, a "bad" (anti-) solvent is slowly added to induce precipitation. For this compound, a system like ethanol/acetonitrile or ethanol/diethyl ether could be explored.
-
Concentration & Cooling Profile: Ensure the solution is sufficiently concentrated before cooling. Distilling off a portion of the solvent after dissolution can create the necessary supersaturation.[4][5] Furthermore, a slow, controlled cooling rate is critical. Crash cooling often leads to the formation of fine, impure particles and traps impurities, whereas slow cooling promotes the growth of larger, purer crystals.[3][8]
-
Q2: During cooling, my product "oils out," forming a viscous liquid instead of solid crystals. How can I prevent this?
A: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the melting point of the solid form, or when the degree of supersaturation is too high.
-
Causality: This is common with impure compounds or when the cooling rate is too rapid. The impurities depress the melting point, and high supersaturation doesn't allow sufficient time for the ordered process of nucleation and crystal growth to occur.[8]
-
Troubleshooting & Optimization:
-
Reduce Supersaturation: The most direct solution is to use a more dilute solution. Start with a larger volume of the recrystallization solvent. While this may slightly reduce yield, it is often necessary to achieve proper crystallization.
-
Slower Cooling: Implement a programmed, gradual cooling ramp. This keeps the level of supersaturation within the "metastable zone," where crystal growth is favored over nucleation or oiling out.[8]
-
Seeding: Introduce a small quantity of pure, previously isolated crystals (seed crystals) once the solution is saturated during the cooling phase. Seeding provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation and guiding the system towards crystallization rather than oiling out.[8]
-
Solvent Choice: The solvent itself can be the culprit. If the compound and solvent are too dissimilar in polarity, this can sometimes promote oiling out. Experiment with solvent systems like ethanol/water or isopropanol.[9]
-
// Nodes Start [label="Recrystallization Fails", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Issue_Yield [label="Low Yield?", fillcolor="#FBBC05", fontcolor="#202124"]; Issue_Oiling [label="Oiling Out?", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Yield_Solvent [label="Optimize Solvent\n(e.g., Acetonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Yield_Concentrate [label="Concentrate Solution\nBefore Cooling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Yield_Cooling [label="Slow Cooling Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Oiling_Dilute [label="Use More Solvent\n(Reduce Supersaturation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Oiling_Seed [label="Add Seed Crystals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Oiling_Cooling [label="Slow Cooling Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Issue_Yield; Start -> Issue_Oiling; Issue_Yield -> Solution_Yield_Solvent [label="Yes"]; Solution_Yield_Solvent -> Solution_Yield_Concentrate; Solution_Yield_Concentrate -> Solution_Yield_Cooling; Issue_Oiling -> Solution_Oiling_Dilute [label="Yes"]; Solution_Oiling_Dilute -> Solution_Oiling_Seed; Solution_Oiling_Seed -> Solution_Oiling_Cooling; } ` Caption: Troubleshooting Recrystallization Problems.
Q3: My primary challenge is removing the cis isomer to achieve high isomeric purity of the trans product. What is the most effective strategy?
A: This is the most critical purification challenge for this molecule. For many pharmaceutical applications, only the pure trans isomer is acceptable.[10] Fortunately, the difference in the physical properties of the cis and trans isomer hydrochloride salts can be exploited.
-
Causality & Proven Strategy: The trans isomer of Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride has been shown to crystallize preferentially and with high purity from specific solvents, most notably acetonitrile .[7] The likely mechanism is that the crystal lattice of the trans isomer hydrochloride is significantly more stable and forms more readily in acetonitrile, effectively excluding the cis isomer, which remains in the mother liquor.
-
Experimental Protocol:
-
Solvent Exchange: After the synthesis and initial workup, which may be in a solvent like ethanol or water, perform a solvent exchange to acetonitrile. This is typically done by distillation, adding acetonitrile and distilling off the lower-boiling solvent/water azeotrope.[4][5]
-
Dissolution: Dissolve the crude mixture in hot acetonitrile.
-
Controlled Cooling: Cool the solution slowly to 0°C or even -5°C.[5][7] The target trans isomer will crystallize out.
-
Isolation: Centrifuge or filter the crystals, keeping the temperature low.
-
Washing: Wash the isolated crystal cake with cold acetonitrile in two or more portions to remove any residual mother liquor containing the cis isomer.[5][7]
-
Purity Check: Before drying, take a sample and verify the isomeric purity using a suitable analytical method like HPLC or NMR. A second recrystallization may be necessary if the purity specification is not met.
-
| Parameter | Recommendation for Isomer Separation | Rationale |
| Solvent | Acetonitrile | Selectively crystallizes the trans isomer hydrochloride salt.[7] |
| Temperature | Cool to 0 to -5 °C | Maximizes recovery of the trans isomer by minimizing its solubility.[5] |
| Washing | Multiple washes with cold acetonitrile | Removes mother liquor rich in the cis isomer.[5] |
Part 2: Chromatographic Purification Troubleshooting
While recrystallization is preferred for large-scale isomeric separation, chromatography may be used for smaller scales or to remove specific impurities that co-crystallize. However, purifying amines on standard silica gel is notoriously problematic.
Q1: When I try to purify my compound on a standard silica gel column, I see severe peak tailing, or the compound doesn't elute at all. Why?
A: This is a classic problem caused by the strong acid-base interaction between the basic amine group of your molecule and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[11][12]
-
Causality: The lone pair of electrons on the nitrogen atom of the amine forms a strong ionic or hydrogen bond with the acidic protons of the silica surface. This strong, often irreversible, binding prevents the compound from eluting cleanly with the mobile phase, resulting in broad, tailing peaks or complete retention on the column.
Q2: How can I overcome the issues of purifying this amine by column chromatography?
A: There are two primary strategies to mitigate the interaction with silica gel.
-
Troubleshooting & Optimization:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to the mobile phase. This base will "occupy" the acidic sites on the silica, allowing your target compound to elute without strong interaction.
-
Protocol: Add 0.1-1% triethylamine (TEA) or, in some cases, ammonium hydroxide, to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[11] The TEA is more basic than your product and will preferentially bind to the silica.
-
-
Use a Different Stationary Phase: For more robust and reproducible separations, switch to a modified stationary phase.
-
Amine-functionalized Silica: These columns have an amine-based functional group covalently bonded to the silica surface.[11] This effectively neutralizes the acidic character of the stationary phase, leading to excellent peak shapes for basic compounds.
-
Reversed-Phase Chromatography (RPC): Using a C18 or C8 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer like TFA or formic acid) is another excellent option, especially for separating compounds based on polarity differences.
-
-
// Nodes Start [label="Start Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Silica [label="Attempt with\nStandard Silica Gel", fillcolor="#FBBC05", fontcolor="#202124"]; Check [label="Severe Tailing or\nNo Elution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Purification Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Modify [label="Option 1:\nModify Mobile Phase\n(Add 0.1-1% TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NewPhase [label="Option 2:\nUse Different Stationary Phase\n(Amine-Silica or C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Silica; Silica -> Check; Check -> Success [label="No"]; Check -> Modify [label="Yes"]; Check -> NewPhase [label="Yes"]; } ` Caption: Selecting a Chromatography Method.
Part 3: General FAQs
Q1: What are the common process-related impurities I should monitor?
A: The impurity profile depends on the synthetic route. A common route starts from 4-nitrophenylacetic acid, which is hydrogenated.[7][13]
-
Starting Materials: Unreacted 4-nitrophenylacetic acid or the intermediate 4-aminophenylacetic acid.
-
Isomeric Impurity: The cis-Ethyl-2-(4-aminocyclohexyl)acetate hydrochloride. This is the most critical impurity to control.
-
Byproducts: Minor byproducts from the hydrogenation or esterification steps.
-
Solvents: Residual solvents from the reaction and purification steps (e.g., ethanol, water, acetonitrile).
Q2: Is the ethyl ester group susceptible to hydrolysis during purification?
A: Yes. Ester hydrolysis is a risk, particularly under strongly acidic or basic conditions, and at elevated temperatures. Since the product is isolated as a hydrochloride salt, the conditions are acidic. Prolonged heating in aqueous or alcoholic solutions can lead to the formation of the corresponding carboxylic acid. It is crucial to minimize the time the compound spends at high temperatures in protic solvents.[7]
Q3: What analytical methods are recommended to confirm final product purity, especially the cis/trans ratio?
A: A combination of methods is necessary for complete characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase method (e.g., on a C18 column) can typically separate the main compound from most impurities. Specialized chiral columns or methods may be required to resolve the cis/trans isomers if a standard C18 column is insufficient.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the chemical structure and is particularly useful for determining the cis/trans ratio. The signals for the protons on the cyclohexane ring will have different chemical shifts and coupling constants for the two isomers, allowing for quantification.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]
-
MDPI. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, September 25). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Retrieved from [Link]
-
Oxford Academic. (2014, October 13). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Journal of Chromatographic Science. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
TCI America. (n.d.). Ethyl 2-(Trans-4-Aminocyclohexyl)Acetate Hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 76308-26-4,this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved from [Link]
-
ACS Publications. (n.d.). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Analytical Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). This compound: A Foundation for Advanced Chemical Research. Retrieved from [Link]
-
Column Chromatography. (n.d.). Amino Acid Purification. Retrieved from [Link]
-
Molbase. (n.d.). 76308-26-4, (trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride Formula. Retrieved from [Link]
-
Reddit. (2024, February 5). recrystallization. r/chemistry. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 76308-26-4| Chemical Name : this compound. Retrieved from [Link]
-
precisionFDA. (n.d.). ETHYL 2-(TRANS-4-AMINOCYCLOHEXYL)ACETATE HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. (n.d.). EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
Sources
- 1. apicule.com [apicule.com]
- 2. syrris.com [syrris.com]
- 3. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 76308-26-4 [chemicalbook.com]
- 6. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 7. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Minimizing impurities in Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride production
Technical Support Center: Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate, a key building block in the synthesis of drugs such as Cariprazine[1][2]. The purity of this compound, particularly its stereochemical integrity, is paramount for downstream applications. This resource provides in-depth troubleshooting advice and validated protocols to help you minimize impurities and optimize your synthesis.
Section 1: The Synthetic Landscape: Pathways to Purity and Impurities
The most prevalent industrial synthesis of this compound begins with 4-nitrophenylacetic acid. The core of the synthesis is a catalytic hydrogenation process that reduces the nitro group and saturates the aromatic ring, followed by esterification and salt formation. However, controlling the stereochemistry to favor the trans isomer is the principal challenge.
Primary Synthetic Route
The reaction proceeds through a multi-step sequence where reaction conditions are paramount for achieving high purity and yield.
Caption: High-level overview of the two-step hydrogenation and purification process.
The critical transformation is the hydrogenation. A single-step, high-pressure hydrogenation often leads to an unfavorable mixture of cis and trans isomers, sometimes with the cis isomer predominating[3]. A more controlled, two-step approach has been developed to maximize the formation of the desired trans product[3][4].
Key Impurity Formation Pathways
Understanding where and why impurities form is the first step toward their elimination. The two most significant classes of impurities are stereoisomers and unreacted intermediates.
Caption: Formation pathways for the primary cis-isomer and aromatic impurities.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during synthesis in a practical question-and-answer format.
Issue 1: High Content of the cis-Isomer
Q: My final product analysis shows a significant percentage of the cis-isomer impurity. What are the primary causes?
A: The formation of the cis-isomer is almost exclusively controlled by the catalytic hydrogenation conditions. The trans-isomer is thermodynamically more stable due to the equatorial positioning of both substituents, but non-optimized hydrogenation can lead to kinetically favored cis-product formation. Key contributing factors include:
-
Single-Step High-Pressure Hydrogenation: Performing the nitro reduction and ring saturation under a single set of harsh conditions (e.g., high pressure >100 bar, high temperature) often yields poor stereoselectivity[3][5].
-
Catalyst Choice: While both Pd/C and Raney-Ni can be used, their selectivity profiles differ. Pd/C is often preferred for the more controlled, two-step process that enhances trans-selectivity[3][6].
-
Incorrect Reaction Parameters: Deviating from the optimal temperature and pressure ranges for the two-step process can compromise the stereochemical outcome. The first step is sensitive to pressure, while the second is sensitive to both temperature and pressure[3][4].
Q: How can I modify my experimental protocol to maximize the yield of the trans-isomer?
A: The most effective strategy is to adopt a two-step hydrogenation protocol . This method separates the reduction of the nitro group from the saturation of the aromatic ring, allowing for tailored conditions at each stage to guide the stereochemistry.
-
Step 1 (Nitro Reduction): Hydrogenate the starting 4-nitrophenylacetic acid in a protic solvent like water using a Pd/C catalyst at a low hydrogen overpressure (0.1–0.6 bar) and moderate temperature (40–50°C)[3][4]. This selectively forms the 4-aminophenylacetic acid intermediate in situ without significant ring reduction.
-
Step 2 (Ring Saturation): Without isolating the intermediate, increase the temperature (50–60°C) and hydrogen overpressure (1–4 bar)[3][4]. These slightly more forcing conditions are optimized for the stereoselective saturation of the phenyl ring to the desired trans-cyclohexyl derivative.
This sequential approach provides a significant enrichment of the trans-isomer in the crude product, simplifying subsequent purification.
Issue 2: Presence of Aromatic Impurities
Q: My NMR/HPLC analysis indicates the presence of Ethyl 4-aminophenylacetate. What causes this incomplete reaction?
A: The presence of this intermediate impurity points directly to an inefficient or incomplete ring saturation step (Step 2 of the hydrogenation). The common causes are:
-
Catalyst Deactivation: The Pd/C catalyst may be poisoned by contaminants in the starting material or solvent, or it may have lost activity due to improper handling or storage.
-
Insufficient Hydrogen: This can be due to a leak in the reactor system, an inadequate supply of hydrogen, or poor mass transfer (inefficient stirring) which prevents the gas from reaching the catalyst surface.
-
Sub-optimal Conditions: The reaction time, temperature, or pressure may be insufficient for the reaction to go to completion. Ring saturation is more demanding than nitro group reduction[7].
Q: What troubleshooting steps should I take to ensure complete hydrogenation?
A: A systematic approach is required to resolve this issue.
Caption: Decision workflow for troubleshooting incomplete hydrogenation.
-
Validate the Catalyst: Use a fresh batch of Pd/C or test the existing batch on a small-scale model reaction. Ensure the catalyst loading is appropriate (typically 5-10% by weight relative to the substrate)[6].
-
Ensure System Integrity: Before starting the reaction, pressure-test your hydrogenation apparatus to confirm it is leak-free. Monitor the pressure throughout the reaction; a steady drop indicates consumption, while erratic changes may suggest a leak.
-
Optimize Reaction Parameters: If the catalyst and system are fine, consider extending the reaction time for the second hydrogenation step. A modest increase in temperature or pressure within the recommended ranges may also be beneficial.
Issue 3: Low Yield and Purity After Crystallization
Q: I'm experiencing low recovery after recrystallizing the hydrochloride salt from acetonitrile. What can I do to improve this?
A: Low yield during the final purification step is often linked to the composition of the crude material and the crystallization technique.
-
High cis-Isomer Content: The cis-isomer hydrochloride salt has different solubility characteristics than the trans-isomer. High concentrations can interfere with the crystallization of the trans-isomer, acting as a crystallization inhibitor or leading to co-precipitation, which reduces the purity of the isolated solid. The solution is to first optimize the hydrogenation to minimize the cis-isomer content.
-
Residual Water: The process described involves an aqueous hydrogenation followed by solvent swaps[8][9]. Incomplete removal of water before crystallization in acetonitrile can negatively impact yield and crystal quality. Ensure a thorough azeotropic distillation or solvent swap is performed.
-
Crystallization Conditions: The cooling rate and final temperature are critical. A slow, controlled cooling profile generally yields larger, purer crystals and improves recovery. Cooling to 0 to -5°C is recommended before filtration[8].
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most critical control point for minimizing impurities in this synthesis? A: The catalytic hydrogenation step is, without question, the most critical stage. Specifically, controlling the pressure and temperature in a two-step sequence is the key to maximizing the desired trans-stereoisomer and ensuring complete conversion of the aromatic intermediate[3].
Q: What are the best analytical methods for determining the cis/trans isomer ratio? A: Gas Chromatography (GC) is a highly effective method for separating and quantifying the volatile free base or ester forms of the cis and trans isomers[10]. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for assessing overall purity and confirming the isomeric ratio[11].
Q: Is it possible to isomerize the unwanted cis-product back to the desired trans-product? A: While chemical isomerization of the saturated cyclohexane ring is difficult due to the stability of the C-H bonds[12], advanced biocatalytic methods have shown promise. For instance, certain transaminase enzymes can selectively deaminate the cis-isomer to a ketone intermediate, which can then be re-aminated to the thermodynamically favored trans-amine, creating a dynamic isomerization process[1][12]. However, for standard chemical synthesis, the focus remains on preventing its formation in the first place.
Section 4: Key Protocols & Data
Protocol 1: Optimized Two-Step Catalytic Hydrogenation
(This protocol is a synthesis of best practices described in the literature and should be adapted and optimized for your specific laboratory equipment and scale.)[3][4][8]
-
Reactor Setup: Charge a suitable hydrogenation reactor with 4-nitrophenylacetic acid and deionized water.
-
Inerting: Purge the reactor thoroughly with nitrogen to remove all oxygen.
-
Catalyst Addition: Add a slurry of 10% Pd/C in water to the reactor.
-
Step 1 - Nitro Reduction: Pressurize the reactor with hydrogen to 0.5-0.6 bar overpressure. Heat the mixture to 44-46°C with vigorous stirring. Monitor hydrogen uptake until it slows significantly, indicating the completion of the nitro reduction.
-
Step 2 - Ring Saturation: Increase the reactor temperature to 55-58°C and increase the hydrogen pressure to 1-4 bar overpressure. Continue stirring and monitoring hydrogen uptake until consumption ceases.
-
Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter off the catalyst. The resulting aqueous solution of 4-aminocyclohexylacetic acid is carried forward.
Protocol 2: Esterification and Purifying Recrystallization
(Follows the hydrogenation step.)[8][9]
-
Solvent Exchange: Concentrate the aqueous filtrate from the hydrogenation under vacuum. Add ethanol and continue distillation to remove residual water.
-
Esterification & Salt Formation: Add ethanolic HCl to the residue and heat to reflux for approximately 2 hours.
-
Solvent Exchange to Acetonitrile: Distill off the ethanol under vacuum. Add acetonitrile to the residue and distill again to remove the last traces of ethanol.
-
Crystallization: Add a final portion of fresh acetonitrile to the warm residue to achieve a suitable concentration. Cool the solution slowly to 0 to -5°C to induce crystallization.
-
Isolation: Hold the slurry at low temperature for a period to maximize precipitation. Isolate the solid product by filtration, wash the cake with cold acetonitrile, and dry under vacuum.
Data Summary: Impact of Hydrogenation Conditions
The choice of hydrogenation strategy has a profound impact on the final isomer ratio.
| Parameter | Method A: Single-Stage High Pressure | Method B: Optimized Two-Stage | Reference |
| Catalyst | Raney-Ni | 10% Pd/C | [3][5] |
| Pressure | ~170 bar | Step 1: ~0.6 bar; Step 2: 1-4 bar | [3][5] |
| Temperature | ~130°C | Step 1: ~45°C; Step 2: ~55°C | [3][5] |
| Typical trans:cis Ratio | ~81:19 | >95:5 (in crude before crystallization) | [3][10] |
| Key Advantage | Faster reaction time | High stereoselectivity, milder conditions | [3] |
References
-
LookChem. (n.d.). Cas 76308-26-4, this compound. [Link]
-
Varga, E., et al. (2020). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
- Google Patents. (2021). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
-
Zhang, C., et al. (2022). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. ResearchGate. [Link]
-
Máthé, T., et al. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid eEthyl ester HCl. WIPO Patent Application WO 2010/070368 A1. [Link]
-
Varga, E., et al. (2020). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for Advanced Chemical Research. [Link]
-
Zhang, C., et al. (2022). Preparation of 4‐substituted cyclohexylamines. ResearchGate. [Link]
- Google Patents. (2014). EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. [Link]
- Google Patents. (2019).
-
Pharmaffiliates. (n.d.). CAS No : 76308-26-4| Chemical Name : this compound. [Link]
-
Kargin, Y. M., et al. (2018). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. ResearchGate. [Link]
-
Apicule. (n.d.). This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 76308-13-9 | Product Name : Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride. [Link]
-
J&K Scientific LLC. (n.d.). Ethyl 4-aminophenylacetate, 98% | 5438-70-0. [Link]
- Google Patents. (2012). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apicule.com [apicule.com]
- 3. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 4. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 5. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 6. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 7. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. This compound | 76308-26-4 [chemicalbook.com]
- 9. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 10. CN106565510B - The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative - Google Patents [patents.google.com]
- 11. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
This guide provides a comprehensive overview and comparison of analytical methodologies for the robust characterization of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. As a critical intermediate in pharmaceutical synthesis, rigorous analytical control is paramount to ensure its identity, purity, and isomeric integrity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and application of appropriate analytical techniques.
The methodologies discussed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness. While this guide focuses on this compound, the principles and comparative data presented are broadly applicable to the analysis of similar aminocyclohexane derivatives.
Structural and Physicochemical Overview
This compound is a white to almost white crystalline powder.[3] Its structure, comprising a trans-substituted cyclohexane ring, an ethyl ester, and a primary amine hydrochloride salt, dictates the analytical strategies required for its full characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [4] |
| Molecular Weight | 221.73 g/mol | [4][5] |
| Appearance | White to Almost white powder to crystal | [3] |
| Purity | >98.0% | [3] |
Core Analytical Techniques: A Comparative Analysis
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the molecule's identity, purity, and isomeric form.
A logical workflow for the characterization of a new batch of this intermediate would be as follows:
Caption: A typical analytical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei to provide information about their chemical environment, including the number of neighboring protons and their spatial arrangement.
Expected ¹H NMR Spectral Data: Based on the structure, the following proton signals are anticipated. The trans-stereochemistry of the cyclohexane ring is a key feature to be confirmed by the coupling constants of the cyclohexane protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.0 | Multiplet | 1H | CH -NH₃⁺ |
| ~2.2 | Doublet | 2H | -CH₂ -COO- |
| ~2.0 & ~1.2 | Multiplets | 8H | Cyclohexane ring protons |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
| ~8.2 | Broad Singlet | 3H | -NH₃ ⁺ |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
Data Processing: Process the acquired FID with an appropriate window function and perform Fourier transformation. Phase and baseline correct the spectrum and integrate the signals.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~175 | C =O (Ester) |
| ~60 | -O-C H₂-CH₃ |
| ~50 | C H-NH₃⁺ |
| ~40 | -C H₂-COO- |
| ~30-35 | Cyclohexane ring carbons |
| ~14 | -O-CH₂-C H₃ |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher frequency NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Isomer Separation
HPLC is the primary technique for assessing the purity of this compound and for separating it from its cis-isomer and other related impurities. Due to the lack of a strong chromophore in the molecule, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary for sensitive detection.
Reversed-Phase HPLC for Purity Determination
Principle: This technique separates compounds based on their polarity. A non-polar stationary phase is used with a polar mobile phase. More polar compounds elute earlier than less polar compounds.
Caption: A generalized workflow for HPLC analysis.
Experimental Protocol (Exemplar):
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV at low wavelength, CAD, or ELSD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for end absorption) or CAD/ELSD.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Isomeric Purity
The presence of the cis-isomer is a critical quality attribute to control. Chiral HPLC is the most effective method for the separation and quantification of the trans and cis isomers.
Principle: Chiral stationary phases (CSPs) contain a chiral selector that interacts diastereomerically with the enantiomers or diastereomers of the analyte, leading to different retention times.
Experimental Protocol (Exemplar):
-
Instrumentation: Same as for reversed-phase HPLC.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel).
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, often with a small amount of an amine modifier like diethylamine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: As for reversed-phase HPLC.
-
-
Sample Preparation: As for reversed-phase HPLC.
-
Data Analysis: The percentage of the cis-isomer is determined by comparing its peak area to the total area of both the cis and trans isomer peaks.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a highly accurate determination of the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectral Data:
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 186.2.
-
Electron Ionization (EI) for GC-MS (of the free base): The molecular ion [M]⁺ at m/z 185.3 would be expected, along with characteristic fragments from the loss of the ethoxy group (-OC₂H₅, m/z 140) and cleavage of the cyclohexane ring.
Experimental Protocol (LC-MS):
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Use the same or similar conditions as for the HPLC purity analysis.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage and Cone Voltage: Optimized for maximum signal of the analyte.
-
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the expected molecular ion.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule.
Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its functional groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | N-H stretch | Primary amine salt |
| ~2930 & ~2850 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch | Ester |
| ~1240 | C-O stretch | Ester |
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are compared with known correlation tables to confirm the presence of the expected functional groups.
Comparison of Analytical Methods
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Definitive structure confirmation, isomeric ratio | Highly specific, quantitative | Lower sensitivity, requires pure sample for definitive assignment |
| HPLC (Reversed-Phase) | Purity assessment, quantification of impurities | High precision and accuracy, robust | May require derivatization for sensitive detection |
| HPLC (Chiral) | Isomeric purity (cis/trans ratio) | The most reliable method for isomer separation | Requires specialized and often expensive columns |
| Mass Spectrometry | Molecular weight confirmation, structural fragmentation | High sensitivity, can be coupled with chromatography (LC-MS) | Isomer differentiation can be challenging without chromatography |
| FTIR Spectroscopy | Functional group identification | Fast, non-destructive, requires minimal sample preparation | Provides limited information on purity and isomeric form |
Conclusion
A comprehensive and reliable characterization of this compound requires the synergistic use of multiple analytical techniques. NMR spectroscopy serves as the cornerstone for structural elucidation and confirmation of stereochemistry. HPLC, in both reversed-phase and chiral modes, is essential for the accurate determination of purity and isomeric content. Mass spectrometry provides unambiguous confirmation of the molecular weight, and FTIR offers a rapid means of functional group identification.
The selection of the appropriate analytical method or combination of methods will depend on the specific analytical question being addressed, whether it is routine quality control, in-depth structural characterization, or troubleshooting of a synthetic process. The protocols and comparative data presented in this guide provide a solid foundation for the development and implementation of robust analytical strategies for this important pharmaceutical intermediate.
References
-
iChemical. This compound, CAS No. 76308-26-4. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Request PDF. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Available at: [Link]
-
precisionFDA. ETHYL 2-(TRANS-4-AMINOCYCLOHEXYL)ACETATE HYDROCHLORIDE. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]
- Google Patents. The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
LookChem. Cas 76308-26-4,this compound. Available at: [Link]
-
Analyst (RSC Publishing). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Available at: [Link]
-
Semantic Scholar. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Available at: [Link]
-
MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]
-
ResearchGate. FTIR analysis of ethyl acetate extract. Available at: [Link]
-
NIST WebBook. Ethyl Acetate. Available at: [Link]
-
Office of Justice Programs. Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Available at: [Link]
-
Pharmaffiliates. CAS No : 76308-13-9 | Product Name : Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride. Available at: [Link]
-
Baiz Group. FTIR Spectra. Available at: [Link]
- Google Patents. US8163938B2 - Aminocyclohexyl ether compounds and uses thereof.
-
PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]
-
NIH. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Available at: [Link]
- CoLab. Advances in Derivatization Techniques Enabled by DABCO for Novichok Agent Analysis in Biofluids Using LC–MS.
-
Capot Chemical. MSDS of this compound. Available at: [Link]
Sources
- 1. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CAS No. 76308-26-4 - iChemical [ichemical.com]
A Comparative Guide to Purity Analysis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Cariprazine, is no exception.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and supported by experimental data. We will explore a primary HPLC method with derivatization, discuss its validation according to ICH guidelines, and compare it with alternative analytical techniques.
The Analytical Challenge: Unveiling the Purity of a Non-Chromophoric Amine
This compound presents a typical analytical challenge for HPLC with UV detection. As an aliphatic amine, it lacks a significant chromophore, rendering it nearly transparent to UV detectors at standard wavelengths. To overcome this, pre-column derivatization is a widely accepted and effective strategy to introduce a UV-active or fluorescent tag to the amine group, thereby enhancing its detectability.[2][3][4]
Primary Method: Reversed-Phase HPLC with Pre-column Derivatization
This section details a robust RP-HPLC method coupled with pre-column derivatization for the accurate quantification of this compound and its potential impurities.
The "Why" Behind the Method: Causality in Experimental Choices
-
Derivatization Agent: Dansyl chloride is chosen as the derivatization agent. It reacts efficiently with primary amines under mild basic conditions to form highly fluorescent and UV-absorbent sulfonamide derivatives. This not only enhances sensitivity but also improves the chromatographic behavior of the polar amine on a reversed-phase column.[5]
-
Stationary Phase: A C18 column is selected for its versatility and proven performance in separating a wide range of hydrophobicities. The derivatized analyte, now more non-polar, will exhibit good retention and resolution on this phase.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. This allows for the effective separation of the main derivatized compound from potential impurities with varying polarities, including the cis-isomer and other process-related impurities.[6]
-
Detection: Fluorescence detection is preferred over UV due to its higher sensitivity and selectivity, minimizing interference from matrix components.
Experimental Protocol: A Step-by-Step Guide
1. Derivatization Procedure:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add a 5-fold molar excess of a 5 mg/mL solution of dansyl chloride in acetone.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., ethylamine) to consume excess dansyl chloride.
-
Dilute the sample to the desired concentration with the mobile phase.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Fluorescence |
| Excitation | 340 nm |
| Emission | 525 nm |
Visualizing the Workflow:
Caption: Workflow for HPLC analysis with pre-column derivatization.
Trustworthiness Through Self-Validation:
A robust analytical method must be validated to ensure its reliability. In line with International Council for Harmonisation (ICH) guidelines, the following parameters should be assessed:[2][6][7]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak is well-resolved from potential impurities (e.g., cis-isomer, starting materials). | Ensures the method accurately measures the analyte without interference.[6] |
| Linearity | R² > 0.999 over a range of 50-150% of the target concentration. | Demonstrates a proportional response of the detector to analyte concentration. |
| Accuracy | 98-102% recovery from spiked samples at three concentration levels. | Confirms the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | RSD < 2% for multiple injections and on different days/analysts. | Shows the consistency and reproducibility of the method. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio > 10. | Defines the lowest concentration that can be reliably quantified. |
| Robustness | No significant changes in results with small variations in pH, temperature, and mobile phase composition. | Indicates the method's reliability under normal operational variations. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC with derivatization is a powerful technique, other methods can also be employed for the purity analysis of this compound.
Alternative 1: Ion Chromatography (IC)
Ion chromatography is a viable alternative for the analysis of ionic species like amine hydrochlorides. It separates analytes based on their interaction with an ion-exchange stationary phase.[8][9][10]
-
Principle: Separation of the protonated amine from other cations on a cation-exchange column, followed by conductivity detection.
-
Advantages:
-
Direct analysis without derivatization, simplifying sample preparation.[11]
-
Good for analyzing small, polar amines.
-
-
Disadvantages:
-
May have lower sensitivity compared to fluorescence detection after derivatization.
-
Can be susceptible to interference from other inorganic cations in the sample matrix.
-
Alternative 2: Gas Chromatography (GC)
Gas chromatography is another potential method, particularly for assessing volatile impurities.
-
Principle: The analyte is volatilized and separated in a gaseous mobile phase. Derivatization is often necessary to improve the volatility and thermal stability of the amine.
-
Advantages:
-
Excellent for separating volatile and semi-volatile impurities.
-
High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
-
-
Disadvantages:
-
The hydrochloride salt is non-volatile and requires derivatization or conversion to the free base.
-
Potential for on-column degradation of thermally labile compounds.
-
Performance Comparison:
| Feature | HPLC with Derivatization | Ion Chromatography (IC) | Gas Chromatography (GC) |
| Principle | Reversed-phase separation of a derivatized analyte | Ion-exchange separation of the ionic analyte | Separation of volatile analytes in a gaseous mobile phase |
| Derivatization | Required | Not required | Often required |
| Sensitivity | Very high (fluorescence) | Moderate (conductivity) | High (FID/MS) |
| Specificity | High, especially for isomers | Moderate, potential ionic interference | High, especially with MS |
| Sample Throughput | Moderate | High | Moderate |
| Instrumentation | Widely available | Less common than HPLC | Widely available |
Logical Framework for Method Selection:
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity analysis of this compound is critical for ensuring the quality of downstream pharmaceutical products. While several analytical techniques can be employed, Reversed-Phase HPLC with pre-column derivatization using dansyl chloride and fluorescence detection stands out as the most sensitive and specific method for routine quality control. This method, when properly validated according to ICH guidelines, provides a reliable and robust system for quantifying the active ingredient and its potential impurities.
For applications where simplicity and high throughput are prioritized over ultimate sensitivity, Ion Chromatography offers a compelling derivatization-free alternative. Gas Chromatography is a valuable tool for the specific investigation of volatile impurities. The choice of the most appropriate method will ultimately depend on the specific analytical needs, available instrumentation, and the regulatory requirements of the drug development phase.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
SynThink Research Chemicals. Cariprazine EP Impurities & USP Related Compounds. [Link]
-
Santagati, N. A., et al. "Analysis of aliphatic amines in air samples by HPLC with electrochemical detection." Journal of Pharmaceutical and Biomedical Analysis, vol. 29, no. 6, 2002, pp. 1105-11. [Link]
-
Ge, X., et al. "A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis." Environmental Science & Technology, vol. 43, no. 15, 2009, pp. 5863-8. [Link]
-
Huang, Y., et al. "Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography." Analytica Chimica Acta, vol. 562, no. 2, 2006, pp. 195-201. [Link]
-
Santagati, N. A., et al. "Analysis of aliphatic amines in air samples by HPLC with electrochemical detection." Journal of Pharmaceutical and Biomedical Analysis, vol. 29, no. 6, 2002, pp. 1105-11. [Link]
-
Gębicki, J., and A. Kentzer. "Determination of selected atmospheric amines in the presence of inorganic cations by isocratic ion chromatography." Zeszyty Naukowe Szkoły Głównej Służby Pożarniczej, no. 89, 2023, pp. 5-18. [Link]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
Pharmaffiliates. Cariprazine-impurities. [Link]
- Google Patents.
-
MDPI. Ion Chromatography Applications in Wastewater Analysis. [Link]
-
SynZeal. Cariprazine Impurity 6. [Link]
-
Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
-
Apicule. This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. [Link]
Sources
- 1. alentris.org [alentris.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide offers an in-depth analysis and comparison for the complete ¹H and ¹³C NMR spectral assignment of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key intermediate in the synthesis of various pharmaceutically active compounds.
This document moves beyond a mere listing of chemical shifts. It is designed to provide researchers, scientists, and drug development professionals with a logical framework for spectral interpretation, grounded in fundamental principles and supported by comparative data from analogous structures. By understanding the causality behind chemical shifts and coupling patterns, one can approach spectral assignment with confidence and scientific rigor.
The Structural Context: this compound
Before delving into the spectral data, it is crucial to visualize the molecule . The trans stereochemistry of the cyclohexane ring dictates that the two substituents, the ethyl acetate group and the amino group, are on opposite sides of the ring. In its most stable chair conformation, both substituents will preferentially occupy the equatorial positions to minimize steric hindrance. This conformational preference is a key determinant of the observed NMR spectrum.
¹H NMR Spectral Analysis: A Proton-by-Proton Assignment
The ¹H NMR spectrum of this compound presents a series of distinct signals. Our analysis will proceed by dissecting the spectrum into the contributions from the ethyl ester moiety and the substituted cyclohexane ring.
The Ethyl Ester Signature
The ethyl group of the ester provides a classic and readily identifiable pattern:
-
-O-CH₂-CH₃ (H-a'): A quartet of protons is expected for the methylene group adjacent to the oxygen atom. The electronegativity of the oxygen deshields these protons, placing their signal downfield, typically in the range of δ 4.0-4.2 ppm . The splitting into a quartet arises from the coupling with the three neighboring protons of the methyl group (n+1 = 3+1 = 4).
-
-O-CH₂-CH₃ (H-b'): The terminal methyl group protons will appear as a triplet, due to coupling with the adjacent methylene group (n+1 = 2+1 = 3). This signal is found in the upfield region, around δ 1.2-1.3 ppm .
The Substituted Cyclohexane Core
The cyclohexane ring protons present a more complex system due to their fixed spatial relationships in the chair conformation. The presence of the electron-withdrawing ammonium group (-NH₃⁺) significantly influences the chemical shifts of the nearby protons.
-
-NH₃⁺ Protons: In a protic solvent like D₂O, these protons will exchange with deuterium, leading to the disappearance of their signal. In a non-protic solvent like DMSO-d₆, they would appear as a broad singlet, typically downfield due to the positive charge on the nitrogen.
-
Methine Proton at C-4 (H-4): This proton is directly attached to the carbon bearing the ammonium group. The strong deshielding effect of the -NH₃⁺ group will shift this signal significantly downfield. In the trans isomer, H-4 is in an axial position. We can predict its chemical shift to be in the range of δ 3.0-3.2 ppm . This proton will appear as a multiplet due to coupling with the adjacent axial and equatorial protons.
-
Methine Proton at C-1 (H-1): This proton is adjacent to the ethyl acetate substituent. Its chemical shift will be influenced by the substituent, but to a lesser extent than H-4. We can expect this signal to appear as a multiplet around δ 1.8-2.0 ppm .
-
Methylene Protons of the Cyclohexane Ring (H-2, H-3, H-5, H-6): These protons will give rise to a complex series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0 and 2.2 ppm . The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. Generally, axial protons are more shielded and appear at a lower ppm value compared to their equatorial counterparts. The protons on carbons closer to the substituents (C-2, C-6) will be more deshielded than those further away (C-3, H-5).
-
Methylene Protons of the Acetate Group (-CH₂-COO-): These protons (H-α) are adjacent to the carbonyl group and the cyclohexane ring. They are expected to appear as a doublet around δ 2.2-2.4 ppm , split by the methine proton on C-1.
Comparative Justification:
Our assignments are supported by data from related compounds. For instance, in cyclohexylamine hydrochloride, the methine proton alpha to the ammonium group appears around δ 3.16 ppm. This aligns with our prediction for H-4. Similarly, the methylene protons of the ethyl group in ethyl cyclohexylacetate resonate at approximately δ 4.1 ppm and the methyl protons at δ 1.2 ppm, reinforcing our assignments for the ethyl ester moiety. The key differentiator for the trans isomer is the coupling constants. The axial H-4 proton is expected to exhibit large axial-axial (J_aa) couplings (typically 10-13 Hz) with its neighboring axial protons on C-3 and C-5.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework, with each unique carbon atom giving rise to a single peak.
-
Carbonyl Carbon (-COO-): The ester carbonyl carbon is the most deshielded carbon in the molecule and will appear at the lowest field, typically in the range of δ 170-175 ppm .
-
Methylene Carbon of the Ester (-O-CH₂-): The carbon of the methylene group attached to the oxygen atom will be found downfield due to the electronegativity of the oxygen, around δ 60-62 ppm .
-
Methyl Carbon of the Ester (-CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon and will appear at the highest field, around δ 14-15 ppm .
-
Carbon Bearing the Ammonium Group (C-4): This carbon is directly attached to the electron-withdrawing -NH₃⁺ group and will be significantly deshielded, appearing in the range of δ 48-52 ppm .
-
Carbons of the Cyclohexane Ring (C-1, C-2, C-3, C-5, C-6): These carbons will resonate in the aliphatic region.
-
C-1: The carbon attached to the ethyl acetate substituent will be deshielded compared to the other ring carbons (except C-4), appearing around δ 35-40 ppm .
-
C-2, C-6: These carbons are adjacent to the substituted carbons and will have similar chemical shifts, expected in the range of δ 30-35 ppm .
-
C-3, C-5: These carbons are beta to the substituents and will be the most shielded of the ring carbons, appearing around δ 28-32 ppm .
-
-
Methylene Carbon of the Acetate Group (-CH₂-COO-): This carbon (C-α) will be influenced by the adjacent carbonyl group and will appear around δ 40-43 ppm .
Comparative Justification:
In ethyl cyclohexylacetate, the carbonyl carbon appears at δ 172.6 ppm, and the O-CH₂ carbon is at δ 59.8 ppm, supporting our predictions. For trans-4-aminocyclohexanol, the carbon bearing the amino group (C-4) is found at approximately δ 49.5 ppm, which is in good agreement with our predicted range for the protonated amine analog.
Summary of Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| H-a' | 4.0 - 4.2 | Quartet | -O-CH₂ -CH₃ |
| H-4 | 3.0 - 3.2 | Multiplet | CH -NH₃⁺ |
| H-α | 2.2 - 2.4 | Doublet | -CH₂ -COO- |
| H-1 | 1.8 - 2.0 | Multiplet | Cyclohexane CH |
| Ring CH₂ | 1.0 - 2.2 | Multiplets | Cyclohexane CH₂ |
| H-b' | 1.2 - 1.3 | Triplet | -O-CH₂-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | 170 - 175 | C OO |
| C-a' | 60 - 62 | -O-C H₂- |
| C-4 | 48 - 52 | C -NH₃⁺ |
| C-α | 40 - 43 | -C H₂-COO- |
| C-1 | 35 - 40 | Cyclohexane C H |
| C-2, C-6 | 30 - 35 | Cyclohexane C H₂ |
| C-3, C-5 | 28 - 32 | Cyclohexane C H₂ |
| C-b' | 14 - 15 | -C H₃ |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic NH₃⁺ protons.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for the complete spectral assignment of this compound.
Caption: A logical workflow for the ¹H and ¹³C NMR spectral assignment.
Conclusion
The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is achievable through a systematic, stepwise approach. By leveraging fundamental NMR principles, understanding the influence of stereochemistry and electronic effects, and drawing comparisons with structurally related molecules, researchers can confidently elucidate the structure of this and other complex organic molecules. This guide provides a robust framework for such an analysis, emphasizing the importance of scientific reasoning in spectral interpretation.
References
A Comparative Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride and Other Alicyclic Amino Acid Esters for Drug Discovery Professionals
This guide provides an in-depth technical comparison of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key building block in modern pharmaceutical synthesis, with other relevant alicyclic amino acid esters. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the physicochemical properties, structural nuances, and potential performance differences between these compounds. Furthermore, it provides robust experimental protocols to empower researchers to generate their own comparative data, ensuring a thorough evaluation for specific research and development applications.
Introduction: The Strategic Importance of Alicyclic Amino Acids in Drug Design
Alicyclic amino acids and their derivatives are a cornerstone of modern medicinal chemistry. Their rigid, cyclic structures offer a distinct advantage over their linear counterparts by providing conformational constraint. This pre-organization of the molecular structure can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability. This compound is a prominent member of this class, serving as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its application as a precursor in the development of novel therapeutics underscores the need for a comprehensive understanding of its properties relative to viable alternatives.
This guide will focus on a comparative analysis of this compound with three key analogues:
-
Ethyl cis-2-(4-aminocyclohexyl)acetate hydrochloride: The geometric isomer, to investigate the impact of stereochemistry.
-
Mthis compound: To evaluate the effect of altering the ester group.
-
tert-Butyl trans-2-(4-aminocyclohexyl)acetate hydrochloride: To explore the influence of a bulkier ester moiety.
Physicochemical Properties: A Tabulated Comparison
A foundational aspect of selecting a chemical intermediate is a thorough understanding of its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its selected comparators.
| Property | Ethyl trans-2-(4-aminocyclohexyl)acetate HCl | Ethyl cis-2-(4-aminocyclohexyl)acetate HCl | Methyl trans-2-(4-aminocyclohexyl)acetate HCl | tert-Butyl trans-2-(4-aminocyclohexyl)acetate HCl |
| CAS Number | 76308-26-4[1][2] | 76308-13-9 | 1403764-76-0 | N/A |
| Molecular Formula | C₁₀H₂₀ClNO₂[1][2] | C₁₀H₂₀ClNO₂ | C₉H₁₈ClNO₂ | C₁₂H₂₄ClNO₂ |
| Molecular Weight | 221.72 g/mol [2] | 221.72 g/mol | 207.70 g/mol | 249.78 g/mol |
| Melting Point | 177 °C[1] | Data not readily available | Data not readily available | Data not readily available |
| Solubility | Slightly soluble in Methanol[1] | Data not readily available | Data not readily available | Data not readily available |
| Appearance | White to off-white crystalline powder | Data not readily available | Data not readily available | Data not readily available |
Structural Analysis and Stereochemical Considerations
The cyclohexane ring in these molecules exists predominantly in a chair conformation. The "trans" and "cis" designations refer to the relative orientation of the amino and acetate substituents. This stereochemical difference is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological macromolecules.
The Impact of cis vs. trans Isomerism
The trans-isomer, with both substituents in equatorial positions in the most stable chair conformation, presents a more linear and rigid structure. In contrast, the cis-isomer will have one substituent in an axial and the other in an equatorial position, leading to a different spatial arrangement. These conformational differences can significantly influence:
-
Receptor Binding: The specific geometry of each isomer will dictate its fit within a binding pocket of a target protein.
-
Enzymatic Metabolism: Enzymes often exhibit stereoselectivity, potentially leading to different metabolic fates for cis and trans isomers.
-
Physicochemical Properties: Differences in crystal packing and intermolecular interactions can affect properties like melting point and solubility.
The differentiation between cis and trans isomers is reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between vicinal protons on the cyclohexane ring are diagnostic of their relative stereochemistry.
The Influence of the Ester Group
The nature of the ester group (methyl, ethyl, tert-butyl) primarily influences the lipophilicity and steric bulk of the molecule.
-
Methyl Ester: The smallest and least lipophilic of the three.
-
Ethyl Ester: Offers a balance of properties and is widely used in pharmaceutical intermediates.
-
tert-Butyl Ester: Provides significant steric hindrance, which can be advantageous in directing reactions or modulating metabolic stability. However, this bulk can also negatively impact solubility and reactivity.
The choice of ester can be a strategic decision in drug design, influencing pharmacokinetics and the ease of subsequent synthetic transformations.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison, the following detailed experimental protocols are provided. These methods are designed to be robust and reproducible, allowing researchers to generate the necessary data to make informed decisions.
Purity and Isomeric Ratio Determination by HPLC-MS
This protocol outlines a method for determining the chemical purity and the ratio of cis to trans isomers in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Dissolve 1 mg of the amino acid ester hydrochloride in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
-
Data Analysis:
-
Determine the retention times for the cis and trans isomers.
-
Calculate the peak areas from the UV chromatogram to determine the isomeric ratio and overall purity.
-
Confirm the identity of the peaks by their mass-to-charge ratio in the mass spectrum.
-
Causality behind Experimental Choices: A gradient elution is employed to effectively separate compounds with differing polarities. The use of formic acid as a mobile phase additive aids in protonation of the analytes for better ESI-MS sensitivity. A C18 column is a versatile choice for the separation of these moderately polar compounds.
Comparative Solubility Assessment
This protocol details a method for comparing the aqueous solubility of the different amino acid ester hydrochlorides.
Instrumentation:
-
Shaking incubator or orbital shaker
-
pH meter
-
Centrifuge
-
HPLC-UV system
Reagents:
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Add an excess amount of each compound to separate vials containing 5 mL of PBS at a controlled temperature (e.g., 25 °C).
-
Agitate the vials for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase used for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-established calibration curve on the HPLC-UV system.
Causality behind Experimental Choices: Using PBS at pH 7.4 mimics physiological conditions. A 24-hour incubation period is generally sufficient to reach equilibrium solubility. Centrifugation and filtration are crucial steps to remove any undissolved particles that could interfere with the analysis.
Accelerated Stability Study
This protocol provides a framework for assessing the chemical stability of the compounds under stressed conditions, which can be indicative of their long-term shelf-life.
Instrumentation:
-
Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40 °C / 75% RH)
-
HPLC-MS system
Procedure:
-
Place accurately weighed samples of each compound in open glass vials within a stability chamber set to 40 °C and 75% relative humidity.
-
At specified time points (e.g., 0, 2, 4, and 6 weeks), remove a sample of each compound.
-
Analyze the samples by HPLC-MS as described in protocol 4.1 to determine the purity and identify any degradation products.
-
Plot the percentage of the parent compound remaining against time to assess the degradation kinetics.
Causality behind Experimental Choices: The conditions of 40 °C and 75% RH are standard accelerated stability testing conditions as per ICH guidelines. The time points are chosen to provide a clear degradation profile over a relatively short period.
In Vitro Biological Activity Screening: Enzyme Inhibition Assay
As these compounds are often used as intermediates for enzyme inhibitors, this protocol provides a general method for screening their inhibitory activity against a model enzyme.
Instrumentation:
-
Microplate reader with absorbance or fluorescence detection capabilities
-
384-well microplates
Reagents:
-
Target enzyme and its substrate
-
Assay buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the target enzyme, and varying concentrations of the test compounds.
-
Incubate the plate for a predetermined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using the microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Causality behind Experimental Choices: DMSO is a common solvent for dissolving test compounds for biological assays. A 384-well format allows for high-throughput screening of multiple compounds and concentrations. The IC₅₀ value is a standard metric for quantifying the potency of an inhibitor.
Visualization of Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for Purity and Isomeric Ratio Determination by HPLC-MS.
Caption: Workflow for the Accelerated Stability Study.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in pharmaceutical synthesis. However, a thorough understanding of its properties in comparison to its isomers and other ester analogues is crucial for optimizing drug design and development processes. The choice between cis and trans isomers can have a profound impact on biological activity, while the selection of the ester group can modulate physicochemical properties and metabolic stability.
The experimental protocols provided in this guide offer a robust framework for researchers to generate their own comparative data, enabling a data-driven approach to the selection of the most suitable intermediate for a given synthetic and therapeutic goal. As the demand for novel and more effective pharmaceuticals continues to grow, a detailed understanding of these fundamental building blocks will remain paramount to the success of drug discovery endeavors.
References
-
LookChem. (n.d.). Cas 76308-26-4, this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Efficacy of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride as a linker in PROTAC design
The linker is far more than a passive spacer; it is a central element in PROTAC design that dictates biological activity. [2][7]While flexible linkers like alkyl and PEG chains have been instrumental in the field's development, the future lies in more sophisticated, rigid linkers that offer greater control over the PROTAC's conformation and physicochemical properties. [10] this compound, as a precursor to a rigid cycloalkane-based linker, represents a promising design element. [5][15]Its inherent rigidity has the potential to enhance ternary complex stability and improve pharmacokinetic profiles, leading to more potent and effective protein degraders. [4]However, as this guide emphasizes, theoretical advantages must be rigorously validated through a systematic experimental framework. The true efficacy of any linker can only be determined by quantifying its impact on ternary complex formation, cellular degradation, and overall drug-like properties. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of targeted protein degradation. [1]
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Available at: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
-
Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of PEG Linkers in Advancing PROTAC Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
-
Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Creative Biolabs. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Creative Biolabs. Available at: [Link]
-
Dong, J., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. Available at: [Link]
-
Profacgen. Ternary complex formation. Profacgen. Available at: [Link]
-
Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. Available at: [Link]
-
Deganutti, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Available at: [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available at: [Link]
-
ResearchGate. Classification of most common linkers used in PROTAC design based on.... ResearchGate. Available at: [Link]
-
Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]
-
Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. Available at: [Link]
-
Selvita. PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita. Available at: [Link]
-
Scott, J. S., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. Available at: [Link]
-
Lebraud, H., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS TECHNOLOGY: Translating Life Sciences Innovation. Available at: [Link]
-
Abdel-Aal, A., et al. (2022). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and RAD3-related (ATR) kinase. ChemRxiv. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. discovery.researcher.life [discovery.researcher.life]
Comparative study of different synthetic routes for Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Introduction
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block in the synthesis of the antipsychotic drug Cariprazine.[1][2][3] The stereochemistry of this molecule is crucial for its intended biological activity, with the trans isomer being the desired configuration. Consequently, the development of efficient, stereoselective, and scalable synthetic routes is of paramount importance for drug development and manufacturing.
This guide provides a comprehensive comparative analysis of the different synthetic strategies for obtaining this compound. We will delve into the mechanistic details, experimental protocols, and a critical evaluation of each route's advantages and disadvantages, supported by experimental data from peer-reviewed literature and patents. This document is intended for researchers, scientists, and professionals in drug development, offering a technical foundation for selecting the most suitable synthetic approach based on factors such as yield, purity, cost-effectiveness, safety, and environmental impact.
Synthetic Strategies: An Overview
Three primary synthetic strategies have emerged for the synthesis of this compound:
-
Catalytic Hydrogenation of 4-Nitrophenylacetic Acid: A conventional and widely practiced route involving the reduction of a nitroaromatic precursor.
-
Multi-step Synthesis from 1,4-Cyclohexanedione: A versatile approach utilizing a readily available starting material and employing classic organic transformations.
-
Enzymatic Kinetic Resolution: A modern, biocatalytic approach to resolve a mixture of cis and trans isomers, offering high stereoselectivity.
Route 1: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid
This is a well-established and frequently utilized method in industrial settings. The synthesis commences with the catalytic hydrogenation of 4-nitrophenylacetic acid, a two-step reduction process that first reduces the nitro group to an amine, followed by the saturation of the aromatic ring to yield a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid. Subsequent esterification and purification afford the desired trans isomer as its hydrochloride salt.
Reaction Pathway
Experimental Protocol
The following protocol is a representative example based on patented industrial processes.[4][5][6]
Step 1 & 2: Catalytic Hydrogenation
-
A high-pressure autoclave is charged with 4-nitrophenylacetic acid and a suitable solvent, typically deionized water.
-
A suspension of 10% Palladium on Carbon (Pd/C) catalyst in deionized water is added to the reactor.
-
The vessel is purged with nitrogen and then with hydrogen.
-
The hydrogenation is carried out in two stages:
-
Nitro Group Reduction: The reaction is heated to 44-46°C under a hydrogen pressure of up to 0.6 bar until the hydrogen uptake slows down.
-
Aromatic Ring Hydrogenation: The temperature is then raised to 55-58°C, and the hydrogen pressure is increased to a maximum of 4.0 bar. The reaction is continued until the hydrogen uptake ceases.
-
-
After completion, the reactor is cooled, purged with nitrogen, and the catalyst is filtered off.
Step 3: Esterification and Purification
-
The aqueous filtrate containing the mixture of cis and trans 4-aminocyclohexylacetic acid is concentrated under vacuum.
-
Ethanol is added, and the mixture is distilled to remove residual water.
-
More ethanol and a solution of hydrochloric acid in ethanol are added, and the mixture is refluxed for approximately 2 hours to effect esterification.
-
The solvent is partially removed by distillation under vacuum.
-
Acetonitrile is added to the residue, and a portion is distilled off.
-
The solution is then cooled to 0 to -5°C to induce crystallization.
-
The precipitated crystals of the trans isomer are collected by centrifugation, washed with cold acetonitrile, and dried.
Discussion
-
Stereoselectivity: A significant challenge in this route is controlling the stereochemistry of the hydrogenation. The reaction typically produces a mixture of cis and trans isomers.[7] The final purification step, involving crystallization from acetonitrile, is crucial for isolating the desired trans isomer in high purity.[6]
-
Reaction Conditions: While some older procedures describe harsh conditions with high temperatures and pressures,[8] more recent patents outline milder and safer conditions.[4][5]
-
Catalyst: Palladium on carbon is the most commonly used catalyst, although Raney Nickel has also been reported.[8]
-
Yield: The reported yield for the final, purified product is around 40%.[4][9]
-
Safety and Environmental Considerations: The use of hydrogen gas under pressure requires specialized equipment and stringent safety protocols. 4-Nitrophenylacetic acid is a hazardous substance.[10] The process also generates wastewater and requires the use of organic solvents.
Route 2: Multi-step Synthesis from 1,4-Cyclohexanedione
This alternative route offers a different approach, starting from the readily available and inexpensive 1,4-cyclohexanedione. The synthesis involves a sequence of well-established organic reactions to construct the target molecule.
Reaction Pathway
Experimental Protocol
The following protocol is based on a patented method.[8]
Step 1: Wittig Reaction
-
1,4-Cyclohexanedione is reacted with a stabilized ylide, such as (triphenylphosphoranylidene)acetate, in a suitable solvent like toluene. The reaction is typically heated to facilitate the olefination.
Step 2: Condensation
-
The resulting ethyl 2-(4-oxocyclohex-1-en-1-yl)acetate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Step 3: Catalytic Hydrogenation
-
The oxime intermediate is subjected to catalytic hydrogenation using a catalyst such as Palladium on Carbon or Raney Nickel in a solvent like ethanol. The reaction is carried out under a hydrogen atmosphere at a pressure of 7-10 bar for about 10 hours.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(4-aminocyclohexyl)acetate.
Step 4: Hydrochloride Salt Formation and Purification
-
The crude product is dissolved in a suitable solvent, and hydrochloric acid is added to form the hydrochloride salt.
-
The product is then purified by recrystallization to isolate the trans isomer.
Discussion
-
Advantages: This route is described as having the benefits of readily available and inexpensive starting materials, milder reaction conditions compared to some of the high-pressure hydrogenation methods, and a potentially higher overall yield.[8] The final hydrogenation step is reported to have a yield of over 80%.[8]
-
Wittig Reaction: The Wittig reaction is a robust and well-understood method for forming carbon-carbon double bonds.[11] The use of a stabilized ylide generally favors the formation of the (E)-alkene, which may influence the stereochemical outcome of the subsequent hydrogenation.
-
Stereoselectivity: The stereoselectivity of the final hydrogenation step is crucial. The choice of catalyst and reaction conditions can influence the cis/trans ratio of the product.
-
Overall Yield and Purity: While the yield for the final step is high, the overall yield for the multi-step sequence needs to be considered. The purity of the final product will depend on the efficiency of the purification of the hydrochloride salt.
Route 3: Enzymatic Kinetic Resolution
A modern and elegant approach to obtaining the pure trans isomer involves the use of enzymes. This method starts with a mixture of cis and trans isomers of ethyl 2-(4-aminocyclohexyl)acetate, which can be obtained from either of the previously described routes. A specific enzyme is then used to selectively react with the undesired cis isomer, allowing for the separation of the desired trans isomer.
Reaction Principle
Experimental Protocol (Conceptual)
A detailed experimental protocol for this specific resolution is an area of active research, particularly in the context of Cariprazine synthesis.[12] A general procedure would involve:
-
A mixture of cis and trans-ethyl 2-(4-aminocyclohexyl)acetate is dissolved in a suitable buffer.
-
A specific transaminase enzyme is added to the mixture.
-
The reaction is incubated under controlled temperature and pH. The transaminase selectively deaminates the cis-isomer to the corresponding ketone.
-
After the enzymatic reaction, the unreacted trans-isomer is separated from the product of the enzymatic reaction (the ketone) and the enzyme. This can be achieved by extraction or chromatography.
-
The purified trans-ester is then converted to its hydrochloride salt.
Discussion
-
High Selectivity: The primary advantage of this route is the high stereoselectivity of enzymes, which can lead to a very high purity of the desired trans isomer.[13]
-
Mild Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, which is environmentally friendly.
-
Green Chemistry: This approach aligns with the principles of green chemistry by using biocatalysts, reducing the need for harsh reagents and organic solvents.
-
Challenges: The main challenges include the availability and cost of the specific enzyme, the need for careful optimization of the reaction conditions, and the potential for product inhibition of the enzyme. The separation of the desired product from the reaction mixture can also be a consideration.
Comparative Analysis
| Feature | Route 1: Catalytic Hydrogenation | Route 2: From 1,4-Cyclohexanedione | Route 3: Enzymatic Resolution |
| Starting Material | 4-Nitrophenylacetic Acid | 1,4-Cyclohexanedione | cis/trans-Ethyl 2-(4-aminocyclohexyl)acetate |
| Number of Steps | 3 (Hydrogenation, Esterification, Purification) | 4 (Wittig, Condensation, Hydrogenation, Salt Formation) | 2 (Resolution, Salt Formation) |
| Reported Yield | ~40% (overall)[4][9] | >80% (final step), overall yield not fully reported[8] | Potentially high recovery of trans-isomer |
| Stereoselectivity | Moderate, requires extensive purification[7] | Dependent on hydrogenation conditions | Excellent[13] |
| Reaction Conditions | Can be harsh (high pressure/temp), though milder conditions are reported[4][5][8] | Generally mild[8] | Very mild (aqueous, ambient temp/pressure) |
| Key Advantages | Well-established, industrially practiced | Inexpensive starting material, potentially high yield, mild conditions | High purity of trans-isomer, environmentally friendly |
| Key Disadvantages | Formation of isomer mixture, safety concerns with H2 pressure, use of hazardous starting material | Multi-step, overall yield may be lower than the final step suggests | Enzyme cost and availability, optimization of biocatalytic reaction |
| Safety & Environment | Use of H2 gas under pressure, hazardous nitro compound, solvent waste | Use of organic solvents, generation of by-products from multiple steps | Generally safer and greener, aqueous-based |
Conclusion
The choice of the optimal synthetic route for this compound depends on a variety of factors, including the scale of production, cost considerations, and the desired purity of the final product.
-
The catalytic hydrogenation of 4-nitrophenylacetic acid remains a viable and widely used industrial method, particularly when the infrastructure for high-pressure reactions is in place. However, the challenge of stereocontrol and the associated purification steps are significant drawbacks.
-
The synthesis from 1,4-cyclohexanedione presents an attractive alternative with the potential for higher yields under milder conditions. This route's commercial viability would depend on the optimization of each step to maximize the overall yield and purity.
-
The enzymatic kinetic resolution represents a modern, highly selective, and environmentally friendly approach. As the cost and availability of suitable enzymes improve, this method is likely to become increasingly important, especially for the production of high-purity pharmaceutical intermediates where stereochemical integrity is paramount.
For researchers and drug development professionals, a thorough evaluation of these routes, considering both the chemical and economic aspects, is essential for making an informed decision that aligns with their specific project goals and manufacturing capabilities.
References
- Agai-Csongor E, Domány G, Nógrádi K, et al. Discovery of cariprazine (RGH-188): a novel antipsychotic acting on dopamine D3/D2 receptors. Bioorg Med Chem Lett. 2012 May 15;22(10):3437-40.
- Bhosle, S. D., Itage, S. V., Gangapuram, B., Eppa, G., Bhosale, R. S., & Yadav, J. S. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development, 26(3), 493–507.
- Chen, X., Ni, F., Liu, Y., fu, L., & Li, J. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis, 48.
-
apicule. (n.d.). This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
lookchem.com. (n.d.). Cas 76308-26-4,this compound. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
ResearchGate. (n.d.). Antipsychotic drug Cariprazine synthesis: An improved and commercially viable synthetic approach | Request PDF. Retrieved from [Link]
- Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70.
- Sutton, P. W., & Turner, N. J. (2012). Biocatalytic routes to chiral amines. Chemical Society Reviews, 41(15), 5247-5261.
-
The synthesis of the key intermediate of cariprazine a Retrosynthetic... - ResearchGate. (n.d.). Retrieved from [Link]
- Turner, N. J. (2009). Deracemisation and dynamic kinetic resolution.
- Wustrow, D. J., et al. (1998). Dopamine D4 receptor antagonists: 2. 7-Acylamino-3-(4-arylpiperazin-1-yl)methyl-2H-1,4-benzoxazines. Journal of medicinal chemistry, 41(5), 760-771.
-
LookChem. (n.d.). Cas 76308-15-1,ethyl (cis-4-aminocyclohexyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]
-
ACS. (n.d.). Conceptualizing Environmental Impact Through Objective Assessment And Reporting. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comparative Assessment of Environmental Impacts Characterized in Environmental Impact Studies (EIAS/RIMAS) for Green Hydrogen Production Plants in the State of Ceará. Retrieved from [Link]
-
European Industrial Gases Association. (n.d.). ENVIRONMENTAL IMPACTS OF HYDROGEN PLANTS. Retrieved from [Link]
-
International Journal of Renewable, Green, and Sustainable Energy. (n.d.). ENVIRONMENTAL IMPACT ASSESSMENT OF BIOMASS-DERIVED HYDROGEN PRODUCTION PATHWAYS: A LIFE CYCLE PERSPECTIVE. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
- O'Brien, C. J., & Tellez, J. L. (2013). Recycling the waste: the development of a catalytic Wittig reaction.
-
PubMed. (n.d.). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Retrieved from [Link]
-
PubMed. (n.d.). Multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate and chiral reversed-phase HPLC analysis of trans-2-azidocyclohexanol. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]
-
AWS. (n.d.). Deracemization of Mexiletine Bio-Catalyzed by ω-Transaminases. Retrieved from [Link]
-
precisionFDA. (n.d.). ETHYL 2-(TRANS-4-AMINOCYCLOHEXYL)ACETATE HYDROCHLORIDE. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2016). Graphical Synthetic Routes of Cariprazine. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 76308-26-4. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 76308-26-4| Chemical Name : this compound. Retrieved from [Link]
Sources
- 1. Making sure you're not a bot! [tib.eu]
- 2. echemi.com [echemi.com]
- 3. apicule.com [apicule.com]
- 4. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 76308-26-4|Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 7. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 8. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 9. This compound | 76308-26-4 [chemicalbook.com]
- 10. Multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate and chiral reversed-phase HPLC analysis of trans-2-azidocyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride: A Modern Perspective on a Key Pharmaceutical Intermediate
For Immediate Release
This guide offers an in-depth comparison of synthetic pathways to Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the antipsychotic drug Cariprazine.[1] We will explore a newly validated synthetic approach and contrast it with the established industrial method, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Critical Role of the trans-Isomer in Pharmaceuticals
The stereochemistry of drug molecules is paramount to their pharmacological activity. For Ethyl 2-(4-aminocyclohexyl)acetate, it is the trans-isomer that is the crucial building block for active pharmaceutical ingredients (APIs) like Cariprazine.[1] The specific spatial arrangement of the amine and acetate groups on the cyclohexane ring in the trans-conformation is essential for the molecule's interaction with its biological target. Consequently, synthetic routes that maximize the yield of the trans-isomer while minimizing the formation of the cis-isomer are of significant industrial interest.
A Novel Synthetic Pathway: A Shift in Strategy
A recently patented synthetic route offers a departure from traditional methods by utilizing 1,4-cyclohexanedione as a starting material. This innovative approach is characterized by its use of readily available starting materials, straightforward operational steps, and milder reaction conditions.
The 1,4-Cyclohexanedione Pathway: A Step-by-Step Breakdown
This novel synthesis proceeds in three key stages: a Wittig reaction, a condensation reaction, and a final catalytic hydrogenation. The choice of reagents and conditions at each step is critical to the overall efficiency and stereoselectivity of the synthesis.
Experimental Protocol: Synthesis from 1,4-Cyclohexanedione
-
Wittig Reaction: 1,4-cyclohexanedione is reacted with an ylide derived from ethyl bromoacetate to introduce the acetate side chain. This reaction selectively converts one of the ketone functionalities.
-
Condensation: The remaining ketone group is then condensed with hydroxylamine hydrochloride to form an oxime.
-
Catalytic Hydrogenation: The final step involves the catalytic hydrogenation of the oxime and the double bond (if any remains from the Wittig reaction) to yield the desired amine. This step is crucial for establishing the final stereochemistry of the product.
The Established Industrial Synthesis: A Critical Evaluation
The traditional and widely practiced industrial synthesis of this compound commences with 4-nitrophenylacetic acid. This method hinges on a robust catalytic hydrogenation process that simultaneously reduces the nitro group and saturates the aromatic ring.
The 4-Nitrophenylacetic Acid Pathway: A Two-Step Hydrogenation Approach
To enhance the yield of the desired trans-isomer, a two-step hydrogenation process has been developed and is detailed in numerous patents.[2][3][4][5] This refined approach offers greater control over the reaction conditions at each stage of the reduction.
Experimental Protocol: Two-Step Hydrogenation of 4-Nitrophenylacetic Acid
-
Step 1: Nitro Group Reduction: 4-nitrophenylacetic acid is hydrogenated in an aqueous medium using a Palladium on carbon (Pd/C) catalyst at a relatively low pressure (0.1-0.6 bar overpressure) and a temperature of 40-50°C.[2][3][4][5] This selectively reduces the nitro group to an amine without significantly affecting the aromatic ring.
-
Step 2: Aromatic Ring Hydrogenation: The pressure is then increased (1-4 bar overpressure) and the temperature is raised to 50-60°C to facilitate the hydrogenation of the phenyl ring to a cyclohexane ring.[2][3][4][5]
-
Esterification and Salt Formation: The resulting 4-aminocyclohexylacetic acid is then esterified using ethanol in the presence of hydrochloric acid to yield the final product.
-
Isomer Separation: The desired trans-isomer is selectively crystallized from the cis/trans mixture by using acetonitrile.[5]
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the two synthetic pathways are evaluated based on several key performance indicators. The data presented below is a synthesis of information gathered from various patents and scientific publications.
| Feature | Novel Pathway (from 1,4-Cyclohexanedione) | Established Pathway (from 4-Nitrophenylacetic Acid) |
| Starting Material | 1,4-Cyclohexanedione | 4-Nitrophenylacetic Acid |
| Key Transformations | Wittig Reaction, Condensation, Catalytic Hydrogenation | Two-Step Catalytic Hydrogenation |
| Reported Yield | Data not extensively published, but claimed to be high. | Approximately 40% for the final hydrochloride salt.[6][7] |
| Reaction Conditions | Milder conditions (e.g., hydrogenation at 5-10 bar).[8] | Requires elevated temperatures and pressures, though milder than single-step high-pressure methods. |
| Safety Considerations | Generally considered safer due to lower pressures. | The use of hydrogen gas under pressure requires specialized equipment and safety protocols. |
| Stereoselectivity | Control of stereochemistry is a key challenge in the final hydrogenation step. | The two-step hydrogenation is designed to improve trans-selectivity. Separation of isomers is still required. |
| Operational Simplicity | Claimed to be simple and convenient.[8] | A well-established, multi-step industrial process. |
A Biocatalytic Alternative for Isomer Enrichment
In the quest for greener and more efficient synthetic methods, a biocatalytic approach has emerged that focuses on resolving the cis/trans isomer mixture. This method utilizes a transaminase enzyme to selectively deaminate the undesired cis-isomer, thereby enriching the desired trans-isomer.[9] This enzymatic resolution can be a powerful tool to improve the purity and overall yield of the final product, especially when integrated with traditional chemical synthesis.
Conclusion: Choosing the Optimal Path Forward
The validation of a new synthetic pathway for this compound from 1,4-cyclohexanedione presents a compelling alternative to the established industrial method. Its primary advantages lie in the use of readily accessible starting materials and milder, potentially safer, reaction conditions. However, the traditional route starting from 4-nitrophenylacetic acid is a well-understood and optimized industrial process with a known yield and established protocols for isomer separation.
The choice of synthetic route will ultimately depend on a variety of factors, including the scale of production, cost of raw materials, available equipment, and desired purity of the final product. The emerging field of biocatalysis also offers exciting possibilities for enhancing the efficiency and sustainability of this important synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to navigate these options and select the most appropriate pathway for their specific needs.
References
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
-
This compound. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]
-
Gábor, L., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 4(1), 1-9. Available from: [Link]
-
Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (n.d.). Google Patents.
- PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. (n.d.). Google Patents.
- The preparation method of trans-4-amino-cyclohexyl ethyl acetate HCl. (n.d.). Google Patents.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (n.d.). Springer Nature. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]
-
High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. (2005). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1964). Western Michigan University ScholarWorks at WMU. Retrieved January 6, 2026, from [Link]
-
This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved January 6, 2026, from [Link]
Sources
- 1. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 2. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 3. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 4. CN102224130B - The preparation method of trans-4-amino-cyclohexyl ethyl acetate HCl - Google Patents [patents.google.com]
- 5. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
Benchmarking Novel Linkers in Targeted Drug Development: A Comparative Guide Featuring Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Introduction: The Critical Role of the Linker in Targeted Therapeutics
In the landscape of modern drug discovery, targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift towards precision medicine. These modalities rely on a tripartite structure: a targeting moiety, a payload (a cytotoxic drug for ADCs or an E3 ligase recruiter for PROTACs), and a chemical linker that connects the two. While the targeting and payload components often take center stage, the linker is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent.[1][2] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently release its payload at the target site.[2]
This guide provides a framework for benchmarking novel linkers, using Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride as a case study. This compound, with its rigid cyclohexane core, represents a class of aliphatic linkers that offer distinct properties compared to more common flexible and heterocyclic linkers.[][4] We will objectively compare the conceptual advantages of such a linker with established alternatives and provide detailed experimental protocols to generate the necessary supporting data for a robust comparison.
The Linker Landscape: A Structural and Functional Comparison
The choice of linker profoundly influences a therapeutic's behavior.[5][] Linkers are broadly categorized based on their structural properties (e.g., flexible vs. rigid) and their release mechanisms (cleavable vs. non-cleavable).[1][4]
Flexible Linkers (e.g., PEG, Alkyl Chains):
-
Characteristics: Composed of repeating units like polyethylene glycol (PEG) or simple alkyl chains, these linkers provide a high degree of conformational freedom.[5][]
-
Advantages: Their flexibility can be crucial for allowing the two ends of a PROTAC to simultaneously bind the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[5] PEG linkers, in particular, can enhance the solubility and cell permeability of the entire molecule.[7]
-
Disadvantages: High flexibility can come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[8] Furthermore, some flexible linkers can be more susceptible to metabolism.[8]
Rigid Linkers (e.g., Piperidine, Piperazine, Cyclohexane):
-
Characteristics: These linkers incorporate cyclic structures that restrict conformational freedom.[9][10] this compound falls into this category, featuring a cyclohexane ring.
-
Advantages: Rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially leading to more potent and selective engagement with the target.[8][9] Saturated heterocycles like piperidine and piperazine, and cycloalkanes like cyclohexane, are often associated with improved metabolic stability.[][10]
-
Disadvantages: A constrained conformation may not be optimal for all target-payload combinations. If the linker is too rigid or incorrectly oriented, it can lead to steric clashes that prevent the formation of a stable ternary complex in PROTACs or hinder payload release in ADCs.[7]
The following table summarizes the key characteristics of different linker classes, providing a basis for our benchmarking study.
| Linker Class | Representative Structure | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Flexible (Alkyl) | -(CH₂)n- | High conformational freedom, hydrophobic. | Synthetically accessible, easy to vary length. | Can have poor solubility, may have entropic penalty upon binding. |
| Flexible (PEG) | -(CH₂CH₂O)n- | High conformational freedom, hydrophilic. | Improves solubility and cell permeability. | Can be susceptible to metabolism. |
| Rigid (Heterocycle) | Piperazine/Piperidine | Conformationally constrained, can be polar. | Pre-organizes for binding, can improve metabolic stability and solubility. | May require more precise design to avoid steric clash. |
| Rigid (Cycloalkane) | Ethyl trans-2-(4-aminocyclohexyl)acetate | Conformationally constrained, non-polar ring. | Potential for high metabolic stability and defined spatial orientation. | Hydrophobicity may impact solubility; requires empirical testing for optimal ternary complex formation. |
Benchmarking this compound: A Proposed Strategy
As a novel linker, this compound requires a systematic evaluation of its performance against established linkers. The cyclohexane core offers a rigid, non-polar scaffold that is distinct from the more commonly used piperidine and piperazine heterocycles. This rigidity can be advantageous for optimizing the geometry of the ternary complex in a PROTAC, while its metabolic stability could be beneficial for both ADCs and PROTACs.
To benchmark this linker, we propose synthesizing a PROTAC targeting a well-characterized protein, such as a Bromodomain and Extra-Terminal domain (BET) protein (e.g., BRD4), and comparing its performance to analogous PROTACs constructed with a flexible PEG linker and a rigid piperazine linker.
Experimental Protocols
Accurate benchmarking relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key assays.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This assay is critical for determining the stability of the linker in a physiological environment, which is a key predictor of its in vivo behavior.[11][12]
Objective: To quantify the degradation of the PROTAC and the release of any fragments over time in plasma.
Materials:
-
Test PROTACs (dissolved in DMSO)
-
Human, mouse, or rat plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (Protein precipitation solution)
-
Internal standard (a structurally similar, stable molecule)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm plasma and PBS to 37°C.
-
Spike the test PROTAC into plasma and PBS (as a control) to a final concentration of 1 µM.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Immediately add the aliquot to a tube containing the protein precipitation solution and the internal standard.
-
-
Sample Preparation:
-
Vortex the samples vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to detect the parent PROTAC molecule and any predicted degradation products.
-
Inject the prepared samples and analyze.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard at each time point.
-
Plot the percentage of the remaining parent PROTAC against time to determine its half-life (t½) in plasma.
-
Protocol 2: Target Protein Degradation Assay (Western Blot)
This assay directly measures the primary function of a PROTAC: the degradation of its target protein.[12]
Objective: To determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of the PROTACs.
Materials:
-
Target-expressing cell line (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
Test PROTACs
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the image.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This is the definitive test of a PROTAC's or ADC's therapeutic potential in a living organism.[13][14]
Objective: To evaluate the anti-tumor efficacy of the PROTAC in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Tumor cells for implantation
-
Matrigel (optional, for enhancing tumor growth)
-
Test PROTAC, formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scales
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject tumor cells (typically 5-10 million cells in PBS or media, with or without Matrigel) into the flank of the mice.[14]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
-
Dosing:
-
Administer the test PROTAC and vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily, intraperitoneally or intravenously).
-
-
Monitoring:
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[15]
-
Monitor the overall health of the animals.
-
-
Endpoint:
-
The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., target protein levels by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Interpreting the Benchmarking Data
The data generated from these experiments will allow for a direct comparison of the linkers.
-
Plasma Stability: A longer half-life for the PROTAC with the cyclohexane-based linker would suggest superior metabolic stability, a highly desirable trait.
-
Target Degradation: The DC₅₀ and Dₘₐₓ values will reveal the potency and efficacy of the PROTAC. A lower DC₅₀ and higher Dₘₐₓ for the cyclohexane-linked PROTAC would indicate that its rigid structure is optimal for forming a productive ternary complex for that specific target.
-
In Vivo Efficacy: The ultimate measure of success is tumor growth inhibition in the xenograft model. Stronger TGI with a good safety profile (minimal body weight loss) would validate the superiority of the linker in a therapeutic context.
By systematically applying these protocols, researchers can generate the robust, quantitative data needed to benchmark novel linkers like this compound against industry standards, thereby making informed decisions in the design and development of next-generation targeted therapeutics.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Future. Chemical Reviews, 120(15), 8514–8569.
- Creative Biolabs. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods.
- Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Creative Biolabs. (n.d.).
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285–E7292.
- Wu, T., & Shah, D. K. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2325, 139-150.
- MedChemExpress. (n.d.). Ethyl 2-(trans-4-aminocyclohexyl)
- Creative Biolabs. (n.d.).
- Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
- Benchchem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- Benchchem. (n.d.).
- Sun, X., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 700898.
- CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: ANTIBODY-DEPENDENT CELL-MEDIATED CYTOTOXICITY (ADCC) IN CO-CULTURE OF NK CELLS AND CELL LINES.
- Creative Biolabs. (n.d.).
- BOC Sciences. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
- Wu, T., & Shah, D. K. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
- Precise PEG. (n.d.). Linkers in PROTACs.
- Creative Animodel. (n.d.). In vivo Efficacy Testing.
- MedChemExpress. (n.d.). Ethyl 2-(trans-4-aminocyclohexyl)
- Benchchem. (n.d.).
- Joubert, N., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs.
- Benchchem. (n.d.).
- Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs.
- Kim, H., et al. (2021). In vivo efficacy of ADCs in nude rat xenograft model.
- Ke, J., et al. (2021). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 64(15), 11337-11351.
- National Institutes of Health. (2017).
- MedChemExpress. (n.d.). cis-Ethyl 2-(4-aminocyclohexyl)
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Ciulli, A., et al. (2022).
- Benchchem. (n.d.).
- MedChemExpress. (n.d.). von Hippel-Lindau (VHL) Ligand.
- BOC Sciences. (n.d.). Linkers for PROTAC Design.
- MedChemExpress. (n.d.). cis-Ethyl 2-(4-aminocyclohexyl)
- BOC Sciences. (2024).
- Itoh, Y., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry, 13(8), 984-990.
- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- Biopharma PEG. (n.d.). ADC Linkers.
- Ducry, L. (2012). Current ADC Linker Chemistry. Methods in Molecular Biology, 899, 3-13.
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
Sources
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Introduction: The Critical Role of a Key Intermediate
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS No: 76308-26-4), hereafter referred to as Et-TAA-HCl, is a vital pharmaceutical intermediate.[1][2] Its molecular structure, featuring a reactive amine group on a cyclohexane ring, makes it an essential building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][3] Notably, it is a precursor in the production of the antipsychotic drug Cariprazine.[1]
In pharmaceutical development, the quality of the final API is inextricably linked to the purity of its starting materials and intermediates.[4][5] Impurities introduced at an early stage can carry through the synthetic process, potentially affecting the yield, stability, safety, and efficacy of the final drug product. Therefore, a robust and multi-faceted analytical approach to assess the purity of commercially available Et-TAA-HCl is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of Et-TAA-HCl, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for comparing products from different suppliers.
The Impurity Landscape: What to Look For and Why
A thorough purity assessment begins with understanding the potential impurities that may be present. The common synthesis of Et-TAA-HCl involves the hydrogenation of 4-nitrophenylacetic acid, followed by esterification.[2][6][7] This process can introduce several classes of impurities, as governed by guidelines such as ICH Q7 for Good Manufacturing Practice for APIs.[4][8]
-
Geometric Isomers: The most critical process-related impurity is the cis-isomer, Ethyl cis-2-(4-aminocyclohexyl)acetate hydrochloride. As APIs often rely on precise three-dimensional structures for their pharmacological activity, controlling stereoisomeric purity is paramount. The synthesis is designed to favor the trans isomer, but incomplete stereochemical control can result in contamination with the cis form.[9]
-
Starting Materials & Intermediates: Incomplete reactions can lead to the presence of residual starting materials like 4-nitrophenylacetic acid or intermediates from the hydrogenation process.
-
By-products: Side reactions during synthesis can generate structurally related by-products that may be difficult to separate.
-
Residual Solvents: Solvents used during reaction and purification, such as ethanol and acetonitrile, may be retained in the final product.[2][7] Their levels must be controlled according to ICH Q3C guidelines.
The following workflow provides a logical sequence for a comprehensive purity analysis of an incoming batch of Et-TAA-HCl.
Caption: Workflow for Purity Assessment of Et-TAA-HCl.
Core Experimental Protocols & Data Interpretation
A multi-technique approach is non-negotiable for a complete purity profile. No single method can provide all the necessary information.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Causality: HPLC is the cornerstone of purity analysis due to its high resolving power, which allows for the separation and quantification of the main component from closely related structural impurities. A reversed-phase C18 column is effective for separating compounds based on their polarity.
Experimental Protocol:
-
System: HPLC with UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Sample Preparation: Accurately weigh ~10 mg of Et-TAA-HCl and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile.
-
Analysis: Inject a known concentration of a primary reference standard to establish a calibration curve for accurate quantification (assay). Impurities are typically reported as a percentage of the total peak area.
Data Presentation:
| Supplier | Batch ID | Purity by HPLC (%) | cis-Isomer (%) | Largest Unknown Impurity (%) | Total Impurities (%) |
| Supplier A | A-001 | 99.85 | 0.08 | 0.04 | 0.15 |
| Supplier B | B-001 | 99.52 | 0.25 | 0.11 | 0.48 |
| Supplier C | C-001 | 99.91 | < 0.05 | 0.03 | 0.09 |
¹H NMR Spectroscopy for Structural Confirmation and Isomeric Purity
Causality: NMR spectroscopy provides unambiguous structural confirmation. The chemical shifts and coupling constants of protons on the cyclohexane ring are distinct for the trans and cis isomers, allowing for their detection and quantification. It serves as a powerful tool to validate the compound's identity and stereochemistry.
Experimental Protocol:
-
System: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of Et-TAA-HCl in ~0.7 mL of the deuterated solvent.
-
Analysis: Acquire a standard ¹H NMR spectrum. The signals corresponding to the protons on the cyclohexane ring for the trans isomer will appear as broad, complex multiplets. The presence of the cis isomer would be indicated by a different set of signals, often with different chemical shifts and multiplicities. Integration of these distinct signals allows for quantification.
Headspace Gas Chromatography (GC) for Residual Solvents
Causality: Many potential impurities, particularly residual solvents from the synthesis and purification stages (e.g., ethanol, acetonitrile), are volatile.[2][7] Headspace GC is the ideal technique as it samples the vapor phase in equilibrium with the solid sample, allowing for sensitive detection of these volatile organic compounds without dissolving the non-volatile main component.
Experimental Protocol:
-
System: Headspace GC with a Flame Ionization Detector (FID).
-
Column: A polar column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Oven Program: Isothermal at 40°C for 5 min, then ramp to 220°C at 10°C/min.
-
Headspace Parameters: Vial equilibration at 80°C for 15 minutes.
-
Sample Preparation: Accurately weigh ~100 mg of Et-TAA-HCl into a headspace vial and add a high-boiling point solvent like DMSO.
-
Analysis: Calibrate the system using standards of the expected solvents to quantify their concentration in parts per million (ppm).
Data Presentation:
| Supplier | Batch ID | Acetonitrile (ppm) | Ethanol (ppm) | Total Solvents (ppm) |
| Supplier A | A-001 | 150 | 300 | 450 |
| Supplier B | B-001 | 400 | 850 | 1250 |
| Supplier C | C-001 | < 50 | 120 | < 170 |
Supporting Analytical Techniques
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight of the main peak (221.72 g/mol ) and to provide mass information for unknown impurity peaks observed in HPLC, aiding in their identification.[1][10]
-
Melting Point: A sharp melting range is a simple but effective indicator of purity. Commercially available Et-TAA-HCl typically has a melting point between 175-179°C. A significant depression or broadening of this range suggests the presence of impurities.
Establishing Trust: The Role of Standards and System Validation
The data generated from the protocols above is only reliable if the analytical system itself is validated. This principle of creating a self-validating system is the bedrock of trustworthy science.
-
Reference Standards: All quantitative measurements must be traceable to a primary reference standard.[8] This is a substance of high purity that has been extensively characterized.[8] While pharmacopoeial standards are ideal, for intermediates like Et-TAA-HCl, a well-characterized in-house primary standard or one from a reputable supplier is essential. Secondary standards, which are qualified against the primary standard, are used for routine testing.[8]
-
Method Validation: Each analytical method (HPLC, GC, etc.) must be validated according to ICH Q2(R1) guidelines. This process demonstrates that the method is suitable for its intended purpose by assessing parameters like accuracy, precision, specificity, linearity, and robustness.
-
Certificate of Analysis (CoA) Verification: A supplier's CoA provides their quality control results.[1] However, it is a critical GxP (Good Practice) requirement to independently verify the results for at least identity and purity on incoming batches to ensure they meet your established specifications.[5]
The following diagram illustrates the decision-making logic for batch acceptance based on analytical results.
Caption: Decision Workflow for Batch Release.
Comparative Analysis and Conclusion
Based on the hypothetical data presented, a clear distinction between suppliers emerges:
-
Supplier C demonstrates the highest quality, with excellent purity, minimal isomeric and process-related impurities, and low residual solvent content. This product would be the preferred choice for progression into cGMP manufacturing.
-
Supplier A provides a product of acceptable quality, suitable for research and development or early-phase work.
-
Supplier B 's product shows higher levels of the critical cis-isomer and residual solvents, which could pose risks to the downstream process and final API quality. This batch would likely be rejected pending further investigation.
Ultimately, the selection of a commercial supplier should not be based on cost alone, but on a comprehensive evaluation of their product quality, as verified by a robust, in-house analytical program grounded in the principles of scientific integrity and regulatory compliance.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Cloud.
- The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
- Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4. (n.d.). TCI Chemicals.
- Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
- Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Google Cloud.
- trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7. (n.d.). Benchchem.
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.). Google Cloud.
- This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. (n.d.). apicule.
- Cas 76308-26-4, this compound. (n.d.). lookchem.
- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (n.d.). Google Patents.
- This compound. (2025, August 1). ChemicalBook.
- This compound | C10H20ClNO2 | CID 12603945. (n.d.). PubChem.
- This compound: A Foundation for Advanced Chemical Research. (2025, December 31). NINGBO INNO PHARMCHEM CO.,LTD.
- Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride | CAS No- 76308-13-9. (n.d.). Simson Pharma Limited.
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
Sources
- 1. apicule.com [apicule.com]
- 2. Cas 76308-26-4,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. qualityfwd.com [qualityfwd.com]
- 6. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 7. This compound | 76308-26-4 [chemicalbook.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 10. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS No: 76308-26-4). Our focus is to empower you with the knowledge to not only follow protocol but to understand the rationale behind each step, ensuring the safety of personnel and the preservation of our environment.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Therefore, it must be handled as a hazardous substance.
Required Personal Protective Equipment (PPE)
The causality behind the stringent requirement for PPE lies in mitigating the risk of exposure through ingestion, skin contact, eye contact, or inhalation.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of the chemical, which can cause serious eye irritation[1][2]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation[1][2]. |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the potential for inhalation of dust particles, which may cause respiratory irritation[1][2]. |
The Primary Disposal Pathway: Incineration
The universally recommended and safest method for the final disposal of this compound is incineration by a licensed professional waste disposal service .[3] This method ensures the complete destruction of the chemical, preventing its release into the environment.
Why Incineration?
Incineration at a dedicated facility is equipped with afterburners and scrubbers to handle potentially hazardous combustion products, such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3] This ensures that the disposal process itself does not create new environmental hazards.
Step-by-Step Protocol for Waste Collection and Storage
The following protocol outlines the systematic and compliant collection of this compound waste, preparing it for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Experimental Protocol: Hazardous Waste Collection
Objective: To safely collect and store solid and liquid waste containing this compound for professional disposal.
Materials:
-
Waste this compound (solid or in solution).
-
A designated, compatible, and clearly labeled hazardous waste container (e.g., a high-density polyethylene - HDPE - container with a screw-top lid).
-
Hazardous waste labels as required by your institution.
-
Personal Protective Equipment (PPE) as specified in Section 1.1.
Procedure:
-
Container Selection and Preparation:
-
Select a waste container that is in good condition, free of cracks or residues, and has a secure, leak-proof lid.
-
The container must be chemically compatible with the waste.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Solid Waste: In a chemical fume hood, carefully transfer the solid this compound waste into the designated container. Avoid any actions that could generate dust.[3]
-
Liquid Waste (Solutions): Pour solutions containing the compound into the designated liquid hazardous waste container. Ensure that all components of the solution (including solvents) are compatible.
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents of the waste, including solvents, with their approximate percentages.
-
Indicate the date when the first portion of waste was added to the container.
-
-
Storage:
-
Securely close the lid of the waste container.
-
Store the container in a designated and properly marked satellite accumulation area.
-
This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Once the container is full, or in accordance with your institution's policies, contact your EHS department or a licensed hazardous waste disposal service to schedule a pickup.
-
A Note on In-Lab Neutralization: A Word of Caution
While the neutralization of simple acids and bases can be a valid pre-treatment step for disposal, this is not recommended for this compound without a specific, validated protocol and explicit approval from your institution's EHS department.
The rationale for this cautionary stance is rooted in the chemical's structure. It is an amine hydrochloride salt, and also an ester.
-
Complex Reactions: Attempting to neutralize the amine hydrochloride with a base could also induce hydrolysis of the ethyl ester group. This would result in a mixture of the free amine, the corresponding carboxylate salt, and ethanol, complicating the waste stream.
-
Lack of Validated Protocols: There are no widely recognized and validated protocols for the neutralization of this specific compound for disposal purposes. Performing unvalidated chemical treatments can be unsafe and may violate hazardous waste regulations.
-
Institutional Policies: Most institutional and regulatory guidelines, such as those from the EPA for academic laboratories, require that any chemical treatment of hazardous waste be part of a formal, documented procedure.[4]
Therefore, the most scientifically sound and safest approach is to dispose of the compound in its original form through a professional waste management service.
Disposal of Contaminated Materials and Empty Containers
Proper disposal extends to materials that have come into contact with the chemical.
-
Contaminated Labware and Debris: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of through your EHS office.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. After triple-rinsing and allowing the container to dry, the label must be completely defaced or removed before the container can be discarded as regular trash or recycled, in accordance with your institutional policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
References
- Capot Chemical. (2013-08-21). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)
- Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- Vanderbilt University Medical Center. (n.d.).
- Benchchem. (n.d.). Proper Disposal Procedures for Cy3 NHS Ester.
- Benchchem. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ChemicalBook. (2025-08-01). Ethyl trans-2-(4-Aminocyclohexyl)
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures.
- Google Patents. (n.d.).
- LookChem. (n.d.). Cas 76308-26-4, Ethyl trans-2-(4-Aminocyclohexyl)
- Apicule. (n.d.). This compound (CAS No: 76308-26-4)
-
U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- ResearchGate. (2023-12-27). How can I neutralize aminehydrochlorides?.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
Sources
Mastering the Safe Handling of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride: A Comprehensive Guide
For the discerning researcher engaged in the complexities of drug development, the meticulous handling of chemical intermediates is paramount. Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key building block in various synthetic pathways, demands a comprehensive understanding of its properties to ensure both operator safety and experimental integrity. This guide, moving beyond a simple checklist, provides an in-depth operational and safety protocol, grounded in scientific principles, to empower you with the expertise for confident and safe manipulation of this compound.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].
The hydrochloride salt of an aminocyclohexane derivative, this compound's hazardous nature stems from its potential to release hydrochloric acid upon contact with moisture, contributing to its irritant properties. The aminocyclohexane moiety itself can be irritating to skin and mucous membranes. Understanding these intrinsic properties is the first step in establishing a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial. The following table outlines the minimum required equipment, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation. It is crucial to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid contaminating your hands[3]. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | To be used in a certified chemical fume hood. | A chemical fume hood is the primary engineering control to minimize inhalation of any dust or aerosols, which can cause respiratory tract irritation[4]. In situations where a fume hood is not feasible or during a large spill, a respirator with an appropriate cartridge may be necessary, but this requires specialized training and fit-testing. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is essential for minimizing risk. This section provides a procedural guide for the handling of this compound in a laboratory setting.
Pre-Operational Checklist
Before handling the compound, ensure the following:
-
A current Safety Data Sheet (SDS) for this compound is readily accessible.
-
The chemical fume hood is functioning correctly and has a valid inspection sticker.
-
All required PPE is available and in good condition.
-
An emergency spill kit, including appropriate absorbent materials and neutralizing agents, is located nearby.
-
The location of the nearest emergency eyewash station and safety shower is known.
Step-by-Step Handling Procedure
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid compound, perform this task within the chemical fume hood to contain any airborne dust. Use a tared, sealed container to minimize exposure.
-
Dissolution: When preparing solutions, slowly add the solid to the solvent with stirring. Be aware of any potential exothermic reactions, especially if dissolving in protic solvents.
-
Reaction Setup: Conduct all reactions involving this compound within the fume hood. Ensure all glassware is properly secured.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[4]. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[4]. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4]. |
Spill Response
For a small spill (typically less than 100 mL of a solution or a few grams of solid):
-
Evacuate and Alert: Alert others in the immediate area.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[4]. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for acidic solutions): For solutions that are acidic due to the hydrochloride, a weak base like sodium bicarbonate can be cautiously applied to neutralize the spill. Be aware that this can cause foaming and release of carbon dioxide gas.
-
Cleanup: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
For a large spill, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship
The disposal of chemical waste must be conducted in accordance with all local, state, and federal regulations. The following provides a general framework for the disposal of waste containing this compound.
Waste Segregation and Collection
-
Solid Waste: Collect un-reusable solid this compound in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Due to its chlorinated nature, it should be disposed of as halogenated organic waste[5]. Do not mix with non-halogenated waste streams to avoid costly disposal complications[3].
Neutralization of Aqueous Waste
For dilute aqueous waste streams, neutralization of the hydrochloride salt may be a permissible pre-treatment step before collection for disposal. This should only be performed by trained personnel and in accordance with your institution's waste management policies.
Protocol for Neutralization of Dilute Aqueous Waste:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Place the aqueous waste in a large, suitable container (e.g., a beaker or flask) with stirring.
-
Slowly and carefully add a weak base, such as a saturated solution of sodium bicarbonate, to the stirring waste solution.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is neutral (approximately 7).
-
The neutralized solution should then be collected in a labeled hazardous waste container.
Caption: Logical workflow for the disposal of this compound waste.
Conclusion: A Culture of Safety
The safe and effective use of this compound is not merely about following a set of rules, but about fostering a deep understanding of the chemical's properties and a proactive approach to risk mitigation. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
-
AMINOCYCLOHEXANE - Ataman Kimya.
-
This compound | C10H20ClNO2 | CID 12603945 - PubChem.
-
MSDS of this compound - Capot Chemical.
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry - Science Ready.
-
Halogenated Solvents in Laboratories - Campus Operations, Temple University.
-
US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of... - Google Patents.
-
Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate.
-
Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide - Benchchem.
-
Standard Operating Procedure - University of California, Merced.
-
CAS#:76308-26-4 | this compound - Chemsrc.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
